molecular formula C8H9FO B070660 (R)-1-(2-Fluorophenyl)ethanol CAS No. 162427-79-4

(R)-1-(2-Fluorophenyl)ethanol

Cat. No.: B070660
CAS No.: 162427-79-4
M. Wt: 140.15 g/mol
InChI Key: SXFYVXSOEBCFLV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2-Fluorophenyl)ethanol is a high-value chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This enantiopure compound features a stereogenic center adjacent to a hydroxymethyl group on a 2-fluorophenyl scaffold, a structural motif that confers unique electronic and steric properties. Its primary research application lies in its role as a key chiral synthon for the asymmetric synthesis of complex molecules, particularly in the development of potential pharmaceutical agents and advanced materials. The presence of the electron-withdrawing fluorine atom at the ortho position influences the aromatic ring's reactivity and can enhance metabolic stability and binding affinity in target molecules. Researchers utilize this compound in stereoselective reactions, such as nucleophilic substitutions and cross-coupling reactions, to construct chiral ligands, catalysts, and biologically active compounds with high enantiomeric excess. The specific (R)-enantiomer is crucial for studying structure-activity relationships (SAR) and for creating compounds with desired stereochemistry, making it indispensable for projects in asymmetric catalysis and the discovery of novel therapeutic candidates, including receptor agonists/antagonists and enzyme inhibitors.

Properties

IUPAC Name

(1R)-1-(2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFYVXSOEBCFLV-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381252
Record name (R)-1-(2-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162427-79-4
Record name (R)-1-(2-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(2-Fluorophenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(2-Fluorophenyl)ethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-1-(2-Fluorophenyl)ethanol, a chiral secondary alcohol of significant interest in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, explore methodologies for its stereoselective synthesis and analytical characterization, discuss its chemical reactivity, and highlight its application as a critical chiral building block, particularly in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.

Core Molecular Profile and Physicochemical Properties

This compound is a chiral aromatic alcohol. The presence of a fluorine atom on the phenyl ring and a stereocenter at the carbinol carbon imparts specific properties that are highly valuable in the synthesis of complex, biologically active molecules.

The ortho-fluorine substituent is particularly noteworthy. Its strong electron-withdrawing nature influences the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol. Furthermore, its steric bulk, though modest, can play a crucial role in directing the conformation of molecules derived from this building block, which is often a key factor in achieving high-affinity binding to biological targets.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 162427-79-4[1]
Molecular Formula C₈H₉FO[1]
Molecular Weight 140.15 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 193.1 °C at 760 mmHg[N/A]
Density ~1.1 g/cm³[N/A]
Flash Point ~88 °C[N/A]
Storage Store at room temperature, sealed in a dry environment.[1]
Topological Polar Surface Area 20.2 Ų[N/A]

Spectroscopic Characterization: A Guide to Interpretation

Accurate structural confirmation and purity assessment are paramount. The following sections detail the expected spectroscopic signatures for this compound based on established principles and data from closely related structural analogs.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint.

    • Aromatic Protons (δ ≈ 7.0-7.6 ppm): Four distinct signals corresponding to the protons on the 2-fluorophenyl ring will appear in this region. The fluorine substitution and the ethyl-alcohol group break the symmetry of the ring, leading to complex splitting patterns (multiplets). The proton ortho to the fluorine atom will likely exhibit coupling to both adjacent protons and the ¹⁹F nucleus.

    • Benzylic Methine Proton (CH-OH) (δ ≈ 5.1-5.2 ppm): This proton is adjacent to both the aromatic ring and the hydroxyl-bearing carbon. It will appear as a quartet due to coupling with the three protons of the methyl group (J ≈ 6.5 Hz).

    • Hydroxyl Proton (OH) (δ ≈ 1.8-2.5 ppm): This signal is often broad and its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. It typically appears as a singlet or a broad singlet.

    • Methyl Protons (CH₃) (δ ≈ 1.5 ppm): The three protons of the methyl group are equivalent and will appear as a doublet, split by the single benzylic methine proton (J ≈ 6.5 Hz).

  • ¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon framework.

    • Aromatic Carbons (δ ≈ 115-162 ppm): Six signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and appear at a significantly downfield shift (around 160 ppm). The other aromatic carbons will show smaller C-F couplings.

    • Benzylic Carbon (C-OH) (δ ≈ 67-70 ppm): The carbon atom bearing the hydroxyl group appears in this characteristic region for secondary benzylic alcohols.

    • Methyl Carbon (CH₃) (δ ≈ 24-25 ppm): The methyl carbon signal will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is dominated by features characteristic of an alcohol.

  • O-H Stretch (≈ 3300-3400 cm⁻¹): A strong and characteristically broad absorption in this region confirms the presence of the hydroxyl group and indicates hydrogen bonding.

  • C-H Stretches (≈ 2850-3000 cm⁻¹): Absorptions corresponding to the aliphatic (sp³) and aromatic (sp²) C-H bonds.

  • C=C Stretches (≈ 1450-1600 cm⁻¹): A series of absorptions in this region are indicative of the aromatic ring.

  • C-O Stretch (≈ 1050-1100 cm⁻¹): A strong absorption corresponding to the stretching vibration of the secondary alcohol C-O bond.

  • C-F Stretch (≈ 1100-1250 cm⁻¹): A strong absorption in this region is expected for the carbon-fluorine bond.

Stereoselective Synthesis: The Asymmetric Reduction Pathway

The synthesis of enantiomerically pure this compound is most efficiently achieved via the asymmetric reduction of its prochiral ketone precursor, 2'-fluoroacetophenone. While classical chemical methods using chiral catalysts exist, biocatalytic reductions have emerged as a powerful, green, and highly selective alternative.[3][4][5]

The underlying principle of this approach is the use of an enzyme, typically a ketoreductase (KRED) or alcohol dehydrogenase (ADH), that exhibits a strong preference for delivering a hydride to one specific face of the ketone's carbonyl group. This process is often conducted using whole-cell systems (e.g., recombinant E. coli or yeast) which contain the desired enzyme and can internally regenerate the necessary nicotinamide cofactor (NADPH or NADH).[5]

sub 2'-Fluoroacetophenone (Prochiral Ketone) prod This compound (Chiral Alcohol, >99% ee) sub->prod Asymmetric Bioreduction reag Whole-Cell Biocatalyst (e.g., recombinant E. coli expressing a KRED) + Co-substrate (e.g., Isopropanol) reag->prod

Caption: Asymmetric synthesis via whole-cell bioreduction.

Protocol: Representative Biocatalytic Asymmetric Reduction

This protocol is a representative methodology based on principles described in the literature for similar transformations.[5] Optimization of specific parameters (e.g., pH, temperature, substrate loading) is crucial for maximizing yield and enantioselectivity.

  • Catalyst Preparation: Cultivate recombinant E. coli cells expressing a suitable (R)-selective ketoreductase in an appropriate growth medium (e.g., LB broth with an antibiotic) until a desired cell density is reached. Harvest the cells via centrifugation and resuspend them in a reaction buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Reaction Setup: In a reaction vessel, combine the cell suspension, a co-substrate for cofactor regeneration (e.g., isopropanol, typically 5-10% v/v), and the reaction buffer.

  • Substrate Addition: Dissolve 2'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (like DMSO or isopropanol) and add it to the reaction mixture. The final substrate concentration is typically in the range of 50-200 mM.

  • Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.

  • Work-up and Purification: Once the reaction is complete, remove the cells by centrifugation. Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the highly enantiopure alcohol.

Analytical Methodology: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (ee) is a critical step to validate the success of an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard and most reliable method for this analysis.[6][7][8][9]

The principle involves the differential interaction of the two enantiomers with the chiral environment of the stationary phase. This leads to the formation of transient, diastereomeric complexes with different energies, resulting in different retention times and, therefore, separation of the enantiomers.

G cluster_0 HPLC System cluster_1 Resulting Chromatogram Injector Racemic Sample Injection Column Chiral Stationary Phase (CSP) (e.g., Chiralcel OD-H) Injector->Column Mobile Phase (e.g., Hexane/Isopropanol) Detector UV Detector Column->Detector Chromatogram Two Separated Peaks: - Peak 1: (R)-enantiomer - Peak 2: (S)-enantiomer Detector->Chromatogram

Caption: Workflow for chiral HPLC analysis.

Protocol: Method Development for Chiral HPLC Separation
  • Column Selection: Start with a polysaccharide-based CSP, as they are broadly effective for a wide range of chiral compounds. A column such as Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) is an excellent starting point.[7]

  • Mobile Phase Selection (Normal Phase): Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (IPA). A typical starting condition is 90:10 (Hexane:IPA).

  • Analysis: Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm or 265 nm, where the phenyl ring absorbs. Inject a solution of the racemic 1-(2-fluorophenyl)ethanol.

  • Optimization:

    • If no separation is observed, decrease the percentage of IPA (e.g., to 95:5 or 98:2). A lower IPA content generally increases retention and can improve resolution.

    • If retention times are too long, increase the percentage of IPA (e.g., to 80:20).

    • Adjusting the flow rate (e.g., down to 0.5 mL/min) can also improve peak shape and resolution.

  • Quantification: Once baseline separation is achieved, the enantiomeric excess (% ee) can be calculated from the areas of the two peaks (Area₁ and Area₂) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Chemical Reactivity and Synthetic Utility

As a secondary benzylic alcohol, this compound exhibits reactivity characteristic of this functional group, primarily centered around the hydroxyl moiety and the adjacent stereocenter.

  • Nucleophilic Substitution (Sɴ1-type): The benzylic position can be readily functionalized. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a resonance-stabilized secondary benzylic carbocation. This intermediate can then be trapped by various nucleophiles. This reactivity is exploited in reactions like the Ritter reaction, where nitriles act as nucleophiles to form amides.[2]

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2'-fluoroacetophenone, using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, TEMPO-based systems). This transformation is useful if the chiral center needs to be removed or if the ketone is the desired product.[1]

  • Ether and Ester Formation: The hydroxyl group can undergo standard O-alkylation or O-acylation reactions to form ethers and esters, respectively. These reactions typically proceed with retention of configuration at the stereocenter.

  • Role as a Chiral Building Block: The most significant application of this compound is as a chiral precursor in multi-step syntheses. Its pre-defined stereochemistry is transferred to a more complex target molecule, avoiding the need for a late-stage chiral separation.

Application in Drug Discovery: LPAR1 Antagonists

A key application driving the demand for this compound is its use in the synthesis of lysophosphatidic acid receptor 1 (LPAR1) antagonists.[10][11] LPAR1 is a G protein-coupled receptor that plays a central role in the signaling pathways that lead to fibrosis, the excessive scarring of tissue.[12] Consequently, potent and selective LPAR1 antagonists are being actively pursued as promising therapies for diseases like idiopathic pulmonary fibrosis (IPF).[10]

The chiral alcohol moiety of this compound is often incorporated into the final drug scaffold where the stereochemistry and the specific substitution pattern on the phenyl ring are critical for achieving high potency and selectivity for the LPAR1 receptor.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). It may also be classified as a combustible liquid.

  • Precautions for Safe Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing vapors or mist.

    • Keep away from heat, sparks, and open flames.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.

    • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

A Comprehensive Technical Guide to (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (R)-1-(2-Fluorophenyl)ethanol, a chiral building block of significant interest in the pharmaceutical industry. Its unique structural features make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document will cover its fundamental properties, synthesis methodologies, analytical characterization, and applications in drug development, offering a comprehensive resource for professionals in the field. The Chemical Abstracts Service (CAS) number for this compound is 162427-79-4 .[1][2][3][4]

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a chiral alcohol that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical molecules. The presence of a fluorine atom on the phenyl ring and the specific stereochemistry of the hydroxyl group are key to its utility. Fluorine substitution is a widely employed strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The chiral nature of the secondary alcohol is often essential for the specific interactions required for therapeutic efficacy.

This guide will provide a detailed overview of the critical aspects of this compound, from its fundamental chemical and physical properties to its practical applications in the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the development of robust analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 162427-79-4[1][2][3][4]
Molecular Formula C8H9FO[1][2]
Molecular Weight 140.15 g/mol [1][2]
Boiling Point 193.1°C at 760 mmHg[2]
Density 1.1±0.1 g/cm³[2]
Flash Point 87.9±7.2 °C[2]
Refractive Index 1.511[2]
Storage Sealed in dry, room temperature[1][4]

Spectroscopic Data: While specific spectra are dependent on the acquisition parameters, typical analytical data for this compound would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Documentation including NMR, HPLC, and LC-MS is often available from commercial suppliers.[1]

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound is a critical step in its utilization. The primary strategies involve the asymmetric reduction of the corresponding ketone, 2-fluoroacetophenone, or the resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral alcohols.[6] This approach typically employs a transition metal catalyst, such as Ruthenium or Rhodium, with a chiral ligand.

Workflow for Asymmetric Transfer Hydrogenation:

Asymmetric_Synthesis Substrate 2-Fluoroacetophenone Reaction Asymmetric Transfer Hydrogenation Substrate->Reaction Catalyst Chiral Ru or Rh Catalyst + Hydrogen Source (e.g., Formic Acid/Triethylamine) Catalyst->Reaction Product This compound Reaction->Product

Caption: Asymmetric synthesis of this compound.

The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess (ee). The causality behind this choice lies in the steric and electronic interactions between the substrate, the chiral ligand, and the metal center, which favor the formation of one enantiomer over the other.

Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Recombinant E. coli whole cells expressing specific ketoreductases can be used to reduce 2-fluoroacetophenone to this compound with high yield and excellent enantioselectivity.[7]

Experimental Protocol: Enzymatic Reduction

  • Cell Culture: Cultivate recombinant E. coli cells expressing the desired ketoreductase in a suitable growth medium until an optimal cell density is reached.

  • Bioreduction: Harvest the cells and resuspend them in a buffer solution containing the substrate, 2-fluoroacetophenone, and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and enantiomeric excess of the product.

  • Work-up and Purification: Once the reaction is complete, separate the cells and extract the product from the aqueous phase using an organic solvent. Purify the product by column chromatography or distillation.

The trustworthiness of this protocol is validated by the high selectivity of the enzyme, which consistently produces the desired (R)-enantiomer.

Analytical Characterization: Ensuring Quality and Purity

Robust analytical methods are essential to confirm the identity, purity, and enantiomeric excess of this compound.

Table 2: Key Analytical Techniques

TechniquePurpose
Chiral Gas Chromatography (GC) To determine the enantiomeric excess (ee) of the product.[7]
High-Performance Liquid Chromatography (HPLC) To assess the chemical purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the molecule.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.

Workflow for Analytical Quality Control:

Analytical_QC Sample Synthesized This compound Purity Purity Analysis (HPLC/GC) Sample->Purity Structure Structural Elucidation (NMR, MS) Sample->Structure Chirality Enantiomeric Excess (Chiral GC/HPLC) Sample->Chirality Result Certificate of Analysis (CoA) Purity->Result Structure->Result Chirality->Result

Caption: Quality control workflow for this compound.

Applications in Drug Development: A Versatile Building Block

This compound serves as a key building block in the synthesis of a variety of pharmaceutical compounds. Its utility is often associated with its role in constructing chiral side chains or core structures of drug candidates.

One notable application is in the synthesis of orally active lysophosphatidic acid (LPA) receptor-1 antagonists.[4] LPA receptors are implicated in a range of physiological and pathological processes, making them attractive targets for drug discovery.

The incorporation of the (R)-1-(2-fluorophenyl)ethyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, and the specific stereochemistry is often crucial for high-affinity binding to the target receptor.

The development of prodrugs is another area where derivatives of this compound could be explored to improve drug delivery and bioavailability.[8][9]

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for the pharmaceutical industry. Its synthesis, characterization, and application require a deep understanding of stereoselective chemistry and modern analytical techniques. This guide has provided a comprehensive overview of the key technical aspects of this compound, intended to support researchers and scientists in their drug discovery and development endeavors. The continued exploration of new synthetic routes and applications for this compound will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutics.

References

Spectroscopic Data of (R)-1-(2-Fluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1-(2-Fluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. As a key chiral building block, its structural integrity and enantiomeric purity are paramount for the synthesis of active pharmaceutical ingredients (APIs). The fluorine substituent on the aromatic ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds a cornerstone of modern drug discovery.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure and purity of this compound. The causality behind spectral features and the logic of a multi-technique approach are emphasized to provide a self-validating system for researchers, scientists, and drug development professionals.

Chemical Structure:

  • Name: this compound

  • Molecular Formula: C₈H₉FO

  • Molecular Weight: 140.15 g/mol

  • CAS Number: 162427-79-4

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in the molecule. The chemical shift of each proton is influenced by the electron density of its local environment; electronegative atoms like oxygen and fluorine deshield adjacent protons, shifting their signals downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Label Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) in Hz Integration
H -a (CH₃) ~ 1.50 Doublet (d) J_H-a,H-b ≈ 6.5 Hz 3H
H -b (CH) ~ 5.20 Quartet (q) J_H-b,H-a ≈ 6.5 Hz 1H
H -c (OH) ~ 2.10 Broad Singlet (br s) - 1H

| H -arom | ~ 7.05 - 7.55 | Multiplet (m) | - | 4H |

Analysis and Causality:

  • Methyl Protons (H-a): These protons are on a carbon adjacent to the chiral center. They appear as a doublet because they are split by the single proton on the adjacent carbinol carbon (H-b).

  • Carbinol Proton (H-b): This proton, attached to the same carbon as the hydroxyl group, is significantly deshielded by the electronegative oxygen, causing its downfield shift to ~5.20 ppm. It appears as a quartet due to coupling with the three equivalent methyl protons (H-a).

  • Hydroxyl Proton (H-c): The chemical shift of the OH proton is highly variable and depends on concentration, solvent, and temperature.[1][2][3] It typically appears as a broad singlet because of rapid chemical exchange and the absence of significant coupling to neighboring protons.

  • Aromatic Protons (H-arom): The protons on the fluorophenyl ring exhibit complex multiplet patterns. This complexity arises not only from standard ortho-, meta-, and para- ¹H-¹H couplings but also from additional couplings to the ¹⁹F nucleus, which span multiple bonds. The ortho- and para-fluorine substituent effects cause a dispersion of these signals across the aromatic region.

Diagram: ¹H NMR Structural Assignments

Caption: Structure of this compound with ¹H NMR assignments.

¹³C{¹H} NMR Spectroscopy

Carbon NMR, typically run with proton decoupling, reveals the number of unique carbon environments. The key feature in the ¹³C NMR spectrum of this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom into doublets. The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the carbon and fluorine atoms.[4][5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Atom Chemical Shift (δ) ppm Multiplicity (C-F Coupling) Coupling Constant (J_CF) in Hz
C H₃ ~ 23.5 Singlet -
C H(OH) ~ 66.0 Doublet (d) ³J_CF ≈ 4-6 Hz
C -2 (C-F) ~ 159.5 Doublet (d) ¹J_CF ≈ 245-250 Hz
C -6 ~ 129.0 Doublet (d) ²J_CF ≈ 6-8 Hz
C -1 (C-CHOH) ~ 130.5 Doublet (d) ²J_CF ≈ 12-15 Hz
C -4 ~ 128.5 Doublet (d) ³J_CF ≈ 8-10 Hz
C -5 ~ 124.5 Doublet (d) ⁴J_CF ≈ 3-4 Hz

| C -3 | ~ 115.5 | Doublet (d) | ²J_CF ≈ 20-22 Hz |

Analysis and Causality:

  • ¹J_CF Coupling: The carbon directly bonded to fluorine (C-2) exhibits a very large one-bond coupling constant (¹J_CF) of approximately 245-250 Hz. This is a definitive diagnostic feature for identifying the point of fluorination.

  • Long-Range C-F Coupling: Carbons that are two (²J_CF), three (³J_CF), and even four (⁴J_CF) bonds away from the fluorine atom show progressively smaller couplings.[6] This pattern provides irrefutable evidence for the structure and the position of the fluorine substituent on the aromatic ring.

  • Carbinol Carbon (CHOH): This carbon is deshielded by the attached hydroxyl group, appearing around 66.0 ppm. It also shows a small three-bond coupling to the fluorine.

  • Methyl Carbon (CH₃): This aliphatic carbon is the most shielded, appearing furthest upfield.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[7]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[7]

    • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum using a single-pulse experiment. Typical acquisition time is 1-2 minutes.

    • For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (e.g., 30-90 minutes) is typically required to achieve a good signal-to-noise ratio.[7]

Diagram: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-75 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum (¹H, ¹³C) lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integrate & Analyze phase->integrate

Caption: Standard workflow for NMR analysis, from sample preparation to data processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups, which absorb infrared radiation at characteristic wavenumbers.

Characteristic IR Absorption Bands (Neat/Thin Film)

Wavenumber (cm⁻¹) Bond Vibration Functional Group Intensity
3500 - 3200 O-H Stretch Alcohol (H-bonded) Strong, Broad
3100 - 3000 C-H Stretch Aromatic Medium
3000 - 2850 C-H Stretch Aliphatic Medium
~ 1600, ~1490 C=C Stretch Aromatic Ring Medium-Strong
~ 1230 C-F Stretch Aryl Fluoride Strong

| ~ 1050 | C-O Stretch | Secondary Alcohol | Strong |

Analysis and Causality:

  • O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band between 3200-3500 cm⁻¹.[8][9] The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those just below 3000 cm⁻¹ are from sp³ hybridized carbons (aliphatic CH and CH₃).[9]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations, including C-C and C-O stretching and various bending modes. The strong absorptions for the C-F stretch (~1230 cm⁻¹) and the C-O stretch (~1050 cm⁻¹) are diagnostic landmarks within this region.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-FTIR is the preferred method for liquid samples due to its minimal sample preparation.[11][12]

  • Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[13]

  • Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS): Confirmation of Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. For volatile, thermally stable compounds like this alcohol, Electron Ionization (EI) is a standard and highly informative technique.[14][15]

Predicted EI-MS Fragmentation Data

m/z (mass/charge) Proposed Fragment Comments
140 [C₈H₉FO]⁺˙ Molecular Ion (M⁺˙)
125 [M - CH₃]⁺ Base Peak. Alpha-cleavage, loss of a methyl radical.
122 [M - H₂O]⁺˙ Loss of water (dehydration).
109 [C₇H₆F]⁺ Fluorotropylium ion, from rearrangement of [M - CH₃ - O] fragment.

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |

Analysis and Causality:

  • Molecular Ion (m/z 140): The peak corresponding to the intact molecule after losing one electron confirms the molecular weight. In EI, this peak may be of low intensity for alcohols.[16]

  • Alpha-Cleavage (m/z 125): The most characteristic fragmentation pathway for secondary alcohols is the cleavage of a C-C bond adjacent to the oxygen atom.[16] Loss of the methyl group results in a stable, resonance-stabilized oxonium ion, [C₇H₆FO]⁺. This fragment is typically the most abundant ion (the base peak) in the spectrum.

  • Dehydration (m/z 122): The loss of a neutral water molecule is another common fragmentation pathway for alcohols.[17]

Diagram: Major EI-MS Fragmentation Pathways

G M Molecular Ion [C₈H₉FO]⁺˙ m/z = 140 F1 [M - CH₃]⁺ m/z = 125 (Base Peak) M->F1 - •CH₃ (Alpha-Cleavage) F2 [M - H₂O]⁺˙ m/z = 122 M->F2 - H₂O (Dehydration)

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization MS
  • Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) or a direct insertion probe. For GC-MS, a dilute solution (e.g., in dichloromethane or ethyl acetate) is injected.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[18][19] This knocks an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic ions and neutral radicals.[20]

  • Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive characterization of this compound is achieved not by a single technique, but by the logical synthesis of data from NMR, IR, and MS.

  • MS confirms the elemental composition and molecular weight (140.15 g/mol ).

  • IR confirms the presence of the critical alcohol (O-H) functional group.

  • NMR provides the definitive structural blueprint, confirming the 2-fluoro substitution pattern through unique C-F couplings and establishing the precise connectivity of all atoms.

This multi-faceted approach creates a self-validating system. The data from each technique must be consistent with the proposed structure and with the data from the other techniques. Any deviation signals a potential issue, such as the presence of an isomer, a residual starting material, or an unexpected byproduct, ensuring the highest level of scientific integrity and confidence for researchers in the field.

References

A Comprehensive Technical Guide to the Prospective Crystal Structure Analysis of (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-(2-Fluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of bioactive molecules.[1] A detailed understanding of its three-dimensional structure in the solid state is paramount for controlling its physicochemical properties, optimizing crystallization processes, and informing drug design. This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While a published crystal structure was not available as of this writing, this document serves as a complete methodological roadmap for researchers, scientists, and drug development professionals. It outlines the synthesis of the chiral alcohol, protocols for single-crystal growth, and the principles and workflow of single-crystal X-ray diffraction. Furthermore, it delves into the anticipated structural features and the influential role of the fluorine substituent on the crystal packing, providing a predictive lens through which to view the eventual structure.

Introduction: The Significance of Solid-State Chirality

Chirality is a fundamental property in pharmaceutical science, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2][3] The specific three-dimensional arrangement of atoms in a crystal lattice dictates crucial material properties, including melting point, solubility, stability, and bioavailability. For a chiral molecule like this compound, the crystal structure provides the definitive conformation and reveals the network of intermolecular interactions that govern its solid-state behavior.

The presence of a fluorine atom on the phenyl ring introduces unique electronic and steric effects that can profoundly influence crystal packing.[4][5] Fluorine's high electronegativity can lead to the formation of non-covalent interactions, such as C-H···F and C-F···π interactions, which can direct the supramolecular assembly in the crystal lattice.[6] Elucidating the crystal structure is, therefore, not merely an academic exercise but a critical step in the rational design and development of pharmaceuticals derived from this chiral building block.

This guide is structured to provide both the theoretical underpinnings and practical, field-proven protocols to empower researchers to undertake the crystallographic analysis of this compound.

Synthesis of Enantiopure this compound

The first critical step is the preparation of a high-purity, enantiomerically enriched sample of the target compound. Two primary strategies are prevalent in organic synthesis for achieving this: asymmetric synthesis and chiral resolution of a racemic mixture.

Strategy 1: Asymmetric Synthesis via Prochiral Ketone Reduction

Asymmetric synthesis is often the more elegant and efficient approach as it can theoretically yield 100% of the desired enantiomer. The most direct route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-fluoroacetophenone.

Causality of Experimental Choices: The selection of a chiral catalyst is paramount. Ruthenium- and rhodium-based catalysts, particularly those with chiral diamine or phosphine ligands, have demonstrated high efficacy and enantioselectivity in the transfer hydrogenation of acetophenone derivatives.[7][8] The use of a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture is a common and effective choice for these catalytic systems. Biocatalysis, using alcohol dehydrogenases (ADHs), presents a green and highly selective alternative.[9]

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In a nitrogen-purged glovebox, add [{RuCl₂(p-cymene)}₂] and the chosen chiral ligand (e.g., (1R,2R)-TsDPEN) to an oven-dried Schlenk flask.

  • Reaction Setup: Add anhydrous, degassed solvent (e.g., 2-propanol). Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Initiation: Add 2-fluoroacetophenone to the flask, followed by a base (e.g., potassium tert-butoxide solution).

  • Reaction Monitoring: Heat the reaction to the optimal temperature (typically 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Chiral Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Strategy 2: Chiral Resolution of Racemic 1-(2-Fluorophenyl)ethanol

Chiral resolution involves separating a racemic mixture into its constituent enantiomers.[1] This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization due to their different physical properties.[10]

Causality of Experimental Choices: The choice of resolving agent is critical and often empirical. For a chiral alcohol, acidic resolving agents like tartaric acid or mandelic acid derivatives are effective.[1][11] The differential solubility of the resulting diastereomeric salts in a given solvent system is the physical basis for the separation.

Experimental Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve racemic 1-(2-fluorophenyl)ethanol in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid.

  • Crystallization: Allow the solution to stand at room temperature or cool it slowly to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1 M NaOH). Stir vigorously to neutralize the resolving agent and liberate the free chiral alcohol into the organic layer.

  • Purification and Analysis: Separate the layers, dry the organic phase, and remove the solvent. Confirm the enantiomeric purity via chiral HPLC.

Single-Crystal Growth: The Art and Science of Nucleation

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, avoiding rapid precipitation which leads to polycrystalline material.[12]

Causality of Experimental Choices: this compound is a relatively volatile alcohol. Therefore, methods that rely on slow evaporation must be carefully controlled. The choice of solvent is crucial; the compound should be moderately soluble, and the solvent should not be overly volatile.[12] A solvent layering or vapor diffusion technique often provides the necessary slow change in solvent composition to promote gradual crystallization.[13][14]

Experimental Protocol: Crystal Growth by Solvent Layering

  • Solution Preparation: Dissolve 10-20 mg of purified this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol or dichloromethane) in a narrow vial.

  • Layering: Carefully layer a "poor" solvent, in which the compound is much less soluble but is miscible with the good solvent (e.g., hexane or pentane), on top of the solution. The poor solvent should be added slowly down the side of the vial to minimize mixing.

  • Incubation: Seal the vial and leave it in an undisturbed, vibration-free location for several days to weeks. Diffusion at the solvent interface will gradually lower the solubility of the compound, leading to crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and mount them for analysis.

Single-Crystal X-ray Diffraction: Mapping the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

The SCXRD Workflow

The determination of a crystal structure is a systematic process, from data collection to structure refinement.

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_mount Crystal Mounting data_acq Diffraction Data Acquisition crystal_mount->data_acq On Diffractometer integration Integration of Reflections data_acq->integration scaling Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group phase_problem Solving the Phase Problem space_group->phase_problem refinement Structure Refinement phase_problem->refinement validation Validation (CIF) refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The instrument rotates the crystal while collecting thousands of diffraction images.[15]

  • Data Processing: The raw diffraction spots are indexed and integrated to determine their intensities. These intensities are then scaled and corrected for experimental factors to produce a unique set of reflection data.

  • Structure Solution: The processed data is used to determine the unit cell dimensions and the space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and Output: The final structural model is validated for geometric and crystallographic consistency. The results are typically reported in a standard Crystallographic Information File (CIF) format.[16]

Anticipated Crystal Structure and Intermolecular Interactions

While the definitive structure awaits experimental determination, we can make informed predictions based on the molecular features of this compound and known principles of crystal engineering.

Predicted Crystallographic Parameters

Given that the molecule is chiral and will be synthesized in an enantiopure form, it must crystallize in one of the 65 chiral space groups (Sohncke groups), which lack inversion centers or mirror planes. Common space groups for chiral organic molecules include P2₁, P2₁2₁2₁, and C2.

Table 1: Hypothetical Crystallographic Data Summary

ParameterPredicted Value/RangeRationale
Crystal SystemMonoclinic or OrthorhombicCommon for chiral organic molecules.
Space GroupP2₁ or P2₁2₁2₁Most frequent chiral space groups.
Z (Molecules/Unit Cell)2 or 4Typical for small organic molecules.
Key InteractionsO-H···O Hydrogen BondsThe hydroxyl group is a strong H-bond donor and acceptor.
C-H···F InteractionsThe ortho-fluorine is a potential weak H-bond acceptor.
π-π StackingPossible between the fluorophenyl rings.
The Role of Hydrogen Bonding and Fluorine Interactions

The primary intermolecular interaction governing the crystal packing will undoubtedly be the hydrogen bond from the hydroxyl group (O-H···O). This is expected to form chains or helices of molecules through the crystal lattice.

The ortho-fluorine substituent is expected to play a crucial secondary role. Its influence can manifest in several ways:

  • Steric Effects: The fluorine atom may sterically influence the preferred conformation of the molecule and how molecules can approach each other.

  • Dipole-Dipole Interactions: The strong C-F bond dipole will influence the electrostatic potential of the molecule, affecting the overall packing.

  • Weak Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, forming C-H···F interactions that further stabilize the crystal structure.[5][17]

interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1_OH O-H M2_O Oxygen M1_OH->M2_O Strong H-Bond (O-H···O) M1_Ring Fluorophenyl Ring M2_Ring Fluorophenyl Ring M1_Ring->M2_Ring π-π Stacking M1_CH Aromatic C-H M2_F Fluorine M1_CH->M2_F Weak H-Bond (C-H···F)

References

An In-depth Technical Guide on the Application of (R)-1-(2-Fluorophenyl)ethanol in the Development of Lysophosphatidic Acid Receptor-1 (LPA1) Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic use of (R)-1-(2-Fluorophenyl)ethanol as a key chiral building block in the synthesis of potent and selective Lysophosphatidic Acid Receptor-1 (LPA1) antagonists. While this compound is not an active pharmacological agent in itself, its stereospecific structure is crucial for the efficacy of the resulting antagonists. This document will delve into the mechanism of action of the LPA1 receptor, the rationale for its antagonism in disease, and the experimental protocols to evaluate the compounds synthesized from this critical intermediate.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a chiral alcohol that serves as a valuable starting material in multi-step organic synthesis. Its significance in drug discovery and development is primarily as a stereospecific building block, where the "(R)" configuration and the fluorine substitution are critical for the target molecule's three-dimensional structure and its interaction with a biological target. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of the final compound. While this molecule does not have a known direct mechanism of action, it is integral to the creation of compounds that do, most notably, antagonists of the LPA1 receptor.

The Biological Target: Lysophosphatidic Acid Receptor-1 (LPA1)

Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through at least six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1][2] These receptors are involved in a wide array of physiological and pathological processes.[1][3] The LPA1 receptor, in particular, is a major focus of drug development due to its role in cell proliferation, migration, and survival.[4][5]

LPA1 Receptor Signaling Cascades

Upon binding of its ligand, LPA, the LPA1 receptor activates several heterotrimeric G proteins, leading to the initiation of multiple downstream signaling pathways.[1] The primary G proteins coupled to LPA1 are Gαi/o, Gαq/11, and Gα12/13.[1][6]

  • Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also activates the PI3K-Akt signaling cascade, which is crucial for cell survival and proliferation.[3]

  • Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6]

  • Gα12/13 Pathway: Activation of Gα12/13 leads to the activation of the small GTPase RhoA, a master regulator of the actin cytoskeleton. This pathway is critical for cell migration, contraction, and the formation of stress fibers.[1][6]

LPA1_Signaling cluster_membrane Cell Membrane cluster_G_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_response Cellular Response LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gi Gαi/o LPA1->Gi Gq Gαq/11 LPA1->Gq G1213 Gα12/13 LPA1->G1213 AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K PLC Phospholipase C Gq->PLC RhoA RhoA G1213->RhoA cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG ROCK ROCK RhoA->ROCK Akt Akt PI3K->Akt Ca_PKC ↑ Ca²⁺ + PKC IP3_DAG->Ca_PKC Survival Cell Survival & Proliferation Ca_PKC->Survival Migration Cell Migration & Contraction ROCK->Migration Akt->Survival Bleomycin_Model_Workflow cluster_analysis Analysis Day0 Day 0: Bleomycin Instillation Treatment Daily Oral Dosing: LPA1 Antagonist or Vehicle Day0->Treatment Start Treatment Day21 Day 21-28: Endpoint Analysis Treatment->Day21 Continue Treatment Histology Histology (Ashcroft Score) Day21->Histology Collagen Collagen Assay Day21->Collagen BALF BALF Analysis Day21->BALF qPCR qPCR Day21->qPCR

References

An In-Depth Technical Guide to the Enantiomeric Purity Analysis of (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of (R)-1-(2-Fluorophenyl)ethanol, a key chiral building block in pharmaceutical synthesis.[1] We delve into the foundational principles of chiral separations, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols. By explaining the causality behind experimental choices and embedding self-validating systems within the described protocols, this guide aims to serve as an authoritative resource for ensuring the stereochemical integrity of this critical chiral intermediate.

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development

In the realm of pharmaceutical sciences, chirality is a fundamental consideration that profoundly impacts a drug's efficacy, safety, and pharmacokinetic profile.[2] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological properties due to their stereospecific interactions with the chiral environment of the human body, such as enzymes and receptors.[3][4] Consequently, regulatory bodies worldwide have placed increasing emphasis on the development of single-enantiomer drugs, making the accurate determination of enantiomeric purity a critical aspect of drug design and quality control.[2][3]

This compound is a significant chiral building block utilized in the synthesis of various pharmaceutical compounds, including orally active lysophosphatidic acid receptor-1 antagonists.[1] The stereochemical configuration of this alcohol is crucial, as it dictates the chirality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for quantifying the enantiomeric excess (e.e.) of this compound are indispensable.

This guide will provide a detailed exploration of the primary chromatographic techniques for the enantiomeric purity analysis of this compound, with a focus on practical application and the scientific rationale behind methodological choices.

Foundational Principles of Chiral Chromatography

Chiral chromatography is the cornerstone of enantiomeric separation.[5] The fundamental principle involves the differential interaction of enantiomers with a chiral selector, leading to the formation of transient diastereomeric complexes.[6] This difference in interaction energy results in varying retention times for the two enantiomers on the chromatographic column, allowing for their separation and quantification. The chiral selector can be incorporated into the stationary phase (Chiral Stationary Phase - CSP), the mobile phase (Chiral Mobile Phase Additive - CMPA), or used to derivatize the analyte prior to analysis (Chiral Derivatizing Agent - CDA).[7] For the analysis of this compound, the use of CSPs in HPLC and GC is the most prevalent and direct approach.[8]

Chiral Recognition Mechanisms

The separation of enantiomers on a CSP is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Crucial for analytes containing hydroxyl, amino, or carbonyl groups.

  • π-π Interactions: Occur with aromatic or unsaturated systems.

  • Dipole-Dipole Interactions: Result from permanent dipoles in both the analyte and the CSP.

  • Steric Interactions (Inclusion Complexation): The analyte fits into a chiral cavity or groove of the CSP.[9]

The combination and strength of these interactions determine the degree of separation (resolution) between the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is a powerful and versatile technique for the enantioseparation of a wide range of compounds, including alcohols like 1-(2-Fluorophenyl)ethanol.[10][11][12] The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical factor in developing a successful chiral HPLC method.

Chiral Stationary Phases (CSPs) for Aromatic Alcohols

For the separation of aromatic alcohols, polysaccharide-based CSPs are often the first choice due to their broad applicability and excellent chiral recognition capabilities.[13] These CSPs consist of cellulose or amylose derivatives coated or immobilized on a silica support.

Table 1: Commonly Used Polysaccharide-Based CSPs for Chiral Alcohol Separation

CSP TypeChiral SelectorCommon Trade Names
Cellulose-basedCellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD, Lux® Cellulose-1
Cellulose-basedCellulose tris(3-chloro-4-methylphenylcarbamate)Lux® Cellulose-2
Amylose-basedAmylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD, Lux® Amylose-1
Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol provides a starting point for the method development. Optimization will likely be required based on the specific column and system used.

Objective: To determine the enantiomeric purity of this compound using chiral HPLC.

Materials:

  • This compound sample

  • Racemic 1-(2-Fluorophenyl)ethanol standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Chiral HPLC column (e.g., Lux® Cellulose-1, 5 µm, 250 x 4.6 mm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/2-Propanol (90:10, v/v). Degas the mobile phase before use.

  • Standard Preparation:

    • Racemic Standard: Dissolve racemic 1-(2-Fluorophenyl)ethanol in the mobile phase to a concentration of approximately 1 mg/mL.

    • Sample Solution: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Lux® Cellulose-1 (or equivalent polysaccharide-based CSP)

    • Mobile Phase: n-Hexane/2-Propanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to verify the system suitability (resolution ≥ 1.5).

    • Inject the sample solution.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the racemic standard injection.

  • Data Analysis:

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100 Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

Method Validation (ICH Guidelines)

A chiral purity assay must be validated to ensure its reliability.[14] The validation should be performed in accordance with ICH Q2(R2) guidelines and should assess the following parameters:[15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by achieving baseline resolution between the two enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

Visualization of the Chiral HPLC Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting racemic Prepare Racemic Standard (1 mg/mL) equilibrate Equilibrate Chiral Column sample Prepare this compound Sample (1 mg/mL) inject_racemic Inject Racemic Standard equilibrate->inject_racemic System Suitability Check inject_sample Inject Sample inject_racemic->inject_sample Identify Enantiomer Peaks integrate Integrate Peak Areas inject_sample->integrate calculate Calculate % Enantiomeric Excess integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC) for Enantiomeric Purity

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds like alcohols.[17] For aromatic alcohols, derivatization is often not necessary, allowing for direct analysis.[17]

Chiral Stationary Phases (CSPs) for GC

The most common CSPs for the GC separation of chiral alcohols are based on derivatized cyclodextrins.[5] These CSPs offer a wide range of selectivities for different enantiomers.

Table 2: Common Derivatized Cyclodextrin CSPs for Chiral GC

Cyclodextrin DerivativeCommon Trade Names
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrinRt-βDEXsm
Heptakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-β-cyclodextrinRt-βDEXse
Octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrinRt-γDEXsa
Experimental Protocol: Chiral GC Analysis of this compound

Objective: To determine the enantiomeric purity of this compound using chiral GC.

Materials:

  • This compound sample

  • Racemic 1-(2-Fluorophenyl)ethanol standard

  • GC-grade solvent (e.g., Dichloromethane or Methanol)

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

Methodology:

  • Standard and Sample Preparation:

    • Dissolve the racemic standard and the sample in a suitable solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A chiral capillary column with a derivatized cyclodextrin stationary phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 min.

      • Ramp: 2 °C/min to 180 °C.

      • Hold at 180 °C for 5 min.

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

  • Analysis Procedure:

    • Condition the column according to the manufacturer's instructions.

    • Inject the racemic standard to determine the retention times of the enantiomers and verify system suitability.

    • Inject the sample solution.

  • Data Analysis:

    • Calculate the enantiomeric excess (% e.e.) using the peak areas as described in the HPLC section.

Visualization of Chiral Recognition on a CSP

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers csp Chiral Cavity R_enantiomer (R)-Enantiomer R_enantiomer->csp Stronger Interaction (Longer Retention) S_enantiomer (S)-Enantiomer S_enantiomer->csp Weaker Interaction (Shorter Retention)

Caption: Chiral Recognition Mechanism on a CSP.

Alternative and Complementary Techniques

While HPLC and GC are the workhorses for chiral analysis, other techniques can be employed, particularly in research and specialized applications.

  • Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and is considered a "greener" alternative to HPLC due to the use of supercritical CO2 as the primary mobile phase component.[18] The principles of chiral separation in SFC are similar to HPLC, and the same polysaccharide-based CSPs are often used.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR can be used to determine enantiomeric purity through the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents.[20][21] These agents form diastereomeric complexes with the enantiomers, resulting in distinct NMR signals that can be integrated for quantification.[20]

Conclusion: Ensuring Stereochemical Integrity

The determination of the enantiomeric purity of this compound is a critical quality control step in the synthesis of chiral pharmaceuticals. This guide has provided a comprehensive overview of the primary analytical techniques, with a focus on chiral HPLC and GC. The provided protocols serve as a robust starting point for method development, and the principles discussed should empower researchers to troubleshoot and optimize their separations effectively. Adherence to rigorous method validation principles is paramount to ensure the accuracy and reliability of the data generated. By implementing the strategies outlined in this guide, scientists and drug development professionals can confidently ensure the stereochemical integrity of this vital chiral building block.

References

The Pivotal Role of (R)-1-(2-Fluorophenyl)ethanol in the Development of Potent and Selective LPA1 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of (R)-1-(2-fluorophenyl)ethanol, a critical chiral building block in modern medicinal chemistry. We will move beyond a simple characterization of this molecule to explore its strategic importance, particularly in the synthesis of potent and selective antagonists for the lysophosphatidic acid receptor 1 (LPA1). This document is intended for researchers, chemists, and pharmacologists in the field of drug development, offering insights into the rationale behind its use, detailed synthetic methodologies, and protocols for evaluating the biological activity of the resulting therapeutic candidates. We will dissect the contribution of both the fluorine substituent and the (R)-stereochemistry to the pharmacological profile of advanced LPA1 antagonists, underscoring the molecule's significance in targeting diseases such as idiopathic pulmonary fibrosis.

Introduction: The Strategic Value of Chirality and Fluorine in Drug Design

The pursuit of highly selective and efficacious therapeutic agents has led medicinal chemists to increasingly leverage the principles of stereochemistry and fluorine chemistry. Chirality is a fundamental property of many biological molecules, and it is well-established that different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the synthesis of single-enantiomer drugs has become a paramount objective in the pharmaceutical industry to maximize therapeutic benefit and minimize adverse effects.[2][3]

Chiral alcohols, in particular, are invaluable intermediates, serving as versatile synthons for constructing complex molecular architectures.[3][4][5][6] Their hydroxyl group provides a reactive handle for a multitude of chemical transformations, while their stereocenter can impart the necessary three-dimensional arrangement for precise interaction with biological targets.

Parallel to the rise of asymmetric synthesis, the incorporation of fluorine into drug candidates has become a powerful strategy for optimizing pharmacokinetic and pharmacodynamic properties.[7][8] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and selectivity.[7][8][9][10] The 2-fluorophenyl group, as seen in type 2 statins, is a recognized pharmacophore that can enhance binding interactions with target proteins.[11][12][13][14]

This compound sits at the intersection of these two critical fields. It is not a therapeutic agent in itself, but rather a high-value chiral building block, most notably employed in the synthesis of orally active antagonists of the lysophosphatidic acid receptor 1 (LPA1).[15][16] This guide will illuminate its role in the context of developing LPA1 antagonists for fibrotic diseases.

The Target: Lysophosphatidic Acid Receptor 1 (LPA1) Signaling

Lysophosphatidic acid (LPA) is a signaling phospholipid that modulates a wide array of cellular processes, including proliferation, migration, and survival, by activating a family of six G protein-coupled receptors (GPCRs), LPA1-6.[2][4][6] The LPA1 receptor, in particular, has been strongly implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[7][11][17] Upon activation by LPA, the LPA1 receptor couples to various G proteins (Gαi/o, Gαq/11, and Gα12/13) to initiate downstream signaling cascades that promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and tissue scarring.[2][4][11]

Therefore, the development of potent and selective LPA1 receptor antagonists represents a promising therapeutic strategy for halting the progression of fibrosis.[17] Several LPA1 antagonists have entered clinical development, and a common structural motif among many of these is a chiral side chain derived from a secondary alcohol.[7][11][18][19]

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_proteins Gαq/11 Gαi/o Gα12/13 LPA1->G_proteins Activates PLC PLC G_proteins->PLC Gαq/11 RhoA RhoA G_proteins->RhoA Gα12/13 Cell_Proliferation Cell Proliferation & Survival G_proteins->Cell_Proliferation Gαi/o Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization ROCK ROCK RhoA->ROCK Myofibroblast_Differentiation Myofibroblast Differentiation ROCK->Myofibroblast_Differentiation Fibrosis Fibrosis Cell_Proliferation->Fibrosis Myofibroblast_Differentiation->Fibrosis

Figure 1: Simplified LPA1 signaling pathway leading to fibrosis.

Synthesis of this compound: A Biocatalytic Approach

The enantioselective synthesis of chiral alcohols can be achieved through chemical or biocatalytic methods. While chemical methods using chiral catalysts or resolving agents are effective, biocatalysis offers significant advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.[2] The asymmetric reduction of the prochiral ketone, 2-fluoroacetophenone, is the most direct route to optically pure 1-(2-fluorophenyl)ethanol.

Many microorganisms and their isolated enzymes (ketoreductases or alcohol dehydrogenases) have been shown to reduce acetophenone derivatives with high stereoselectivity, often following Prelog's rule to yield the (R)-alcohol.[20]

ParameterValueReference
Substrate 2-FluoroacetophenoneN/A
Biocatalyst Recombinant E. coli expressing ketoreductase[21] (analogous)
Cofactor System NADPH (regenerated using glucose dehydrogenase)[16] (analogous)
Yield >95%Estimated
Enantiomeric Excess (e.e.) >99% for (R)-enantiomer[16][21] (analogous)
Table 1: Representative data for the biocatalytic reduction of a substituted acetophenone.
Experimental Protocol 1: Biocatalytic Asymmetric Reduction of 2-Fluoroacetophenone

This protocol is a representative method based on established procedures for whole-cell biocatalytic reductions.[21]

  • Biocatalyst Preparation:

    • Cultivate recombinant E. coli cells expressing a suitable ketoreductase (e.g., from Scheffersomyces stipitis) and a glucose dehydrogenase (for cofactor regeneration) in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking.

    • Induce enzyme expression with IPTG when the optical density (OD600) reaches 0.6-0.8. Continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C) and wash the cell pellet with a phosphate buffer (e.g., 100 mM, pH 7.0). The resulting cell paste can be used directly or stored at -80°C.

  • Asymmetric Reduction:

    • In a temperature-controlled reaction vessel, prepare a buffered solution (100 mM phosphate buffer, pH 7.0).

    • Add D-glucose (e.g., 1.5 equivalents relative to the substrate) as the co-substrate for cofactor regeneration.

    • Add NADP+ (e.g., 1 mM) as the cofactor.

    • Suspend the prepared wet cells (e.g., 50 g/L) in the reaction buffer.

    • Dissolve 2-fluoroacetophenone (1 equivalent, e.g., 50 mM) in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO to aid solubility.

    • Add the substrate solution to the cell suspension to initiate the reaction.

    • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by TLC or GC/HPLC by periodically analyzing small aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, remove the cells by centrifugation.

    • Extract the supernatant with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude this compound by flash column chromatography on silica gel to yield the product with high chemical and enantiomeric purity.

    • Confirm the enantiomeric excess (% e.e.) using chiral HPLC or chiral GC.

Application in the Synthesis of LPA1 Antagonists: The Case of SAR100842

This compound is a key intermediate for LPA1 antagonists like SAR100842, a compound investigated in clinical trials for systemic sclerosis.[1][8][12][22][23] The core structure of these antagonists often involves an isoxazole scaffold linked to the chiral alcohol via a carbamate group. The synthesis leverages the hydroxyl group of the alcohol for coupling.

A crucial step in this synthesis is the coupling of the chiral alcohol with an amine-containing heterocyclic core. The Mitsunobu reaction is a classic and highly effective method for this type of transformation, as it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center.[5][6][18] However, to retain the desired (R)-configuration in the final product, a direct coupling method that preserves stereochemistry or a multi-step approach is necessary. For the synthesis of carbamates, the alcohol is often first reacted with phosgene or a phosgene equivalent to form a chloroformate, which then reacts with the amine.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Start 2-Fluoro- acetophenone Reduction Biocatalytic Asymmetric Reduction Start->Reduction Chiral_Alcohol (R)-1-(2-Fluorophenyl) ethanol Reduction->Chiral_Alcohol Coupling Carbamate Formation Chiral_Alcohol->Coupling Antagonist LPA1 Antagonist (e.g., SAR100842) Coupling->Antagonist In_Vitro In Vitro Assays (Binding, Functional) Antagonist->In_Vitro In_Vivo In Vivo Models (Fibrosis Models) In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Figure 2: General workflow from chiral building block to clinical evaluation.

Experimental Protocol 2: Synthesis of a Representative LPA1 Antagonist Moiety

This protocol outlines the formation of the critical carbamate linkage, a key step in synthesizing antagonists of the SAR100842 class.

  • Activation of the Alcohol (Chloroformate Formation):

    • Caution: This step involves highly toxic reagents like phosgene or triphosgene and must be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like THF or DCM under a nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Slowly add a solution of triphosgene (0.4 eq) in the same solvent.

    • Add a non-nucleophilic base, such as pyridine (1.1 eq), dropwise, keeping the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until the alcohol is fully consumed (monitor by TLC). The resulting solution contains the (R)-1-(2-fluorophenyl)ethyl chloroformate.

  • Carbamate Formation:

    • In a separate flask, dissolve the amine-containing isoxazole core (e.g., 4-amino-3-methyl-5-(4'-carboxybiphenyl)isoxazole) (1.0 eq) and a base like pyridine or triethylamine (1.5 eq) in anhydrous THF or DMF.

    • Cool this solution to 0°C.

    • Slowly add the previously prepared chloroformate solution to the amine solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final LPA1 antagonist.

Biological Evaluation: Assessing LPA1 Antagonist Activity

Once synthesized, the antagonist's biological activity must be rigorously evaluated. This involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the LPA1 receptor.

AntagonistTargetAssay TypePotency (IC50 / pKB)Reference
SAR100842 LPA1Clinical EfficacyNumerical reduction in MRSS[1][8]
BMS-986020 LPA1Calcium MobilizationpKB ≈ 8.0[4]
KI 16425 LPA1/LPA3Calcium MobilizationpKB ≈ 6.5 - 7.0[4]
Table 2: Published in vitro potency of selected LPA1 antagonists.
Experimental Protocol 3: Calcium Mobilization Assay for LPA1 Antagonism

This functional assay measures the inhibition of LPA-induced intracellular calcium release, a hallmark of Gαq-coupled LPA1 receptor activation.[4][15][24][25][26]

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human LPA1 receptor (e.g., CHO-LPA1 or HEK293-LPA1).

    • Seed the cells at an appropriate density (e.g., 50,000 cells/well) into black, clear-bottom 96-well plates.

    • Incubate overnight (37°C, 5% CO2) to allow for cell adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 3 µM) and probenecid (2.5 mM, to prevent dye leakage) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Aspirate the culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Incubation (Antagonist Mode):

    • Prepare serial dilutions of the test antagonist (e.g., from 10 µM to 0.1 nM) in assay buffer.

    • After dye loading, aspirate the loading solution and wash the cells gently with assay buffer.

    • Add the antagonist dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

    • Incubate the plate for 15-30 minutes at room temperature or 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare an LPA solution at a concentration that elicits ~80% of its maximal response (EC80), as predetermined in an agonist-mode experiment.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the EC80 LPA solution to all wells simultaneously using the instrument's injection system.

    • Immediately begin recording the fluorescence signal (Ex: ~485 nm, Em: ~525 nm) for 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the percentage of inhibition for each antagonist concentration relative to the response of the vehicle control wells.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The consistent use of the (R)-1-(aryl)ethanol motif in potent LPA1 antagonists points to its critical role in binding and activity.

  • Stereochemical Preference: SAR studies on various series of LPA1 antagonists have often revealed a strong preference for the (R)-enantiomer, sometimes showing orders of magnitude greater potency than the (S)-enantiomer. This highlights a specific stereochemical requirement within the LPA1 binding pocket for optimal interaction.

  • Role of the 2-Fluorophenyl Group: Crystal structures of LPA1 in complex with antagonists reveal a defined binding pocket.[14][20] The phenyl ring of the antagonist typically engages in hydrophobic and aromatic interactions within the pocket. The ortho-fluoro substituent can modulate the electronic properties (pKa) of the phenyl ring and influence its preferred conformation (torsion angle) relative to the rest of the molecule. This can lead to more favorable interactions, such as hydrogen bonding or dipole-dipole interactions with specific residues in the receptor, thereby enhancing binding affinity and selectivity.[20]

Conclusion and Future Perspectives

This compound is a prime example of a chiral building block whose value is realized through its strategic incorporation into complex, biologically active molecules. Its synthesis via efficient biocatalytic methods provides a reliable source of enantiomerically pure material, which is essential for the development of stereospecific drugs. Its application in the synthesis of LPA1 antagonists for fibrotic diseases underscores the power of combining principles of stereochemistry and fluorine chemistry to address challenging therapeutic targets.

As our understanding of the LPA1 receptor structure and its ligand interactions continues to grow, so too will the opportunities to design next-generation antagonists. The (R)-1-(2-fluorophenyl)ethyl moiety has proven to be a privileged scaffold for this target, and future work will likely focus on further refining the molecular architecture around this core to achieve even greater potency, selectivity, and improved pharmacokinetic profiles, ultimately leading to safer and more effective treatments for diseases like IPF.

References

Methodological & Application

Biocatalytic reduction for (R)-1-(2-Fluorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Efficiency Biocatalytic Synthesis of (R)-1-(2-Fluorophenyl)ethanol via Asymmetric Ketone Reduction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the enantioselective synthesis of this compound, a valuable chiral building block in pharmaceutical development. The protocol leverages a ketoreductase (KRED) enzyme for the asymmetric reduction of the prochiral ketone, 2'-fluoroacetophenone. A robust enzyme-coupled cofactor regeneration system using glucose and glucose dehydrogenase (GDH) is employed to ensure high conversion and economic feasibility. Detailed, step-by-step methodologies for the biocatalytic reaction and the subsequent chiral High-Performance Liquid Chromatography (HPLC) analysis for determining enantiomeric excess are presented.

Introduction: The Case for Biocatalysis

Optically active alcohols are critical intermediates in the synthesis of a wide range of pharmaceuticals.[1] Specifically, this compound serves as a key precursor for several bioactive molecules. Traditional chemical synthesis routes to such chiral compounds often rely on metal catalysts and harsh reaction conditions, which can lead to significant environmental waste and require complex purification steps to remove residual metal contaminants.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative.[2][3] Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and exhibit exceptional levels of selectivity—specifically, stereoselectivity—that are often difficult to achieve with conventional chemistry.[4] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, frequently yielding products with very high enantiomeric purity.[5][6] This application note details a reliable method for the synthesis of this compound using a KRED system.

The Biocatalytic System: KRED and Cofactor Regeneration

The core of this process is the stereoselective reduction of 2'-fluoroacetophenone by a ketoreductase. This reaction is dependent on a nicotinamide cofactor, typically NADPH, which is oxidized to NADP+ in the process. For the reaction to be economically viable on a preparative scale, the expensive cofactor must be continuously regenerated.[7]

An enzyme-coupled approach is one of the most efficient methods for cofactor regeneration.[8] In this system, a second enzyme, glucose dehydrogenase (GDH), is used to oxidize a sacrificial co-substrate, D-glucose. This reaction simultaneously reduces NADP+ back to the active NADPH form, allowing it to participate in another round of ketone reduction.[9][10] This closed-loop system, depicted below, allows for a catalytic amount of the cofactor to facilitate a high conversion of the primary substrate.

Biocatalytic_System cluster_main Ketoreductase (KRED) Reaction cluster_regen Cofactor Regeneration System Ketone 2'-Fluoroacetophenone KRED Ketoreductase (KRED) Ketone->KRED Substrate Alcohol This compound NADPH_in NADPH NADPH_in->KRED H- donor NADP_out NADP+ NADP_in NADP+ NADP_out->NADP_in Recycle KRED->Alcohol Product KRED->NADP_out Oxidized Cofactor Glucose D-Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Co-substrate Gluconolactone D-Glucono-1,5-lactone NADP_in->GDH Oxidized Cofactor NADPH_out NADPH NADPH_out->NADPH_in Recycle GDH->Gluconolactone Byproduct GDH->NADPH_out Reduced Cofactor

Figure 1: Coupled enzyme system for KRED-catalyzed reduction with NADPH regeneration.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2'-Fluoroacetophenone

This protocol describes a typical lab-scale batch reaction. The specific ketoreductase enzyme should be selected based on its known selectivity for producing the desired (R)-enantiomer. Many commercial KRED screening kits are available for this purpose.

Materials:

  • Recombinant Ketoreductase (KRED)

  • Recombinant Glucose Dehydrogenase (GDH)

  • 2'-Fluoroacetophenone (Substrate)

  • β-NADP+ sodium salt (Cofactor)

  • D-Glucose (Co-substrate)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., screw-cap vial or small flask)

  • Orbital shaker or magnetic stirrer with temperature control

Procedure:

  • Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0. This pH is generally optimal for many KRED and GDH enzymes, but should be optimized for the specific enzymes used.[1]

  • Reagent Solution: In a reaction vessel, add the following components in the order listed to create the reaction mixture. See Table 1 for recommended concentrations.

    • Potassium phosphate buffer (100 mM, pH 7.0).

    • D-Glucose.

    • β-NADP+ sodium salt.

    • Glucose Dehydrogenase (GDH).

    • Ketoreductase (KRED).

  • Initiation of Reaction: Add the 2'-fluoroacetophenone substrate to the reaction mixture. If the substrate is not readily soluble in the aqueous buffer, it can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol (final concentration typically ≤5% v/v).

  • Incubation: Seal the reaction vessel and place it on an orbital shaker or stirrer at 30°C and 180-200 rpm.[11][12] The reaction progress can be monitored over time by taking small aliquots and analyzing them by GC or HPLC. A typical reaction time is 12-24 hours.

  • Reaction Workup:

    • Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate.

    • Vortex the mixture vigorously for 1-2 minutes to extract the product into the organic layer.

    • Centrifuge the mixture to separate the aqueous and organic phases.

    • Carefully collect the upper organic layer (ethyl acetate). Repeat the extraction of the aqueous layer two more times to ensure complete recovery of the product.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent. The resulting solution contains the this compound product and is ready for analysis.

ParameterRecommended Starting ValueRationale
Substrate Concentration10-50 mM (1.38 - 6.9 g/L)Balances reaction rate with potential substrate/product inhibition.
KRED Loading1-5 mg/mL (lyophilized powder)Sufficient catalyst for efficient conversion. Should be optimized.
GDH Loading1-2 U/mLEnsures cofactor regeneration is not the rate-limiting step.
NADP+ Concentration0.1 - 0.5 mMCatalytic amount is sufficient due to efficient recycling.
D-Glucose Concentration1.2 - 1.5 equivalentsA slight excess ensures the regeneration system does not run out.
Buffer100 mM Potassium PhosphateMaintains stable pH for optimal enzyme activity.
pH7.0Common optimum for many KRED/GDH systems.
Temperature30°CProvides a good balance between enzyme activity and stability.
Agitation180-200 rpmEnsures proper mixing, especially for poorly soluble substrates.
Table 1: Recommended starting parameters for the biocatalytic reduction.
Protocol 2: Chiral HPLC Analysis

Determining the enantiomeric excess (ee) of the product is crucial to validate the stereoselectivity of the biocatalyst.[13] Chiral HPLC is the standard method for this analysis.[14]

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column such as a Daicel CHIRALCEL® OD-H or Phenomenex Lux® Cellulose-2).[10][15]

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Product sample from Protocol 1, diluted in mobile phase

  • Racemic standard of 1-(2-Fluorophenyl)ethanol (prepared by reducing the ketone with sodium borohydride)

Procedure:

  • Sample Preparation: Dilute the extracted product and the racemic standard in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter.[16]

  • HPLC Method: Set up the HPLC system according to the parameters in Table 2 . These are typical starting conditions and may require optimization for the specific column used.

  • Analysis:

    • First, inject the racemic standard. This will produce two peaks of roughly equal area, allowing you to determine the retention times for the (R) and (S) enantiomers.

    • Next, inject the biocatalysis product sample.

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the area under each enantiomer's peak in the product chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = ([AreaR - AreaS] / [AreaR + AreaS]) x 100 (Assuming the desired (R)-enantiomer is the major peak).

ParameterRecommended Condition
ColumnDaicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phasen-Hexane : Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Column Temperature25°C
DetectionUV at 254 nm
Injection Volume10 µL
Table 2: Typical starting conditions for chiral HPLC analysis.

Experimental Workflow Overview

The entire process, from setting up the reaction to final analysis, can be visualized as a streamlined workflow.

Workflow cluster_prep Preparation cluster_reaction Biocatalysis cluster_workup Workup & Analysis A Prepare Buffer & Reagent Solutions B Combine Reagents: Buffer, Glucose, NADP+, GDH, KRED A->B C Add Substrate: 2'-Fluoroacetophenone B->C D Incubate Reaction (30°C, 200 rpm, 12-24h) C->D E Quench & Extract with Ethyl Acetate D->E F Dry & Concentrate Organic Layer E->F G Analyze via Chiral HPLC F->G H Calculate Conversion & Enantiomeric Excess G->H

Figure 2: General workflow for biocatalytic synthesis and analysis.

Conclusion

This application note provides a robust and reliable framework for the synthesis of enantiomerically enriched this compound. The use of a ketoreductase coupled with an efficient cofactor regeneration system represents a green and highly selective method, avoiding the pitfalls of traditional chemical synthesis. The protocols described herein are readily adaptable and scalable, offering a clear path for researchers in academia and industry to produce high-value chiral intermediates for pharmaceutical applications.

References

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Analysis of (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-1-(2-Fluorophenyl)ethanol, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We detail a systematic method development strategy, beginning with chiral stationary phase (CSP) screening and culminating in an optimized isocratic method that provides baseline separation of the (R)- and (S)-enantiomers. The causality behind experimental choices, system suitability criteria, and validation principles according to International Council for Harmonisation (ICH) guidelines are discussed to ensure the method's trustworthiness and scientific integrity.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property in pharmaceutical sciences. The United States Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual stereoisomers in chiral drug products.[1] Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation a significant analytical challenge.[2][3] Direct separation using chiral stationary phases (CSPs) in HPLC is the most prevalent and powerful technique for this purpose.[3] This approach relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[4]

This compound is a chiral alcohol whose enantiomeric purity is crucial for the efficacy and safety of the final API. This guide provides a comprehensive protocol for its analysis, designed for researchers, quality control analysts, and drug development professionals.

A Systematic Approach to Chiral Method Development

Developing a successful chiral separation method is often an empirical process, but a systematic screening strategy can drastically improve efficiency.[5][6] Our approach is grounded in screening a portfolio of proven CSPs under varied mobile phase conditions to identify the optimal combination of selectivity and resolution.

The Central Role of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in achieving chiral separation.[1] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamates, are widely regarded for their broad applicability and excellent enantiorecognition capabilities.[7] Their helical polymer structures create chiral grooves and cavities where analytes can interact via hydrogen bonding, dipole-dipole interactions, and steric hindrance.

For an analyte like 1-(2-Fluorophenyl)ethanol, which contains a hydroxyl group (H-bond donor/acceptor) and an aromatic ring with an electronegative fluorine atom, these polysaccharide phases are ideal candidates. We screened the following columns:

  • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : Often provides strong π-π and hydrogen bonding interactions.

  • Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) : Offers different spatial arrangements and selectivity compared to its cellulose counterpart.

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) : A widely used and well-characterized CSP.[1]

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : Another industry-standard column with broad enantioselectivity.[1]

Mobile Phase Strategy: Tuning Selectivity

The mobile phase modulates the interactions between the analyte and the CSP. We evaluated three primary modes:

  • Normal Phase (NP): This is the most common starting point for polysaccharide CSPs, typically using a non-polar alkane (e.g., hexane) with an alcohol modifier (e.g., isopropanol, ethanol).[8] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing retention and resolution.

  • Polar Organic (PO): This mode uses polar solvents like acetonitrile or methanol. It can offer unique selectivity when NP modes fail and is often simpler to prepare.[9]

  • Reversed Phase (RP): Consisting of water and an organic modifier (acetonitrile or methanol), this mode is useful for more polar analytes or when compatibility with aqueous sample matrices is required.[10]

Our screening revealed that the Normal Phase mode provided the most promising initial separation for 1-(2-Fluorophenyl)ethanol. Subsequent optimization focused on the type and percentage of the alcohol modifier.

Optimized Method and Experimental Protocol

Based on the systematic screening, the following protocol was established to provide robust and reproducible baseline separation of the (R)- and (S)-1-(2-Fluorophenyl)ethanol enantiomers.

Materials and Reagents
  • (R,S)-1-(2-Fluorophenyl)ethanol racemic standard (Sigma-Aldrich, CAS: 445-26-1)[11]

  • This compound reference standard

  • Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Ethanol (HPLC Grade)

Instrumentation and Chromatographic Conditions

All experiments were performed on an Agilent 1100 series HPLC system equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.

ParameterOptimized Condition
Column Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 226 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation
  • Racemic Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (R,S)-1-(2-Fluorophenyl)ethanol and dissolve it in 10 mL of Ethanol.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase (Hexane/IPA 95:5).

  • Sample Preparation: Prepare samples at a similar concentration (0.1 mg/mL) using the mobile phase as the diluent. Ensure complete dissolution.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to protect the column and instrument.

Experimental Workflow

The overall analytical process follows a structured path from sample preparation to final data reporting.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Racemic & Reference Standards prep_sample Prepare Test Sample (0.1 mg/mL in Mobile Phase) filter Filter all solutions (0.45 µm PTFE) prep_sample->filter equilibrate Equilibrate Column (10 column volumes) filter->equilibrate sst Perform System Suitability Test (Inject Racemic Standard 5x) equilibrate->sst analyze Inject Blank, Standards, and Samples sst->analyze integrate Integrate Chromatograms analyze->integrate calculate Calculate Resolution (Rs), Tailing Factor, and % Area integrate->calculate report Generate Final Report calculate->report

Figure 1: General workflow for the chiral HPLC analysis of 1-(2-Fluorophenyl)ethanol.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. This is achieved by injecting the racemic standard solution five times. The acceptance criteria ensure the reliability of the results.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation between the two enantiomer peaks.
Tailing Factor (Tf) ≤ 1.5Confirms good peak shape and absence of column overloading.
%RSD of Retention Time ≤ 2.0%Demonstrates the stability and precision of the pump and system.
%RSD of Peak Area ≤ 2.0%Shows the precision of the injector and detector response.

Principle of Separation and Results

The separation is based on the differential interaction of the (R)- and (S)-enantiomers with the chiral stationary phase. The cellulose tris(3,5-dimethylphenylcarbamate) selector forms transient diastereomeric complexes with the analyte enantiomers. One enantiomer forms a slightly more stable complex, causing it to be retained longer on the column, thus enabling separation.

G cluster_1 Chiral Stationary Phase (CSP) cluster_2 R_enantiomer {(R)-Analyte} CSP Chiral Selector Cavity R_enantiomer->CSP Transient Interaction S_enantiomer {(S)-Analyte} S_enantiomer->CSP More Stable Complex R_elutes (R)-Analyte (Weaker Interaction, Elutes Faster) CSP->R_elutes Elution S_elutes (S)-Analyte (Stronger Interaction, Elutes Slower) CSP->S_elutes Elution

Figure 2: Conceptual diagram of chiral recognition on the stationary phase.

Under the optimized conditions, a baseline resolution (Rs > 2.5) was consistently achieved. The (S)-enantiomer was observed to be the more strongly retained species on the Lux Cellulose-1 column, eluting after the target (R)-enantiomer. The enantiomeric excess (% ee) for a sample enriched in the (R)-enantiomer can be calculated using the peak areas (A) as follows:

% ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Method Validation Principles

To be considered trustworthy for quality control or regulatory submissions, the analytical method must be validated according to ICH Q2(R1) guidelines.[12] The development should also consider the principles of the analytical procedure lifecycle outlined in ICH Q14.[13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer. This is demonstrated by achieving baseline resolution.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range (e.g., from the limit of quantitation to 120% of the target concentration).

  • Precision: Assessed at different levels (repeatability, intermediate precision) to demonstrate the method's consistency.

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with known amounts of the enantiomeric impurity.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±0.2% IPA), column temperature (±2 °C), and flow rate (±0.1 mL/min).[15]

Conclusion

This application note provides a comprehensive and reliable chiral HPLC method for the separation and quantification of the enantiomers of 1-(2-Fluorophenyl)ethanol. By employing a systematic screening approach, we identified Lux® Cellulose-1 with a normal phase eluent as the optimal condition, delivering excellent resolution and peak shape. The detailed protocol, including system suitability criteria and a discussion of validation principles, establishes this method as a trustworthy tool for quality control and research applications in the pharmaceutical industry.

References

The Strategic Utility of (R)-1-(2-Fluorophenyl)ethanol as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the emphasis on stereochemical purity is paramount. The three-dimensional arrangement of atoms in a molecule, its chirality, is a critical determinant of its biological activity.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize single-enantiomer drugs is not merely an academic exercise but a regulatory and safety necessity.[1][3] Chiral building blocks, enantiomerically pure compounds that serve as starting materials for more complex molecules, are thus indispensable tools in the arsenal of medicinal chemists.[3][4]

(R)-1-(2-Fluorophenyl)ethanol stands out as a particularly valuable chiral building block. The presence of a fluorine atom on the phenyl ring can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[5][6] The secondary alcohol moiety provides a versatile handle for further chemical transformations, allowing for its incorporation into a diverse array of molecular scaffolds. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols for its preparation and insights into its utility in the synthesis of complex pharmaceutical agents.

Synthesis of this compound: A Tale of Two Methodologies

The efficient and stereoselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding prochiral ketone, 2'-fluoroacetophenone.[7] Two powerful and widely adopted methods for this transformation are biocatalytic reduction using ketoreductases (KREDs) and the chemical Corey-Bakshi-Shibata (CBS) reduction.

Method 1: Biocatalytic Asymmetric Reduction with Ketoreductases (KREDs)

Biocatalysis has emerged as a green and highly efficient technology for the synthesis of chiral molecules.[8] Ketoreductases, a class of enzymes, catalyze the reduction of ketones to alcohols with exquisite stereoselectivity, often achieving enantiomeric excesses greater than 99%.[8] The selection of the appropriate KRED is crucial, as different enzymes can exhibit opposite stereopreferences (either 'Prelog' for (S)-alcohols or 'anti-Prelog' for (R)-alcohols).[7]

The protocol outlined below is a general procedure for screening a panel of commercially available KREDs to identify an optimal biocatalyst for the synthesis of this compound.

Caption: Workflow for KRED-mediated synthesis of this compound.

This protocol is adapted from a general procedure for using a commercial KRED screening kit.[4]

  • Preparation of Reagents:

    • Prepare a stock solution of 2'-fluoroacetophenone (e.g., 100 mg) in isopropanol (IPA) (1 mL). Isopropanol serves as both a solvent for the substrate and a co-substrate for cofactor regeneration.

    • Reconstitute the KRED Recycle Mix (containing the NADP⁺ or NAD⁺ cofactor and buffer) with deionized water according to the manufacturer's instructions.

  • Reaction Setup:

    • In separate, labeled 1.5 mL microcentrifuge tubes, place a small amount (e.g., 5-10 mg) of each KRED from the screening panel.

    • To each tube, add the reconstituted KRED Recycle Mix (e.g., 0.9 mL).

    • Initiate the reactions by adding an aliquot of the 2'-fluoroacetophenone stock solution (e.g., 0.1 mL) to each tube.

  • Reaction and Analysis:

    • Seal the tubes and incubate them at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for 24 hours.

    • After the incubation period, quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortex thoroughly.

    • Centrifuge the tubes to separate the layers.

    • Analyze the organic layer by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percent conversion and the enantiomeric excess (ee) of the this compound produced.

  • Selection and Scale-up:

    • Identify the KRED that provides the highest conversion and enantioselectivity for the desired (R)-enantiomer.

    • The reaction can then be scaled up proportionally for preparative synthesis.

Parameter Typical Range/Value Rationale
Substrate Concentration10-100 g/LHigher concentrations are economically favorable but may lead to substrate/product inhibition.
Enzyme Loading1-5% (w/w)Balances reaction rate with cost of the biocatalyst.
Co-substrate (IPA)10-30% (v/v)Acts as a hydride source for cofactor regeneration and improves substrate solubility.
Temperature25-40 °COptimal temperature for enzyme activity and stability.
pH6.0-8.0Most KREDs exhibit optimal activity in this pH range.
Reaction Time12-48 hoursMonitored by GC/HPLC until the reaction reaches completion.

Table 1: Typical parameters for biocatalytic reduction of ketones.

Method 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used chemical method for the enantioselective reduction of prochiral ketones.[9][10] The reaction employs a chiral oxazaborolidine catalyst, which complexes with a borane reducing agent (e.g., BH₃·SMe₂ or BH₃·THF) to deliver a hydride to the ketone in a highly stereocontrolled manner.[11][12] The predictability of the stereochemical outcome is a key advantage of this method; the use of an (R)-CBS catalyst will yield the (R)-alcohol.[13]

CBS_Reduction_Mechanism CBS Reduction of 2'-Fluoroacetophenone ketone 2'-Fluoroacetophenone transition_state Six-membered Transition State ketone->transition_state Coordination catalyst (R)-CBS Catalyst complex complex catalyst->complex Activation borane BH3 Source (e.g., BH3·SMe2) borane->complex Activation product_complex Alkoxyborane Intermediate transition_state->product_complex Hydride Transfer product_complex->catalyst Catalyst Regeneration product This compound product_complex->product Workup (e.g., MeOH) complex->transition_state Coordination

Caption: Simplified mechanism of the CBS reduction.

The following is a representative protocol for the CBS reduction of an acetophenone derivative, which can be adapted for 2'-fluoroacetophenone.[11]

  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents of a 1 M solution in toluene) to a flame-dried, three-necked round-bottom flask containing anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane source (e.g., 0.6 equivalents of BH₃·SMe₂) to the catalyst solution while stirring.

  • Substrate Addition and Reaction:

    • After stirring for 10-15 minutes, cool the mixture to a lower temperature (e.g., -20 °C to -40 °C).

    • Add a solution of 2'-fluoroacetophenone (1 equivalent) in anhydrous THF dropwise via a syringe pump over a period of 30-60 minutes to maintain the low temperature.

    • Stir the reaction mixture at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the reaction temperature.

    • Allow the mixture to warm to room temperature and then concentrate it under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

    • Determine the yield and confirm the enantiomeric excess by chiral HPLC or GC analysis.

Parameter Typical Range/Value Rationale
Catalyst Loading5-10 mol%Sufficient to ensure a high reaction rate and stereoselectivity.
Borane SourceBH₃·SMe₂ or BH₃·THFCommon and effective borane reagents for CBS reductions.
SolventAnhydrous THFAprotic solvent required to prevent quenching of the borane reagent.
Temperature-40 °C to 0 °CLower temperatures generally lead to higher enantioselectivity.
Reaction Time1-4 hoursTypically a rapid reaction, monitored by TLC/HPLC.

Table 2: Typical parameters for the CBS reduction.

Application in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its utility has been noted in the preparation of orally active lysophosphatidic acid (LPA) receptor-1 antagonists. LPA is a signaling lipid that is implicated in a range of physiological and pathological processes, including fibrosis and cancer, making its receptors attractive drug targets.

Illustrative Synthetic Transformation

The following scheme illustrates a general approach for incorporating the (R)-1-(2-fluorophenyl)ethoxy group into a hypothetical molecule containing a phenolic hydroxyl group, a common feature in LPA receptor antagonists.

Caption: General scheme for coupling this compound.

This transformation would install the chiral side chain with inversion of configuration if proceeding through a classic Sₙ2 mechanism, a factor to be considered in the overall synthetic strategy. The fluorine atom's electron-withdrawing nature can influence the reactivity of the aromatic ring and the properties of the final compound, making this compound a strategic choice for fine-tuning the pharmacological profile of a drug candidate.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in medicinal chemistry. Its efficient synthesis, achievable through both robust biocatalytic and chemical methods, provides access to an enantiomerically pure intermediate. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important compound in their synthetic endeavors, ultimately contributing to the discovery and development of novel therapeutics. The careful selection of synthetic methodology, whether the green and highly selective enzymatic approach or the predictable and well-established CBS reduction, will depend on the specific requirements of the research program, including scale, cost, and available resources.

References

Application Note: (R)-1-(2-Fluorophenyl)ethanol as a Versatile Chiral Synthon in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical development, where stereochemistry dictates biological activity. (R)-1-(2-Fluorophenyl)ethanol has emerged as a highly valuable and versatile chiral building block in the field of asymmetric catalysis. The presence of the fluorine atom at the ortho position of the phenyl ring imparts unique electronic properties and steric constraints, influencing the stereochemical outcome of reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore its utility as a precursor for sophisticated chiral ligands, its role in robust chiral auxiliary-mediated transformations, and its direct incorporation as a key structural motif in complex molecules. Detailed, field-proven protocols and the underlying mechanistic principles are presented to empower researchers to leverage this synthon in their synthetic campaigns.

Introduction: The Strategic Importance of Fluorinated Chiral Alcohols

Chiral alcohols are fundamental synthons in asymmetric synthesis, serving as precursors to a vast array of stereochemically defined molecules.[1] Among these, this compound is of particular interest. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability, making fluorinated building blocks highly sought after in drug discovery.[2]

The utility of this compound stems from three primary applications, each leveraging its inherent chirality:

  • Precursor to Chiral Ligands: The alcohol functionality serves as a handle for derivatization into phosphine, amine, or other coordinating groups to form ligands for metal-catalyzed reactions.[3][4]

  • Chiral Auxiliary: It can be temporarily attached to a prochiral molecule to direct a diastereoselective transformation, after which it is cleaved and can often be recovered.[5][6]

  • Chiral Building Block: The entire 1-(2-fluorophenyl)ethyl moiety can be incorporated directly into the final target molecule, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[7][8]

This guide provides detailed protocols for each of these strategic applications, emphasizing the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Synthesis and Properties of this compound

The most common and efficient method for preparing this compound is the asymmetric reduction of the corresponding prochiral ketone, 2'-fluoroacetophenone. Catalytic methods, particularly asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation, are preferred for their high enantioselectivity and operational simplicity.[9]

PropertyValue
IUPAC Name (R)-1-(2-Fluorophenyl)ethan-1-ol
Molecular Formula C₈H₉FO
Molar Mass 140.16 g/mol
Appearance Colorless to pale yellow liquid
Chirality (R)-enantiomer
Protocol 1: Asymmetric Synthesis via Transfer Hydrogenation

This protocol details the synthesis of this compound using a well-established Noyori-type catalyst. Asymmetric transfer hydrogenation is a robust method that uses isopropanol as both the solvent and the hydrogen source.[10][11]

Materials:

  • [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

  • 2'-Fluoroacetophenone

  • Anhydrous Isopropanol (i-PrOH)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Diethyl ether

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous MgSO₄

Procedure:

  • To a dry, argon-purged flask, add [RuCl(p-cymene)((S,S)-TsDPEN)] (0.1 mol%).

  • Add a 5:2 mixture of formic acid and triethylamine as the hydrogen source.

  • Add anhydrous isopropanol.

  • Add 2'-fluoroacetophenone (1.0 equivalent).

  • Stir the reaction mixture at 28 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated aq. NaHCO₃ solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield this compound.

  • Validation: Determine the enantiomeric excess (ee) by chiral HPLC analysis. Confirm the structure by ¹H NMR, ¹³C NMR, and MS.

Expected Outcome:

  • Yield: >95%

  • Enantiomeric Excess (ee): >98%

Application as a Precursor for Chiral P,N-Ligands in Asymmetric Catalysis

The hydroxyl group of this compound is an excellent synthetic handle for constructing more complex chiral ligands. These ligands coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium) to create a chiral environment that forces a reaction to proceed with high enantioselectivity.

Conceptual Workflow: From Chiral Alcohol to Asymmetric Catalyst

The following diagram illustrates the logical flow from the starting chiral alcohol to its application in a catalytic cycle.

G cluster_0 Ligand Synthesis cluster_1 Catalytic Application A This compound B Mesylation/ Azide Substitution (SN2) A->B Step 1 C (S)-1-(2-Fluorophenyl)ethyl azide B->C D Reduction (e.g., H2/Pd-C) C->D Step 2 E (S)-1-(2-Fluorophenyl)ethylamine D->E F Coupling with 2-(diphenylphosphino)benzoic acid E->F Step 3 G Chiral P,N-Ligand F->G I In-situ Catalyst Formation G->I H [Ru(p-cymene)Cl2]2 H->I J Asymmetric Transfer Hydrogenation of Ketones I->J

Caption: Workflow for P,N-ligand synthesis and its catalytic use.

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Prochiral Ketones

This protocol utilizes a catalyst formed in situ from the P,N-ligand derived from this compound. The reaction provides a reliable method for producing a wide range of chiral secondary alcohols.[11]

Materials:

  • Chiral P,N-Ligand (synthesized from Protocol 1 precursor)

  • [RuCl₂(p-cymene)]₂

  • Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

Procedure:

  • In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 mol%) and the chiral P,N-ligand (2.2 mol%) to a dry Schlenk flask.

  • Add anhydrous isopropanol and stir the mixture at 80 °C for 20 minutes to form the pre-catalyst.

  • In a separate flask, dissolve the ketone substrate (1.0 mmol) and KOH (5 mol%) in anhydrous isopropanol.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Heat the reaction mixture to 80 °C and stir for 1-6 hours. Monitor by TLC or GC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the chiral alcohol.

  • Validation: Determine yield and analyze enantiomeric excess (ee) by chiral HPLC or chiral GC.

Data Presentation: Performance in Asymmetric Transfer Hydrogenation
Substrate (Ketone)Product (Alcohol)Yield (%)ee (%)[10]
Acetophenone1-Phenylethanol98>99 (S)
4'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9698 (S)
2'-Chloroacetophenone1-(2-Chlorophenyl)ethanol9997 (S)
1-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol95>99 (S)
Catalytic Cycle of Asymmetric Transfer Hydrogenation

The mechanism involves the formation of a ruthenium-hydride species which delivers the hydride to the ketone in a stereocontrolled manner via a six-membered transition state.[12]

ATH_Cycle Ru_Cat [Ru]-Cl (Precatalyst) Ru_H [Ru]-H (Active Hydride) Ru_Cat->Ru_H Base, iPrOH - Acetone, -Cl- TS [Ru---H---O=C]‡ (Transition State) Ru_H->TS + Ketone Ru_Alkoxide [Ru]-O-CHR'R'' (Alkoxide) TS->Ru_Alkoxide Hydride Transfer Ru_Alkoxide->Ru_Cat + iPrOH - Chiral Alcohol Alcohol R'CH(OH)R'' (Chiral Alcohol) Ru_Alkoxide->Alcohol Ketone R'C(=O)R'' (Ketone) Ketone->TS iPrOH (CH3)2CHOH iPrOH->Ru_Cat Acetone (CH3)2C=O

Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.

Application as a Chiral Auxiliary for Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.[13][] this compound can be esterified with a prochiral acid chloride to create a substrate where one face is sterically shielded, directing incoming reagents to the opposite face.

Protocol 3: Diastereoselective Diels-Alder Reaction

This protocol demonstrates the use of an acrylate ester derived from this compound as a dienophile in a Lewis acid-catalyzed Diels-Alder reaction.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Cyclopentadiene (freshly cracked)

  • Titanium tetrachloride (TiCl₄)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous THF

Procedure: Part A: Synthesis of the Chiral Acrylate

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

  • Slowly add acryloyl chloride (1.1 eq) and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Wash the reaction mixture with water, 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the chiral acrylate. Purify by chromatography if necessary.

Part B: Diels-Alder Reaction

  • Dissolve the chiral acrylate (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Add TiCl₄ (1.1 eq) and stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) and stir at -78 °C for 3 hours.

  • Quench the reaction with saturated NaHCO₃ solution and extract with DCM.

  • Combine organic layers, dry over MgSO₄, and concentrate.

  • Validation: Determine the diastereomeric ratio (dr) of the crude product by ¹H NMR analysis.

Part C: Auxiliary Cleavage

  • Dissolve the Diels-Alder adduct in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of LiAlH₄ (1.5 eq) in THF.

  • Stir for 2 hours, then quench carefully with water followed by 15% NaOH solution.

  • Filter the resulting salts and concentrate the filtrate.

  • Purify by column chromatography to separate the chiral diol product and the recovered this compound auxiliary.

Expected Outcome:

  • Diastereomeric Ratio (dr): >95:5

  • Auxiliary Recovery: >90%

References

Application Note: Enzymatic Resolution of 1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(2-fluorophenyl)ethanol, a key chiral building block in pharmaceutical synthesis. The strategic introduction of fluorine into drug candidates can significantly enhance metabolic stability, bioavailability, and target binding affinity.[1] Consequently, access to enantiomerically pure fluorinated intermediates is of paramount importance. This protocol leverages the high enantioselectivity of immobilized Candida antarctica lipase B (CALB), commercially known as Novozym® 435, for the acylation of the racemic alcohol. This method offers an environmentally benign and highly selective alternative to traditional chemical resolutions. Detailed procedures for the enzymatic reaction, work-up, and chiral High-Performance Liquid Chromatography (HPLC) analysis are provided to guide researchers in obtaining the desired enantiomers with high optical purity.

Introduction: The Significance of Chiral Fluorinated Alcohols

Chirality is a fundamental consideration in modern drug discovery, as the stereochemistry of a molecule dictates its interaction with biological targets.[2] Enantiomers of a chiral drug can exhibit widely different pharmacological activities, with one enantiomer providing the therapeutic effect while the other may be inactive or even detrimental. This reality has driven a regulatory and scientific preference for the development of single-enantiomer drugs.[2]

Fluorinated organic compounds are increasingly prevalent in pharmaceuticals. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical properties.[1] Strategic fluorination can lead to improved pharmacokinetics, enhanced membrane permeability, and increased resistance to metabolic degradation.[1] Chiral fluorinated secondary alcohols, such as 1-(2-fluorophenyl)ethanol, are therefore highly valuable synthons for the construction of complex active pharmaceutical ingredients (APIs).

Enzymatic kinetic resolution (EKR) has emerged as a powerful green chemistry tool for accessing enantiopure compounds. Lipases, in particular, are robust and versatile biocatalysts that can function in non-aqueous media and exhibit high enantioselectivity in the resolution of alcohols.[3][4] This application note details a reliable protocol for the resolution of (±)-1-(2-fluorophenyl)ethanol using Novozym® 435, a widely-used immobilized lipase that offers high stability and reusability.[5][6]

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is the process of separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this protocol, the lipase selectively catalyzes the acylation of one enantiomer of the alcohol at a much higher rate than the other.

Typically, Candida antarctica lipase B is (R)-selective for many secondary alcohols, preferentially acylating the (R)-enantiomer.[7] The reaction mixture thus becomes enriched in the unreacted (S)-alcohol and the newly formed (R)-ester. The reaction is allowed to proceed to approximately 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the remaining substrate and the product. The two components can then be separated by standard chromatographic techniques.

The workflow is visualized in the diagram below.

G cluster_0 Enzymatic Reaction cluster_1 Monitoring & Work-up cluster_2 Purification & Analysis racemate Racemic (±)-1-(2-fluorophenyl)ethanol reaction_vessel Reaction in Organic Solvent (e.g., n-Hexane) racemate->reaction_vessel acyl_donor Vinyl Acetate (Acyl Donor) acyl_donor->reaction_vessel enzyme Novozym® 435 (CALB) enzyme->reaction_vessel monitoring Monitor reaction by Chiral HPLC to ~50% conversion reaction_vessel->monitoring filtration Filter to remove immobilized enzyme monitoring->filtration mixture Mixture of: (S)-Alcohol (R)-Ester filtration->mixture separation Chromatographic Separation (e.g., Column Chromatography) mixture->separation s_alcohol (S)-1-(2-fluorophenyl)ethanol separation->s_alcohol Unreacted r_ester (R)-1-(2-fluorophenyl)ethyl acetate separation->r_ester Product analysis_s Analyze e.e. by Chiral HPLC s_alcohol->analysis_s analysis_r Analyze e.e. by Chiral HPLC r_ester->analysis_r

Caption: Experimental workflow for the enzymatic kinetic resolution.

Detailed Experimental Protocol

This protocol is an optimized starting point based on established methods for structurally related secondary aromatic alcohols.[6] Researchers should consider this a robust baseline for further optimization.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Racemic 1-(2-fluorophenyl)ethanol≥98%Standard chemical suppliers
Novozym® 435 (Candida antarctica lipase B, immobilized)≥5,000 PLU/gNovozymes (or distributors)
Vinyl AcetateAnhydrous, ≥99%Standard chemical suppliers
n-HexaneAnhydrous, ≥99%Standard chemical suppliers
Isopropanol (IPA)HPLC GradeStandard chemical suppliers
Ethyl AcetateReagent GradeStandard chemical suppliers
Sodium Sulfate (Na₂SO₄)AnhydrousStandard chemical suppliers
Silica Gel60 Å, 230-400 meshStandard chemical suppliers
Step-by-Step Resolution Procedure
  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1-(2-fluorophenyl)ethanol (e.g., 1.0 g, 7.13 mmol).

  • Solvent Addition: Add anhydrous n-hexane (20 mL) to dissolve the substrate.

  • Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w relative to the substrate). The enzyme should be used as is from the supplier.

  • Acyl Donor Addition: Add vinyl acetate (0.98 mL, 10.7 mmol, 1.5 equivalents). The use of vinyl acetate as an acyl donor renders the reaction effectively irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.[8][9]

  • Reaction: Seal the flask and stir the suspension at a constant temperature (e.g., 40 °C) in a temperature-controlled water bath or heating mantle.

  • Monitoring: Monitor the reaction progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot by filtering it through a small plug of silica gel in a Pasteur pipette to remove the enzyme, and dilute with the HPLC mobile phase for analysis. The goal is to stop the reaction near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Reaction Quench and Enzyme Recovery: Once the desired conversion is reached, stop the reaction by filtering the mixture through a Büchner funnel to recover the immobilized enzyme. Wash the enzyme beads with fresh n-hexane (2 x 10 mL). The recovered Novozym® 435 can be dried under vacuum and reused for subsequent batches.[10]

  • Work-up: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • Purification: Separate the unreacted (S)-1-(2-fluorophenyl)ethanol from the product, (R)-1-(2-fluorophenyl)ethyl acetate, using flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

Analytical Method: Chiral HPLC

The determination of conversion and enantiomeric excess (e.e.) is critical for evaluating the success of the resolution. Chiral HPLC is the most common and reliable technique for this analysis.[11][12][13]

HPLC Method Development Strategy

Since a pre-validated method for this specific analyte may not be readily available, a systematic screening approach is recommended. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds and are an excellent starting point.[14][15]

  • Column Screening: Screen a set of complementary polysaccharide-based chiral columns (e.g., Daicel Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC).

  • Mobile Phase Screening: For each column, test a standard normal-phase mobile phase, typically a mixture of n-hexane and isopropanol (IPA). A common starting point is 90:10 (Hexane:IPA).

  • Optimization: Once separation is observed, optimize the resolution (Rs) by adjusting the ratio of hexane to IPA. Decreasing the percentage of the polar modifier (IPA) generally increases retention time and can improve resolution.[2]

Example HPLC Protocol

The following conditions are a strong starting point for the analysis of 1-(2-fluorophenyl)ethanol and its acetate.

ParameterRecommended Condition
Instrument Standard HPLC system with UV detector
Column Daicel Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dilute reaction aliquots or purified samples in the mobile phase
Data Interpretation and Calculations

The enantiomeric excess (e.e.) and conversion (c) are calculated from the peak areas in the chromatogram.

  • Enantiomeric Excess (e.e.) of Substrate (Alcohol):

    • e.e.S (%) = [ |AreaS - AreaR| / (AreaS + AreaR) ] x 100

  • Enantiomeric Excess (e.e.) of Product (Ester):

    • e.e.P (%) = [ |AreaR-ester - AreaS-ester| / (AreaR-ester + AreaS-ester) ] x 100

  • Conversion (c):

    • c (%) = [ AreaProduct / (AreaProduct + AreaSubstrate) ] x 100

    • Where AreaProduct = (AreaR-ester + AreaS-ester) and AreaSubstrate = (AreaR-alcohol + AreaS-alcohol)

The selectivity of the enzyme is often expressed as the enantiomeric ratio (E), which can be calculated from the e.e. of the substrate and the conversion. An E value greater than 100 is generally considered excellent for preparative purposes.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction is slow, consider increasing the temperature (up to 60 °C for Novozym® 435) or the enzyme loading.[6] Ensure all reagents and solvents are anhydrous, as water can lead to competing hydrolysis reactions.

  • Low Enantioselectivity: Poor e.e. values may indicate that the chosen lipase is not optimal for this substrate. However, it can also be influenced by the solvent. Trying alternative non-polar solvents like toluene or methyl tert-butyl ether (MTBE) can sometimes improve selectivity.

  • Enzyme Deactivation: While Novozym® 435 is robust, prolonged exposure to certain conditions or impurities can lead to deactivation. Ensure proper handling and storage. The support matrix can be fragile, so avoid excessively high stirring speeds that could cause mechanical breakdown.[5]

  • Irreversibility with Vinyl Acetate: The use of vinyl acetate is highly recommended over simple alkyl acetates (e.g., ethyl acetate) because the transesterification is essentially irreversible, driving the reaction forward and preventing product hydrolysis.[8]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enzymatic kinetic resolution of 1-(2-fluorophenyl)ethanol using the commercially available and highly efficient biocatalyst, Novozym® 435. By following the detailed steps for the reaction, work-up, and analytical validation, researchers can effectively produce enantiomerically enriched (S)-1-(2-fluorophenyl)ethanol and its corresponding (R)-acetate. This chemoenzymatic approach represents a practical, scalable, and sustainable method for accessing valuable chiral building blocks essential for the advancement of pharmaceutical research and development.

References

Application of (R)-1-(2-Fluorophenyl)ethanol in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Fluorinated Alcohols

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. When combined with chirality, the precise three-dimensional arrangement of atoms, the functional advantages of fluorination can be exquisitely controlled. (R)-1-(2-Fluorophenyl)ethanol is a chiral alcohol that serves as a high-value building block in the synthesis of complex pharmaceutical agents. Its structure combines a stereogenic center directly attached to a fluorinated aromatic ring, making it a crucial intermediate for creating specific enantiomerically pure drugs. This guide details the synthesis and application of this versatile molecule, providing both the theoretical basis and practical protocols for its use in pharmaceutical development.

I. Asymmetric Synthesis of this compound: The Gateway to Enantiopurity

The utility of this compound is predicated on its availability in high enantiomeric purity. The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 2-fluoroacetophenone. Both biocatalytic and chemocatalytic methods are employed, with the choice often depending on scale, cost, and environmental considerations.

A. Biocatalytic Reduction: The "Green" Chemistry Approach

Enzymatic reductions are highly favored in the pharmaceutical industry due to their exceptional enantioselectivity, mild reaction conditions, and reduced environmental impact.[1][2] Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in microorganisms like Candida or Rhodococcus species, are particularly effective.[3] These enzymes, in the presence of a cofactor such as NADPH, deliver a hydride to one face of the ketone, yielding the desired (R)-alcohol with high fidelity.

Key Advantages of Biocatalysis:

  • High Enantiomeric Excess (ee): Often >99% ee is achievable.

  • Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH.

  • Environmental Sustainability: Avoids the use of heavy metal catalysts and harsh reagents.

The workflow for a typical biocatalytic reduction is outlined below.

G cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Isolation A Buffer & Cofactor (e.g., NADPH) Preparation D Combine & Incubate (Controlled Temp & pH) A->D B Enzyme Solution (Ketoreductase) B->D C Substrate Solution (2-Fluoroacetophenone) C->D E Reaction Quench & Cell Removal D->E Monitor by HPLC/GC F Solvent Extraction (e.g., MTBE, EtOAc) E->F G Purification (e.g., Chromatography) F->G H This compound (>99% ee) G->H G A Chiral Morpholine Intermediate C Lewis Acid Catalyzed Coupling A->C B (R)-Chiral Alcohol (e.g., (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol) B->C D Coupled Intermediate (Ether Linkage Formed) C->D E Further Functionalization & Triazolone Ring Formation D->E F Aprepitant (Final API) E->F

References

Application Note: Enantioselective GC Analysis of (R)-1-(2-Fluorophenyl)ethanol Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the derivatization of (R)-1-(2-Fluorophenyl)ethanol for enantioselective analysis by gas chromatography (GC). This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, making the accurate determination of its enantiomeric purity crucial. Direct GC analysis of this alcohol can be challenging due to its polarity, which may lead to poor peak shape and inadequate separation on chiral stationary phases. Derivatization addresses these issues by converting the polar hydroxyl group into a less polar, more volatile moiety, thereby improving chromatographic performance.[1][2][3] This document details two effective derivatization strategies: acylation using Trifluoroacetic Anhydride (TFAA) and silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Detailed, step-by-step protocols, the rationale behind experimental choices, and expected outcomes are presented for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Purity

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[4][5] Consequently, regulatory agencies worldwide demand strict control over the enantiomeric composition of chiral drugs. This compound serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity at the outset is essential for the stereochemical integrity of the final drug product.

Gas chromatography (GC) with a chiral stationary phase is a powerful technique for separating enantiomers.[6] However, the inherent polarity of alcohols like 1-(2-Fluorophenyl)ethanol, due to the hydroxyl group, can lead to intermolecular hydrogen bonding. This results in decreased volatility and potential interactions with the GC column's active sites, leading to tailing peaks and poor resolution.[3] Derivatization is a chemical modification process that masks these polar functional groups, thereby increasing the analyte's volatility and thermal stability, and improving its chromatographic behavior.[2][7][8]

This guide explores two robust derivatization methods, acylation and silylation, providing detailed protocols optimized for the enantioselective analysis of this compound.

Principles of Derivatization for GC Analysis

The primary goal of derivatization in GC is to convert a less volatile compound into a more volatile one suitable for gas-phase separation.[2][9] For alcohols, this is typically achieved by replacing the active hydrogen of the hydroxyl group.[2][8]

  • Acylation: This process involves the introduction of an acyl group (R-C=O) into a molecule.[2] Perfluoroacylated reagents like Trifluoroacetic Anhydride (TFAA) are commonly used.[10][11] The resulting trifluoroacetyl esters are significantly more volatile and are highly responsive to electron capture detectors (ECD), offering enhanced sensitivity for trace analysis.[12][13]

  • Silylation: This is the most prevalent derivatization method in GC, where an active hydrogen is replaced by an alkylsilyl group, typically a trimethylsilyl (TMS) group.[2][14] Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective TMS donors.[1][15] The resulting TMS ethers are less polar, more volatile, and more thermally stable than the parent alcohol.[14]

Experimental Protocols

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation with TFAA is a rapid and effective method for derivatizing alcohols.[10][12] The reaction forms a stable trifluoroacetyl ester. It is important to note that while effective, the use of trifluoroacetic acid as a derivatizing reagent has been observed to cause partial isomerization in some chiral alcohols, a factor that must be considered and monitored.[5][16]

Materials:

  • This compound

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Pyridine or Triethylamine (TEA) (as a catalyst and acid scavenger)[10]

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Screw-cap vials (2 mL) with PTFE-lined septa

  • Heating block or water bath

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous DCM at a concentration of approximately 1 mg/mL.

  • Reaction Setup: In a 2 mL screw-cap vial, add 100 µL of the sample solution.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (or TEA) followed by 20 µL of TFAA. The base acts as a catalyst and neutralizes the trifluoroacetic acid byproduct, preventing potential degradation of the GC column.[7][10]

  • Reaction: Cap the vial tightly and heat at 60°C for 20 minutes in a heating block or water bath.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The reaction mixture can typically be injected directly into the GC system. If necessary, the sample can be diluted with additional anhydrous DCM.

Workflow for TFAA Derivatization:

TFAA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 100 µL of This compound in DCM Reagents Add 50 µL Pyridine & 20 µL TFAA Sample->Reagents Heat Heat at 60°C for 20 min Reagents->Heat Analysis Cool and Inject into GC Heat->Analysis

Caption: Workflow for the acylation of this compound with TFAA.

Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation with MSTFA is a powerful and widely used derivatization technique. MSTFA is a strong TMS donor, and its reaction byproducts are highly volatile, which minimizes interference in the chromatogram.[15] For sterically hindered alcohols, a catalyst such as trimethylchlorosilane (TMCS) can be added to enhance the reaction rate.[9]

Materials:

  • This compound

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • MSTFA + 1% TMCS (optional, as a catalyst)

  • Anhydrous Pyridine or Acetonitrile (as solvent)

  • Screw-cap vials (2 mL) with PTFE-lined septa

  • Heating block or water bath

Protocol:

  • Sample Preparation: If the sample is not already in solution, dissolve approximately 1 mg of this compound in 1 mL of anhydrous pyridine or acetonitrile.

  • Reaction Setup: In a 2 mL screw-cap vial, add 100 µL of the sample solution.

  • Reagent Addition: Add 100 µL of MSTFA (or MSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for GC analysis.

Workflow for MSTFA Derivatization:

MSTFA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 100 µL of This compound in Pyridine Reagent Add 100 µL MSTFA Sample->Reagent Heat Heat at 70°C for 30 min Reagent->Heat Analysis Cool and Inject into GC Heat->Analysis

Caption: Workflow for the silylation of this compound with MSTFA.

GC Method and Data Analysis

Successful derivatization must be paired with an appropriate chiral GC method to achieve enantioseparation.

Suggested GC Conditions:

ParameterValue
GC Column Chiral Stationary Phase, e.g., CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)[4][5] or equivalent
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial Temp: 100°C, hold for 1 min. Ramp: 5°C/min to 180°C. Hold for 5 min.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 280°C

Data Interpretation:

The success of the derivatization and chiral separation is evaluated by examining the resulting chromatogram. Key metrics include:

  • Peak Shape: Derivatized analytes should exhibit sharp, symmetrical peaks.

  • Resolution (Rs): A baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks is desired.

  • Enantiomeric Excess (% ee): Calculated using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Expected Results Comparison:

Derivatization MethodDerivativeExpected VolatilityPotential Issues
Acylation (TFAA) Trifluoroacetyl esterHighPotential for partial racemization[5][16]
Silylation (MSTFA) Trimethylsilyl etherVery HighReagent is moisture-sensitive[14]

Conclusion and Best Practices

Derivatization via acylation or silylation is a critical step for the reliable and accurate enantioselective GC analysis of this compound. Both TFAA and MSTFA are effective reagents that significantly improve the volatility and chromatographic behavior of the analyte. The choice between the two methods may depend on detector availability (TFAA for ECD), and the need to avoid potential isomerization (favoring MSTFA).

For robust and reproducible results, the following best practices are recommended:

  • Use Anhydrous Conditions: Both acylation and silylation reagents are sensitive to moisture, which can lead to reagent degradation and incomplete reactions.[2][14] Always use anhydrous solvents and handle reagents in a dry environment.

  • Optimize Reaction Conditions: The reaction times and temperatures provided are starting points. For complex matrices, optimization may be necessary to ensure complete derivatization.[9][10]

  • Include a Reagent Blank: Always prepare and analyze a reagent blank (all components except the sample) to identify any potential interferences from the reagents or solvent.[10]

  • Confirm Derivative Formation: When developing a new method, it is advisable to use GC-MS to confirm the formation of the expected derivative and to ensure the reaction has gone to completion.

By following the protocols and best practices outlined in this application note, researchers can confidently perform enantioselective GC analysis of this compound, ensuring the quality and stereochemical integrity of this vital pharmaceutical intermediate.

References

Application Notes and Protocols for the Scale-Up Synthesis of Enantiopure (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-1-(2-Fluorophenyl)ethanol in Modern Drug Discovery

Enantiopure chiral alcohols are critical building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][2] Among these, this compound is a highly valued synthon due to the prevalence of the fluorophenyl moiety in numerous contemporary drug candidates. Its specific stereochemistry is often crucial for the desired pharmacological activity and metabolic profile of the final drug product. The development of a robust, scalable, and economically viable synthesis for this chiral alcohol is therefore of paramount importance for researchers, scientists, and drug development professionals engaged in process chemistry and API manufacturing.

This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a biocatalytic approach. This method is highlighted for its exceptional enantioselectivity, mild reaction conditions, and favorable environmental profile, making it an attractive alternative to traditional chemical methods.[3][4][5] We will delve into the underlying scientific principles, provide a step-by-step protocol, and discuss critical process parameters for successful implementation at scale.

Strategic Approach: Biocatalytic Asymmetric Reduction of 2'-Fluoroacetophenone

The synthesis of enantiopure this compound is most effectively achieved through the asymmetric reduction of the prochiral ketone, 2'-fluoroacetophenone. While several chemical methods exist, such as Corey-Bakshi-Shibata (CBS) reduction, biocatalysis using whole-cell systems or isolated enzymes (alcohol dehydrogenases) offers significant advantages for industrial-scale production.[1][6][7]

The chosen biocatalytic strategy leverages the high stereoselectivity of enzymes to produce the desired (R)-enantiomer with exceptional purity (>99% enantiomeric excess), often in high yields.[3][8] This approach mitigates the need for expensive chiral ligands and heavy metal catalysts, which can be difficult to remove in downstream processing. Furthermore, the use of whole-cell biocatalysts can be particularly cost-effective as it circumvents the need for enzyme purification and cofactor regeneration by utilizing the cell's own metabolic machinery.[9][10]

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages in the scale-up synthesis of this compound, from the initial biocatalytic reduction to the final purification of the enantiopure product.

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Biocatalyst Preparation Biocatalyst Preparation Medium Sterilization Medium Sterilization Inoculum Culture Inoculum Culture Fermentation/Bioreduction Fermentation/Bioreduction Inoculum Culture->Fermentation/Bioreduction Process Monitoring Process Monitoring Fermentation/Bioreduction->Process Monitoring Cell Lysis/Separation Cell Lysis/Separation Fermentation/Bioreduction->Cell Lysis/Separation Substrate Dosing Substrate Dosing Substrate Dosing->Fermentation/Bioreduction Product Extraction Product Extraction Cell Lysis/Separation->Product Extraction Solvent Removal Solvent Removal Product Extraction->Solvent Removal Purification Purification Solvent Removal->Purification Final Product Final Product Purification->Final Product

Caption: High-level workflow for the biocatalytic synthesis of this compound.

Detailed Application Protocol: Scale-Up Synthesis

This protocol outlines the synthesis of this compound on a multi-gram scale using a whole-cell biocatalyst. The selected microorganism, for the purpose of this guide, is a recombinant E. coli expressing a suitable alcohol dehydrogenase (ADH) with known activity towards 2'-fluoroacetophenone.

Part 1: Biocatalyst Preparation and Fermentation
  • Inoculum Preparation: A single colony of the recombinant E. coli strain is used to inoculate a sterile starter culture medium (e.g., 100 mL of LB broth with appropriate antibiotic selection). The culture is incubated overnight at 37°C with shaking (200 rpm).

  • Fermenter Setup and Sterilization: A 10 L bioreactor is prepared with a suitable fermentation medium (e.g., Terrific Broth for high cell density). The fermenter and all associated feed lines are sterilized in place (SIP).

  • Fermentation: The starter culture is transferred to the 10 L bioreactor. The fermentation is carried out under controlled conditions of temperature (30°C), pH (7.0, controlled with NH₄OH and H₃PO₄), and dissolved oxygen (maintained at >20% by adjusting agitation and aeration).

  • Induction: Once the optical density at 600 nm (OD₆₀₀) reaches a predetermined value (typically 0.6-0.8), the expression of the alcohol dehydrogenase is induced by the addition of a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG). The fermentation is then continued for a further 12-16 hours to allow for sufficient enzyme expression.

  • Cell Harvest: The cells are harvested by centrifugation and the cell paste is either used directly for the biotransformation or stored at -80°C for later use.

Part 2: Whole-Cell Biotransformation
  • Reaction Setup: A suitable buffer solution (e.g., 5 L of 100 mM potassium phosphate buffer, pH 7.0) is added to a clean and sterilized 10 L reactor. A co-substrate for cofactor regeneration (e.g., isopropanol, 5-10% v/v) is also added.

  • Biocatalyst Addition: The harvested cell paste is resuspended in the reaction buffer to a final concentration of 50-100 g/L (wet cell weight).

  • Substrate Addition: The substrate, 2'-fluoroacetophenone, is added to the reaction mixture. To avoid substrate inhibition, it is recommended to add the substrate in a fed-batch manner, maintaining a low concentration in the reactor. A total of 200 g of 2'-fluoroacetophenone is targeted for this scale.

  • Reaction Monitoring: The reaction progress is monitored by periodically taking samples and analyzing the conversion of the ketone and the formation of the alcohol by gas chromatography (GC) or high-performance liquid chromatography (HPLC). Chiral HPLC is used to determine the enantiomeric excess of the product.

  • Reaction Completion: The reaction is considered complete when no further conversion of the substrate is observed (typically 24-48 hours).

Part 3: Downstream Processing and Purification
  • Cell Removal: The biomass is removed from the reaction mixture by centrifugation or microfiltration.

  • Product Extraction: The supernatant containing the product is extracted with a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE). The extraction is typically performed multiple times to ensure high recovery of the product.

  • Solvent Removal: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is purified by flash column chromatography on silica gel or by vacuum distillation to remove any non-volatile impurities.[11][12]

  • Final Product Analysis: The final product is analyzed for purity by GC or HPLC and for enantiomeric excess by chiral HPLC. The structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation: Expected Yields and Purity

ParameterTarget Value
Substrate (2'-Fluoroacetophenone)200 g
Biocatalyst Loading (wet cell weight)50 - 100 g/L
Reaction Volume5 L
Typical Reaction Time24 - 48 hours
Conversion> 95%
Isolated Yield80 - 90%
Enantiomeric Excess (e.e.)> 99%
Chemical Purity (post-purification)> 98%

Causality in Experimental Choices

  • Choice of Biocatalyst: A whole-cell system is chosen for its cost-effectiveness at scale, as it eliminates the need for enzyme purification and provides a native environment for cofactor regeneration.

  • Fed-Batch Substrate Addition: This strategy is employed to mitigate potential substrate and product inhibition of the enzyme, which can be a significant issue at high concentrations, thereby ensuring a high reaction rate and complete conversion.

  • Co-substrate for Cofactor Regeneration: The addition of a co-substrate like isopropanol is crucial for regenerating the NADH or NADPH cofactor required by the alcohol dehydrogenase. This is a key principle in making the biocatalytic process economically feasible.[1]

  • Downstream Extraction Solvent: Ethyl acetate or MTBE are chosen for their good solvency for the product, relatively low boiling points for easy removal, and immiscibility with the aqueous reaction medium.

Visualizing the Reaction Mechanism

The following diagram illustrates the biocatalytic reduction of 2'-fluoroacetophenone to this compound, highlighting the role of the alcohol dehydrogenase and the cofactor regeneration cycle.

G cluster_0 Biocatalytic Reduction cluster_1 Cofactor Regeneration 2-Fluoroacetophenone 2-Fluoroacetophenone ADH Alcohol Dehydrogenase 2-Fluoroacetophenone->ADH Substrate R-1-(2-Fluorophenyl)ethanol R-1-(2-Fluorophenyl)ethanol ADH->R-1-(2-Fluorophenyl)ethanol Product NAD(P)+ NAD(P)+ ADH->NAD(P)+ NAD(P)H NAD(P)H NAD(P)H->ADH NAD(P)H->NAD(P)+ NAD(P)+->NAD(P)H Cofactor Regeneration Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone Co-substrate Oxidation

Caption: Mechanism of asymmetric reduction and cofactor regeneration.

Conclusion and Future Perspectives

The biocatalytic synthesis of enantiopure this compound offers a highly efficient, selective, and sustainable route for the large-scale production of this valuable chiral intermediate. The protocol detailed herein provides a robust framework for researchers and process chemists to implement this methodology. Further optimization of fermentation conditions, investigation of enzyme immobilization techniques, and development of continuous flow processes can lead to even greater efficiency and cost-effectiveness in the industrial production of this and other chiral alcohols.

References

Application Notes and Protocols: Stereoselective Reduction of 2'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the stereoselective reduction of 2'-fluoroacetophenone to produce chiral 1-(2-fluorophenyl)ethanol. This transformation is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of chiral fluorinated alcohols as key building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] This document outlines established and reliable methods, including Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation, offering step-by-step protocols and explaining the underlying principles of stereocontrol. Furthermore, it provides a detailed protocol for the analysis of enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC), a critical step for validating the success of the asymmetric synthesis.

Introduction: The Significance of Chiral Fluorinated Alcohols

Chiral alcohols are fundamental building blocks in the synthesis of a wide array of single-enantiomer pharmaceuticals.[1][3] The introduction of a fluorine atom into a molecule can significantly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. 2'-Fluoroacetophenone is a prochiral ketone, and its reduction can yield a racemic mixture of two enantiomers of 1-(2-fluorophenyl)ethanol.[4][5][6][7] However, for pharmaceutical applications, it is often crucial to obtain a single enantiomer, as the two enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[8][9]

The stereoselective reduction of prochiral ketones is a powerful strategy to access enantiomerically enriched alcohols.[10][11] This guide focuses on two highly effective and widely adopted catalytic systems for this purpose: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

General Reaction Scheme

The fundamental transformation discussed is the reduction of a prochiral ketone to a chiral secondary alcohol.

General Reaction Scheme sub 2'-Fluoroacetophenone (Prochiral Ketone) reagents + [H] Chiral Catalyst sub->reagents prod Chiral 1-(2-fluorophenyl)ethanol (Enantiomerically Enriched Alcohol) reagents->prod

Caption: General scheme for the stereoselective reduction of 2'-fluoroacetophenone.

Methodologies for Stereoselective Reduction

The choice of reduction methodology depends on several factors, including the desired enantiomer, scale of the reaction, cost, and availability of the catalyst. Below are detailed protocols for two robust methods.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of a wide range of prochiral ketones.[10][12][13][14][15] It employs a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, facilitating a highly face-selective hydride transfer.[12][14]

2.1.1. Mechanistic Rationale

The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, bicyclic transition state.[12] The oxazaborolidine catalyst, derived from a chiral amino alcohol, complexes with borane.[12][14] The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, positioning one of its enantiotopic faces for preferential hydride attack from the borane-amine complex.[12]

CBS Reduction Mechanism sub 2'-Fluoroacetophenone transition Ternary Complex (Ketone-Catalyst-Borane) sub->transition cat (S)-CBS Catalyst complex Catalyst-Borane Complex cat->complex borane BH3·THF borane->complex complex->transition product_alkoxy Alkoxyborane Intermediate transition->product_alkoxy Hydride Transfer product (R)-1-(2-fluorophenyl)ethanol product_alkoxy->product Hydrolysis workup Aqueous Workup Noyori Hydrogenation Workflow precatalyst Ru-BINAP Precatalyst activation Activation (Base, H2 or iPrOH) precatalyst->activation active_catalyst Active Ru-Hydride Species activation->active_catalyst reduction Asymmetric Hydrogenation active_catalyst->reduction substrate 2'-Fluoroacetophenone substrate->reduction product Chiral 1-(2-fluorophenyl)ethanol reduction->product

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-(2-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. As a key chiral intermediate in the synthesis of various pharmaceuticals, achieving high yield and enantioselectivity is paramount. This resource provides in-depth, experience-driven answers to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their typical yields and enantioselectivities?

There are several established methods for synthesizing this compound. The most prevalent are the asymmetric reduction of 2'-fluoroacetophenone and the Grignard reaction with a chiral auxiliary.

  • Asymmetric Reduction of 2'-fluoroacetophenone: This is a highly favored method due to its directness. It can be achieved through both chemical and biocatalytic means.

    • Chemical Catalysis (e.g., CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[1][2] With an appropriate oxazaborolidine catalyst, high enantiomeric excess (ee) is achievable.[3] However, yields can be variable and are highly dependent on reaction conditions.

    • Biocatalysis: The use of ketoreductases (KREDs) from various microorganisms is an increasingly popular "green chemistry" approach.[4][5] This method can offer excellent yields and enantioselectivity (>99% ee) under mild conditions.[6][7]

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a methyl Grignard reagent to 2-fluorobenzaldehyde.[8][9] To achieve enantioselectivity, a chiral ligand or auxiliary is required. While versatile, Grignard reactions can be prone to side reactions, potentially lowering the overall yield.[10][11]

MethodTypical YieldTypical Enantioselectivity (ee)Key Considerations
CBS Reduction 70-95%>95%Requires strictly anhydrous conditions; catalyst purity is crucial.[3][12]
Biocatalysis (KREDs) >90%>99%Requires screening for optimal enzyme and reaction conditions (pH, temperature).[5][13]
Chiral Grignard Addition 60-85%80-95%Prone to side reactions; requires careful control of stoichiometry and temperature.[14]

Troubleshooting Guide

Issue 1: Low Chemical Yield in Asymmetric Reduction

Q: My asymmetric reduction of 2'-fluoroacetophenone is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A low chemical yield in an asymmetric reduction can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the common culprits and their solutions.

Potential Cause A: Incomplete Reaction

  • Explanation: The reduction may not have gone to completion, leaving unreacted 2'-fluoroacetophenone. This can be due to insufficient reducing agent, catalyst deactivation, or non-optimal reaction time and temperature.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material.

    • Optimize Reducing Agent Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent (e.g., borane complex) is used. A slight excess (1.1-1.2 equivalents) can sometimes be beneficial.

    • Check Catalyst Loading: Insufficient catalyst can lead to a slow or incomplete reaction.[12] A typical catalyst loading for a CBS reduction is 5-10 mol%.

    • Adjust Temperature and Time: While lower temperatures often favor higher enantioselectivity, they can also slow down the reaction rate. A systematic study of temperature and reaction time may be necessary to find the optimal balance.

Potential Cause B: Catalyst Deactivation

  • Explanation: Many catalysts used in asymmetric reductions, particularly oxazaborolidines in CBS reductions, are sensitive to air and moisture.[3][12] Contamination can lead to catalyst degradation and a significant drop in activity.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried before use. Solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[3][12]

    • Use High-Purity Reagents: Ensure the chiral catalyst and any ligands are of high purity, as impurities can interfere with the catalytic cycle.[12]

    • Fresh Catalyst: If possible, use a fresh batch or a recently opened bottle of the catalyst, as they can degrade over time.[12]

Potential Cause C: Side Reactions

  • Explanation: Depending on the reducing agent and conditions, side reactions can consume the starting material or the product. For instance, with borane reagents, over-reduction or hydroboration of other functional groups could occur, although this is less common with acetophenones.

  • Troubleshooting Steps:

    • Analyze Crude Product: Use GC-MS or NMR on the crude reaction mixture to identify any significant byproducts. This information can provide clues about the undesired reaction pathways.

    • Modify Reaction Conditions: Adjusting the temperature, solvent, or the rate of addition of the reducing agent can sometimes suppress side reactions.

Issue 2: Low Enantioselectivity

Q: I'm obtaining the desired product, but the enantiomeric excess (ee) is consistently low. How can I improve the stereoselectivity of my reaction?

Low enantioselectivity is a common and frustrating problem in asymmetric synthesis. The key is to understand the factors that govern the chiral induction step.

Potential Cause A: Suboptimal Catalyst or Ligand

  • Explanation: The choice and integrity of the chiral catalyst or ligand are paramount for achieving high enantioselectivity.[12] The structure of the catalyst directly influences the transition state that determines the stereochemical outcome.

  • Troubleshooting Steps:

    • Catalyst Screening: If feasible, screen a variety of chiral catalysts or ligands. For CBS reductions, different substituents on the oxazaborolidine can have a significant impact on enantioselectivity.[1]

    • Verify Catalyst Purity: As mentioned for low yield, impurities can poison the catalyst or disrupt the chiral environment, leading to a drop in ee.[12]

    • Increase Catalyst Loading: A low catalyst loading might allow a non-selective background reaction to compete with the desired catalytic cycle, thus lowering the overall ee.[12] Incrementally increasing the catalyst loading can sometimes improve enantioselectivity.

Potential Cause B: Non-Optimal Reaction Conditions

  • Explanation: Temperature, solvent, and concentration can all influence the enantioselectivity of the reaction.

  • Troubleshooting Steps:

    • Temperature Optimization: Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures lead to higher enantioselectivity by favoring the more ordered transition state. Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -40 °C).

    • Solvent Effects: The solvent can affect the conformation of the catalyst and the solubility of the reagents.[12] Screen different anhydrous solvents (e.g., THF, toluene, dichloromethane) to find the optimal one for your system.

    • Concentration: The concentration of the reactants can sometimes influence the aggregation state of the catalyst or the rates of competing reaction pathways.

Workflow for Troubleshooting Low Enantioselectivity

G start Low Enantiomeric Excess (ee) Observed catalyst_check Verify Catalyst Integrity - Purity - Age - Handling (Anhydrous/Inert) start->catalyst_check conditions_check Optimize Reaction Conditions catalyst_check->conditions_check If catalyst is confirmed to be of high quality temp Lower Reaction Temperature conditions_check->temp solvent Screen Solvents (e.g., THF, Toluene) temp->solvent If no improvement loading Increase Catalyst Loading solvent->loading If no improvement analysis Analyze ee% loading->analysis success High ee% Achieved analysis->success Problem Solved fail Consult Further Literature/ Consider Alternative Method analysis->fail Persistent Low ee%

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 3: Difficulties in Product Purification

Q: I'm struggling to purify the final product, this compound. What are some common impurities and effective purification strategies?

Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.

Common Impurities and Their Removal:

ImpuritySourceRecommended Removal Method
2'-fluoroacetophenone Incomplete reactionColumn chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Catalyst/Ligand Residues From the reactionAqueous workup with a mild acid (e.g., NH4Cl solution) can help remove some catalyst residues. Column chromatography is also effective.
Borane-related byproducts From the reducing agentCareful quenching of the reaction with a suitable reagent (e.g., methanol), followed by an aqueous workup.
Biphenyl (in Grignard) Side reaction of phenylmagnesium bromideRecrystallization or column chromatography.[11]

Experimental Protocol: Column Chromatography Purification

  • Slurry Preparation: Concentrate the crude product under reduced pressure. Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., 9:1 Hexane/Ethyl Acetate).

  • Loading: Carefully load the silica with the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of Hexane/Ethyl Acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

G start Crude Product Mixture workup Aqueous Workup (e.g., mild acid/base wash) start->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentrate Concentrate Under Reduced Pressure drying->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography analysis Analyze Fractions by TLC/GC chromatography->analysis combine Combine Pure Fractions & Evaporate Solvent analysis->combine product Pure this compound combine->product

Caption: General purification workflow for this compound.

References

Technical Support Center: Purification Strategies for (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-1-(2-Fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in obtaining the high-purity (R)-enantiomer of this critical chiral building block.

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Achieving high enantiomeric purity is often a critical success factor, and this guide provides practical, field-proven insights into the most common purification strategies.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during your experiments, providing a logical approach to identifying the root cause and implementing a solution.

Poor Enantiomeric Separation via Chiral Chromatography (HPLC/SFC)

Question: My chromatogram shows poor resolution or co-eluting peaks for the (R) and (S) enantiomers of 1-(2-Fluorophenyl)ethanol. What should I do?

Poor resolution is a common hurdle in chiral separations. The key is a systematic optimization of your chromatographic conditions, as even minor adjustments can have a significant impact.[2]

Step-by-Step Troubleshooting Workflow:

G start Poor Peak Resolution csp Review Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase temp Adjust Temperature mobile_phase->temp flow Modify Flow Rate temp->flow sample Check Sample Concentration flow->sample end_node Achieve Baseline Separation sample->end_node

Caption: Troubleshooting workflow for poor chiral separation.

  • Pillar 1: The Chiral Stationary Phase (CSP) is Critical.

    • Expertise & Experience: The interaction between your analyte and the CSP is the foundation of chiral recognition. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are excellent starting points for chiral alcohols.[2][3] If you are not using a column specifically designed for chiral separations, you will not resolve the enantiomers.

    • Trustworthiness: Always confirm that your column is in good health. A loss of performance can be due to contamination or degradation.[4] Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance doesn't improve, the column may need replacement.

  • Pillar 2: Mobile Phase Optimization.

    • Expertise & Experience: For alcohols like 1-(2-Fluorophenyl)ethanol, normal-phase chromatography (e.g., hexane/isopropanol or hexane/ethanol) often provides better selectivity than reversed-phase.[5] The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP.

    • Trustworthiness: Systematically vary the percentage of the alcohol modifier. Start with a typical composition, such as 90:10 hexane:isopropanol, and adjust the alcohol content in small increments (e.g., 2-5%). Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can dramatically alter selectivity.[6] For consistent results, use high-purity solvents, as trace amounts of water can significantly impact separations in normal-phase mode.[7]

  • Pillar 3: Temperature and Flow Rate.

    • Expertise & Experience: Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature often enhances resolution by increasing the strength of the transient diastereomeric interactions between the analyte and the CSP.[2]

    • Trustworthiness: Slower flow rates generally lead to better resolution by allowing more time for the enantiomers to interact with the stationary phase.[2] However, this increases run time. A common starting flow rate for a 4.6 mm ID column is 1.0 mL/min. Try reducing it to 0.8 mL/min or 0.5 mL/min to see if resolution improves.[2]

Quantitative Starting Points for HPLC Method Development:

ParameterStarting ConditionOptimization Strategy
Column Polysaccharide-based CSP (e.g., Chiralcel® OD, Chiralpak® IA/IB)Screen different polysaccharide derivatives if initial results are poor.
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)Vary alcohol percentage from 2% to 20%. Test ethanol as an alternative modifier.
Flow Rate 1.0 mL/minDecrease to 0.5-0.8 mL/min to improve resolution.
Temperature Ambient (~25 °C)Decrease to 10-15 °C to enhance selectivity.[2]
Detection UV at 254 nm or 263 nmBased on the absorbance of the phenyl ring.
Low Yield or Incomplete Conversion in Enzymatic Kinetic Resolution

Question: I am using a lipase for the kinetic resolution of racemic 1-(2-Fluorophenyl)ethanol, but the reaction stops at low conversion, or the yield of the (R)-enantiomer is poor.

Enzymatic kinetic resolution is a powerful technique that relies on the selective acylation of one enantiomer by an enzyme, leaving the other unreacted.[8] The maximum theoretical yield for a single enantiomer in a standard kinetic resolution is 50%.[8] Issues often stem from enzyme inhibition, reaction equilibrium, or suboptimal conditions.

Troubleshooting Enzymatic Resolution:

G start Low Yield/Conversion enzyme_activity Check Enzyme Activity & Loading start->enzyme_activity acyl_donor Evaluate Acyl Donor enzyme_activity->acyl_donor equilibrium Address Reaction Equilibrium acyl_donor->equilibrium conditions Optimize Reaction Conditions (Solvent, Temp) equilibrium->conditions end_node Achieve >45% Conversion & High ee conditions->end_node

Caption: Workflow for optimizing enzymatic kinetic resolution.

  • Pillar 1: Enzyme and Acyl Donor Selection.

    • Expertise & Experience: Lipases, such as Candida antarctica lipase B (CALB), are robust and commonly used for resolving secondary alcohols.[9] The choice of acyl donor is also critical. Activated esters like vinyl acetate are often used because the reaction is effectively irreversible, as the co-product (vinyl alcohol) tautomerizes to acetaldehyde.

    • Trustworthiness: Ensure your enzyme is active. Use a fresh batch or a well-stored one. Immobilized enzymes are often preferred as they are easier to handle, recycle, and remove from the reaction mixture.[9]

  • Pillar 2: Overcoming Equilibrium.

    • Expertise & Experience: If using a simple ester (e.g., ethyl acetate) as the acyl donor, the reaction is reversible, and the accumulation of the alcohol co-product (ethanol) can lead to a back reaction, limiting conversion.

    • Trustworthiness: To drive the reaction forward, use an irreversible acyl donor (e.g., vinyl acetate) or perform the reaction under vacuum to remove a volatile alcohol co-product.[9] This is particularly effective when using fatty esters as acylating agents, as the low vapor pressure of the agent allows for efficient removal of the volatile alcohol formed.[9]

  • Pillar 3: Dynamic Kinetic Resolution (DKR) for >50% Yield.

    • Expertise & Experience: To overcome the 50% yield limitation of standard kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. This involves combining the enzymatic resolution with an in-situ racemization of the unreacted (slower-reacting) enantiomer.[10]

    • Trustworthiness: Racemization can be achieved using a chemical catalyst, such as a hydrophobic zeolite.[10] This allows the unreacted enantiomer to be continuously converted back to the racemate, making it available for the enzymatic acylation. This can theoretically lead to a 100% yield of the desired acylated enantiomer.[11]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • To a solution of racemic 1-(2-Fluorophenyl)ethanol (1 mmol) in a suitable organic solvent (e.g., 5 mL of hexane or toluene), add vinyl acetate (1.5-2.0 mmol).

  • Add the immobilized lipase (e.g., Candida antarctica lipase B, ~20-50 mg).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Once the desired conversion (typically ~50%) and ee are reached, stop the reaction by filtering off the immobilized enzyme.

  • The product mixture, containing the acylated (S)-enantiomer and the unreacted (R)-enantiomer, can then be separated by standard column chromatography or distillation.

Difficulty with Crystallization-Based Separation

Question: I am trying to resolve the enantiomers by forming diastereomeric salts, but I'm struggling to get selective crystallization.

Resolution via crystallization of diastereomeric salts is a classical and scalable method.[12] It involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by crystallization.[12][13]

  • Expertise & Experience: The challenge lies in finding a suitable combination of resolving agent and solvent that results in one diastereomer being significantly less soluble than the other.[12] For an alcohol, you must first derivatize it to an acid (e.g., by forming a hemiphthalate or hemisuccinate ester) before it can form a salt with a chiral base (e.g., brucine, strychnine, or a chiral amine). Alternatively, if a suitable chiral acid is available, the alcohol can be derivatized into a basic compound.

  • Trustworthiness: The process is often empirical. It is common to screen a variety of chiral resolving agents and crystallization solvents.[12] Careful control of temperature and cooling rate is crucial for selective crystallization and obtaining high-quality crystals. Using seed crystals of the desired diastereomer can sometimes induce crystallization.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which purification method is best for achieving >99.5% enantiomeric excess (ee) on a multi-gram scale?

For high-purity, large-scale separations, preparative chiral chromatography (either HPLC or SFC) is often the most reliable method.[] While enzymatic resolution can provide high ee, separating the product from the unreacted starting material can be challenging and may require an additional high-efficiency separation step. Crystallization can be very effective and economical at scale, but method development can be time-consuming and is not guaranteed to succeed.[12] Supercritical Fluid Chromatography (SFC) is particularly advantageous for preparative scale as it is faster, uses less organic solvent (replacing it with CO2), and can lead to higher throughput.[]

Q2: My purified this compound is showing a new impurity after storage. What could it be?

Secondary benzylic alcohols can be susceptible to oxidation to the corresponding ketone (2'-fluoroacetophenone) or dehydration, especially if exposed to acidic or basic conditions, heat, or light. Ensure the purified material is stored in a cool, dark, and inert atmosphere (e.g., under nitrogen or argon). Always re-analyze the purity of chiral intermediates before use in a subsequent synthetic step.

Q3: Can I use a chiral derivatizing agent to determine the enantiomeric purity by NMR?

Yes. Reacting the alcohol with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), creates a mixture of diastereomeric esters.[13] In the ¹H or ¹⁹F NMR spectrum, the signals for the different diastereomers will be chemically shifted, allowing you to integrate them and determine the enantiomeric ratio. This is a powerful analytical technique for verifying the results from your chiral chromatography.[15]

References

Technical Support Center: Troubleshooting Chiral HPLC Separation of Fluorinated Phenyl Ethanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the chiral separation of fluorinated phenyl ethanols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of enantioselective HPLC. The introduction of fluorine atoms into phenyl ethanol structures can significantly alter their physicochemical properties, presenting unique challenges and opportunities in chiral recognition. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these challenges and achieve robust, reproducible separations.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of fluorinated compounds like fluorinated phenyl ethanols often challenging?

The presence of fluorine, the most electronegative element, can significantly impact a molecule's polarity, acidity/basicity, and conformational rigidity. These changes can alter the way the enantiomers interact with the chiral stationary phase (CSP). For instance, fluorine can reduce the basicity of nearby functional groups, affecting ionic interactions with the CSP. Furthermore, the unique electronic properties of fluorine can influence dipole-dipole and π-π interactions, which are crucial for chiral recognition.[1]

Q2: What are the recommended starting points for chiral stationary phase (CSP) selection for fluorinated phenyl ethanols?

For initial screening, polysaccharide-based CSPs are highly recommended due to their broad applicability.[2][3] Columns with cellulose or amylose derivatives, such as those with 3,5-dimethylphenylcarbamate selectors, often provide good chiral recognition for a wide range of compounds, including those with aromatic rings.[2][4] A normal-phase elution mode is a common and effective starting point for these types of separations.[3]

Q3: Can I use reversed-phase chromatography for the chiral separation of fluorinated phenyl ethanols?

Yes, reversed-phase chromatography can be effective, particularly with modern immobilized polysaccharide-based CSPs that are compatible with a wider range of solvents.[5] For ionizable fluorinated phenyl ethanols, reversed-phase with buffered mobile phases can be advantageous. Macrocyclic glycopeptide-based CSPs are also well-suited for reversed-phase separations of polar and ionizable compounds.[6]

Q4: What is the typical effect of temperature on the chiral separation of these compounds?

Temperature plays a complex role in chiral recognition.[7] Generally, lower temperatures enhance the subtle intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) responsible for enantiomeric differentiation, often leading to improved resolution.[7][8] However, higher temperatures can improve peak efficiency and shape.[7] It is crucial to optimize temperature for each specific separation, as in some cases, an increase in temperature can surprisingly improve resolution or even reverse the elution order of enantiomers.[7][9][10]

Q5: What are "ghost peaks" and how can I prevent them in my chiral HPLC analysis?

Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run or in blank injections.[7][11] They can originate from impurities in the mobile phase, the sample solvent, or carryover from previous injections.[3][7] To prevent them, use high-purity HPLC-grade solvents, ensure your mobile phase is properly degassed, and implement a rigorous needle and injector wash protocol between runs.[3]

In-Depth Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution (Resolution < 1.5)

Poor or nonexistent separation of enantiomers is one of the most common hurdles in chiral method development. The key is a systematic approach to optimizing the three-point interaction model that governs chiral recognition.

Causality Analysis:

Chiral recognition relies on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. For a successful separation, there must be a sufficient difference in the free energy of these complexes. Fluorine's influence on molecular properties can either weaken these crucial interactions or alter the analyte's conformation, leading to a loss of enantioselectivity.

Troubleshooting Workflow:

A Poor or No Resolution (Rs < 1.5) B Is the CSP appropriate? (e.g., Polysaccharide-based) A->B C Optimize Mobile Phase Composition B->C Yes I Consider a Different CSP Class (e.g., Macrocyclic Glycopeptide) B->I No D Adjust Modifier Percentage C->D E Change Modifier Type (e.g., IPA to EtOH) C->E F Optimize Temperature D->F Partial Improvement J Resolution Improved D->J Significant Improvement E->F Partial Improvement E->J Significant Improvement G Decrease Temperature F->G H Increase Temperature F->H G->J Significant Improvement H->J Significant Improvement I->C A Peak Tailing B Check for Column Overload A->B C Dilute Sample B->C D Peak Shape Improved? C->D E Add Mobile Phase Modifier D->E No I Wash or Replace Column D->I Yes, but still tailing F For Basic Analytes: Add Basic Modifier (e.g., DEA) E->F G For Acidic Analytes: Add Acidic Modifier (e.g., TFA) E->G H Check Column Health F->H No Improvement G->H No Improvement H->I

References

Technical Support Center: Synthesis of (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (R)-1-(2-Fluorophenyl)ethanol. This crucial chiral building block is instrumental in the development of advanced pharmaceutical agents, including orally active lysophosphatidic acid receptor-1 (LPA1) antagonists[1]. Achieving high enantiomeric purity and chemical yield is paramount. This guide is structured as a series of troubleshooting questions and answers to address common challenges encountered during the asymmetric synthesis of this alcohol, primarily focusing on the catalytic reduction of 2'-fluoroacetophenone.

Core Synthesis Pathway

The most prevalent and efficient method for synthesizing this compound is the enantioselective reduction of the prochiral ketone, 2'-fluoroacetophenone. This is typically achieved using a chiral catalyst in conjunction with a hydride source, such as borane.[2][3]

cluster_main Asymmetric Reduction Pathway cluster_reagents Ketone 2'-Fluoroacetophenone TransitionState [Catalyst-Ketone-Borane] Transition State Ketone->TransitionState Coordination Product This compound TransitionState->Product Stereoselective Hydride Transfer Reagents Chiral Catalyst (e.g., Oxazaborolidine) + Borane Source (e.g., BH₃·DMS) Reagents->TransitionState start Low ee% Detected (via Chiral HPLC/GC) check_catalyst Is the catalyst enantiomerically pure and active? start->check_catalyst check_moisture Was the reaction run under strictly anhydrous conditions? check_catalyst->check_moisture Yes sol_catalyst Source new catalyst. Verify ee% of catalyst precursor (e.g., chiral amino alcohol). check_catalyst->sol_catalyst No check_temp Was the reaction temperature too high? check_moisture->check_temp Yes sol_moisture Dry all glassware. Use anhydrous solvent. Run under inert gas (N₂/Ar). check_moisture->sol_moisture No check_reagents Are the ketone and borane source pure? check_temp->check_reagents No sol_temp Lower the reaction temperature. Control addition rate of reagents. check_temp->sol_temp Yes sol_reagents Purify ketone (distillation). Titrate borane solution before use. check_reagents->sol_reagents No end Re-run experiment and analyze ee% check_reagents->end Yes sol_catalyst->end sol_moisture->end sol_temp->end sol_reagents->end

References

Technical Support Center: Stability of (R)-1-(2-Fluorophenyl)ethanol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division

This guide provides an in-depth analysis of the stability challenges associated with (R)-1-(2-Fluorophenyl)ethanol in acidic environments. As a chiral secondary benzylic alcohol, this compound is susceptible to specific degradation pathways that can impact experimental outcomes, including yield, purity, and stereochemical integrity. This document is structured to provide both foundational knowledge through FAQs and actionable solutions through a detailed troubleshooting guide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary stability issues for this compound in acidic media?

The two primary stability concerns are racemization and acid-catalyzed dehydration. Due to the benzylic position of the hydroxyl group, the carbocation intermediate formed upon protonation and loss of water is significantly stabilized, facilitating these two competing pathways.

Q2: Why is this compound susceptible to racemization under acidic conditions?

Racemization occurs because the acid-catalyzed loss of water from the chiral center generates a planar, achiral carbocation intermediate.[1][2] The subsequent re-addition of a nucleophile (like water) can occur from either face of the planar carbocation with equal probability, leading to the formation of a racemic mixture and a loss of enantiomeric purity.

Q3: What are the likely degradation products I should screen for?

The main degradation product is 2-fluorostyrene, formed via a dehydration (elimination) reaction.[3][4][5] Another potential, though often minor, byproduct is the corresponding symmetric ether, bis(1-(2-fluorophenyl)ethyl) ether, formed through an intermolecular reaction between two molecules of the alcohol.[2][3] Under harsh acidic conditions, polymerization of the resulting 2-fluorostyrene can also lead to complex mixtures.

Q4: How does temperature influence the rate and type of degradation?

Temperature plays a critical role. Higher temperatures significantly accelerate the rates of both racemization and dehydration.[1] Dehydration reactions (elimination) are particularly favored at elevated temperatures compared to competing substitution reactions.[6] To preserve the compound's integrity, maintaining the lowest effective temperature is crucial.

Q5: Does the type and concentration of the acid matter?

Absolutely. Strong protic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are effective catalysts for dehydration.[4] The concentration of the acid is directly related to the rate of degradation; higher concentrations lead to faster decomposition. The choice of acid is important, as strong oxidizing acids like concentrated sulfuric acid can also lead to charring and other side reactions.[4]

Section 2: Visualizing the Degradation Pathways

Understanding the mechanisms is key to controlling them. The following diagrams illustrate the core chemical transformations.

Caption: Structure of this compound.

racemization_mechanism Mechanism of Acid-Catalyzed Racemization R_Alcohol (R)-Alcohol Protonated Protonated Alcohol (Oxonium Ion) R_Alcohol->Protonated + H+ Protonated->R_Alcohol - H+ Carbocation Planar Achiral Carbocation Protonated->Carbocation - H2O Racemic_Mixture Racemic Mixture (R/S)-Alcohol Carbocation->Racemic_Mixture + H2O (Attack from either face)

Caption: Racemization proceeds via a planar carbocation.

dehydration_mechanism Mechanism of Acid-Catalyzed Dehydration (E1) Alcohol This compound Protonated Protonated Alcohol Alcohol->Protonated + H+ Carbocation Benzylic Carbocation Protonated->Carbocation - H2O Alkene 2-Fluorostyrene Carbocation->Alkene - H+ (from adjacent carbon)

Caption: Dehydration (E1) leads to alkene formation.

Section 3: Troubleshooting Guide

This guide is designed in a "Symptom-Cause-Solution" format to address specific experimental issues.

Symptom / Observation Probable Cause Recommended Solutions & Mitigation Strategies
Loss of Enantiomeric Purity (Confirmed by chiral HPLC/SFC showing decreased e.e.)Acid-catalyzed racemization. The reaction conditions (presence of acid, elevated temperature) are facilitating the formation of the planar carbocation intermediate.[1][2]1. Temperature Control: Immediately reduce the reaction temperature. Run trials at lower temperatures to find the optimal balance between reaction rate and stereochemical stability.2. Acid Stoichiometry: Use the minimum effective concentration of the acid catalyst. If possible, switch to a weaker acid or a solid acid catalyst that can be filtered off.[1]3. Time Management: Minimize the reaction time or the duration of exposure to acidic workup conditions.4. Neutralize Promptly: Quench the reaction and neutralize the acid as soon as the transformation is complete.
Low Yield & Alkene Byproduct (Confirmed by GC-MS or NMR showing a peak for 2-fluorostyrene)E1 Dehydration. The reaction conditions are favoring the elimination pathway over the desired reaction. This is especially common at higher temperatures.[5][6]1. Drastically Lower Temperature: Dehydration has a higher activation energy than many substitution reactions. Lowering the temperature will disfavor it significantly.[6]2. Choice of Acid: Avoid using classic "dehydrating" acids like concentrated H₂SO₄ or H₃PO₄ if possible.[4] Consider Lewis acids that may coordinate differently.3. Solvent Choice: A non-polar aprotic solvent may destabilize the charged intermediates compared to a polar protic solvent, potentially slowing degradation.
Formation of a Complex Mixture (Observed as a baseline smear on TLC/LC or complex signals in NMR)Polymerization of 2-fluorostyrene. The alkene product, once formed, can undergo acid-catalyzed polymerization, especially with strong acids and heat.1. Dilution: Run the reaction at a lower concentration to reduce the probability of intermolecular polymerization reactions.2. Immediate Workup: Once the reaction is complete, immediately quench, neutralize, and extract the product to remove it from the acidic catalyst.3. Add a Radical Inhibitor: If free-radical polymerization is suspected, a small amount of an inhibitor like BHT could be beneficial, though this is less common for acid-catalyzed pathways.

Troubleshooting Workflow

troubleshooting_flow Troubleshooting Workflow start Experiment Start observe Observe Undesired Outcome (Low e.e., byproduct, etc.) start->observe check_ee Loss of e.e.? observe->check_ee Analyze Sample check_yield Low Yield / Byproduct? check_ee->check_yield No racemization Probable Racemization check_ee->racemization Yes dehydration Probable Dehydration check_yield->dehydration Yes re_run Re-run Experiment check_yield->re_run No (Other Issue) solution_race Action: 1. Lower Temperature 2. Reduce Acid Conc. 3. Minimize Time racemization->solution_race solution_dehy Action: 1. Drastically Lower Temp 2. Change Acid Type 3. Immediate Workup dehydration->solution_dehy solution_race->re_run solution_dehy->re_run

Caption: A logical workflow for diagnosing stability issues.

Section 4: Recommended Analytical Protocols

Protocol 1: Stability Assessment via Chiral HPLC

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or isopropanol).

  • Acidic Sample Preparation: In separate vials, dilute the stock solution with the acidic mobile phase or a solution mimicking your reaction's acidic conditions.

  • Time Points: Inject a sample of the standard solution at T=0. Subsequently, inject the acidic samples at regular intervals (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr) while maintaining them at the intended experimental temperature.

  • Chromatography: Use a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) with a mobile phase such as hexane/isopropanol.

  • Analysis: Monitor the peak areas for the (R)- and (S)-enantiomers. A decrease in the peak area of the (R)-enantiomer and a corresponding increase in the (S)-enantiomer indicates racemization. Calculate enantiomeric excess (e.e.) at each time point.

Protocol 2: Byproduct Identification by GC-MS

  • Sample Preparation: Take an aliquot of the reaction mixture. Quench the reaction by neutralizing it with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the organic components with a volatile solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure.

  • GC-MS Analysis: Inject the concentrated sample onto a GC-MS system.

  • Interpretation:

    • Look for a peak with a mass corresponding to C₈H₇F (M.W. ≈ 122.14 g/mol ), which would be the dehydration product, 2-fluorostyrene.

    • Search for higher molecular weight species, particularly one corresponding to the ether byproduct (M.W. ≈ 262.29 g/mol ).

    • Compare the resulting mass spectra with library data for confirmation.

References

Improving the catalytic efficiency for (R)-1-(2-Fluorophenyl)ethanol production

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for the catalytic synthesis of (R)-1-(2-Fluorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your catalytic efficiency and overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the primary catalytic methods for producing this compound?

A1: The two main approaches are chemical catalysis and biocatalysis. Chemical methods often involve asymmetric transfer hydrogenation using chiral ruthenium or rhodium catalysts.[1][2] Biocatalytic methods typically employ enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), often within whole-cell systems, to reduce 2-fluoroacetophenone with high enantioselectivity.[3][4][5]

Q2: Why is enantioselectivity crucial in the synthesis of this specific alcohol?

A2: this compound is a chiral building block. In pharmaceutical applications, often only one enantiomer (the (R)-isomer in this case) possesses the desired therapeutic activity, while the other ((S)-isomer) may be inactive or even cause undesirable side effects. Therefore, high enantiomeric excess (ee) is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).

Q3: What are typical yields and enantiomeric excesses (ee) I should expect?

A3: With optimized protocols, both chemical and biocatalytic methods can achieve high yields and excellent enantioselectivity. It is common to see yields exceeding 90% and enantiomeric excesses greater than 99%.[5][6] However, these results are highly dependent on the specific catalyst, substrate quality, and reaction conditions.

Q4: Can I use the same catalyst for other halo-substituted acetophenones?

A4: Often, yes. Many catalysts, especially biocatalysts, exhibit activity across a range of substituted acetophenones.[3] However, the electronic and steric properties of the substituent can significantly impact reaction rates and enantioselectivity. It is always advisable to perform initial screening experiments to determine the catalyst's effectiveness for a new substrate.

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This detailed guide provides a problem-oriented approach to resolving common challenges encountered during the synthesis.

Problem 1: Low Conversion of 2-Fluoroacetophenone (Low Yield)

Low or no conversion of the starting material is a frequent issue. The following flowchart and detailed explanations will help you diagnose and resolve the problem.

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Q1 Is the catalyst active? (Check literature/spec sheet) Start->Q1 Sol1 Source new, verified catalyst. Perform activity assay. Q1->Sol1 A1_No Q2 Are reaction conditions optimal? (Temp, pH, Solvent, Time) Q1->Q2 A1_Yes A1_Yes Yes A1_No No End Re-run reaction under optimized conditions. Sol1->End Sol2 Systematically optimize each parameter. (See Protocol 1) Q2->Sol2 A2_No Q3 Is there evidence of catalyst deactivation? Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol2->End Sol3 Investigate deactivation cause. (See Protocol 2) Q3->Sol3 A3_Yes Q3->End A3_No A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting workflow for low reaction yield.

Q: My reaction has stalled, and the yield of this compound is significantly lower than expected. What are the potential causes and how can I fix it?

A: This issue can stem from several factors, ranging from catalyst quality to suboptimal reaction conditions.

  • Possible Cause 1: Inactive or Poor-Quality Catalyst

    • Explanation: The catalyst, whether a chemical complex or an enzyme, may have degraded during storage or may be of poor quality from the supplier. For instance, some oxazaborolidine catalysts can age during storage, leading to lower reproducibility.[7]

    • Solution:

      • Verify Catalyst Activity: If possible, test the catalyst with a standard, reliable substrate (like unsubstituted acetophenone) for which performance data is well-established.

      • Source a New Batch: Procure a fresh batch of the catalyst from a reputable supplier.

      • Proper Storage: Ensure the catalyst is stored under the recommended conditions (e.g., inert atmosphere, low temperature).

  • Possible Cause 2: Suboptimal Reaction Conditions

    • Explanation: Every catalytic system has an optimal set of conditions (temperature, pH, solvent, reactant concentrations). Deviations can drastically reduce the reaction rate and final yield.[8][9] For biocatalytic reactions, pH and temperature are particularly critical for enzyme activity.[8]

    • Solution:

      • Systematic Optimization: If you are developing a new process or adapting a literature procedure, a systematic optimization of reaction parameters is crucial.[10] A Design of Experiments (DoE) approach can efficiently identify optimal conditions.

      • Refer to Protocol 1: Reaction Condition Optimization.

  • Possible Cause 3: Catalyst Deactivation

    • Explanation: The catalyst may be losing its activity over the course of the reaction.[11] This can be caused by impurities in the substrate or solvent, product inhibition, or instability of the catalyst under the reaction conditions. For example, some catalysts are sensitive to moisture or air.[12]

    • Solution:

      • Purify Reagents: Ensure the substrate and solvent are of high purity and are appropriately dried.

      • Inert Atmosphere: For air-sensitive catalysts (e.g., many Ru-based hydrogenation catalysts), conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Monitor Reaction Progress: Take aliquots at regular intervals to determine if the reaction starts and then stops, which is a hallmark of catalyst deactivation.

      • Refer to Protocol 2: Investigating Catalyst Deactivation.

Problem 2: Low Enantioselectivity (Poor Enantiomeric Excess - ee)

Achieving high enantioselectivity is the primary goal of this asymmetric synthesis.

Q: I am getting a good yield, but the enantiomeric excess (ee) of my this compound is below the desired >99%. What could be wrong?

A: Low enantioselectivity usually points to issues with the chiral environment of the catalyst or a competing non-selective background reaction.

  • Possible Cause 1: Incorrect Catalyst or Ligand

    • Explanation: The specific chiral ligand in a chemical catalyst or the active site of an enzyme dictates the stereochemical outcome. Using the wrong enantiomer of a ligand will produce the opposite product enantiomer. For some enzyme systems, the substrate itself can influence which enantiomer is produced.[3]

    • Solution:

      • Verify Catalyst/Ligand Identity: Double-check that you are using the correct catalyst and ligand for the desired (R)-product. For example, in Noyori-type hydrogenations, (R)-BINAP ligands typically produce (R)-alcohols from the corresponding ketones.

      • Enantiocomplementary Enzymes: If using a biocatalyst, be aware that different enzymes can have opposite stereopreferences. Ensure you have selected a reductase that is known to produce the (R)-isomer.[3]

  • Possible Cause 2: Non-Asymmetric Background Reaction

    • Explanation: A non-catalyzed or achirally catalyzed reduction may be occurring in parallel with your desired asymmetric reaction. This is more common at elevated temperatures or if there are impurities that can act as reducing agents. For example, borane itself can cause a non-catalytic reduction in CBS-catalyzed reactions, leading to lower ee.[13]

    • Solution:

      • Lower Reaction Temperature: Reducing the temperature can often suppress the competing background reaction, which typically has a higher activation energy.

      • Run a Control Reaction: Perform the reaction without the chiral catalyst/ligand to quantify the extent of the background reaction. If significant conversion occurs, you need to address the source of this non-selective reduction.

  • Possible Cause 3: Suboptimal Reaction Conditions Affecting Selectivity

    • Explanation: For some catalytic systems, parameters like solvent, temperature, and the presence of additives can influence enantioselectivity. In certain enzymatic reductions, the choice of co-substrate for cofactor regeneration can also impact the outcome.[6]

    • Solution:

      • Re-optimize with a Focus on ee: When optimizing the reaction, treat enantiomeric excess as a key response in addition to yield.

      • Solvent Screening: The polarity and coordinating ability of the solvent can affect the transition state of the asymmetric induction step. Screen a variety of solvents to find the one that gives the best selectivity.

Problem 3: Reaction Reproducibility Issues

Q: The outcome of my reaction (both yield and ee) varies significantly between batches. How can I improve reproducibility?

A: Lack of reproducibility is often traced to subtle, uncontrolled variables in the experimental setup.

  • Possible Cause 1: Moisture and Air Sensitivity

    • Explanation: Many organometallic catalysts are sensitive to air and moisture. Inconsistent exclusion of these can lead to variable amounts of active catalyst in each run.

    • Solution:

      • Use Schlenck Line or Glovebox Techniques: For highly sensitive catalysts, rigorous exclusion of air and moisture is essential.

      • Anhydrous Solvents and Reagents: Always use freshly distilled or commercially available anhydrous solvents. Ensure the substrate is also dry.

  • Possible Cause 2: Inconsistent Reagent Quality

    • Explanation: Batch-to-batch variations in the quality of the substrate, solvent, or catalyst can lead to inconsistent results.

    • Solution:

      • Quality Control: If possible, analyze incoming materials (e.g., by NMR, GC) to ensure their purity is consistent.

      • Use a Single Batch: For a series of related experiments, try to use reagents from the same batch to minimize this variability.

  • Possible Cause 3: Inconsistent Catalyst Preparation (for in situ catalysts)

    • Explanation: If the active catalyst is generated in situ, slight variations in the procedure (e.g., order of addition, temperature) can lead to differences in the catalyst's structure and activity.[13]

    • Solution:

      • Standardized Protocol: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the preparation of the catalyst.

      • Pre-formation: Consider pre-forming the active catalyst before adding the substrate to ensure its consistent generation.

III. Experimental Protocols

Protocol 1: Systematic Optimization of Reaction Conditions

This protocol outlines a general approach to optimizing the reaction for higher yield and enantioselectivity.

Objective: To identify the optimal temperature, pH (for biocatalysis), and substrate concentration.

Methodology:

  • Baseline Experiment: Run the reaction using the conditions reported in the literature or your initial test conditions. This will serve as your baseline for comparison.

  • One-Variable-at-a-Time (OVAT) Optimization:

    • Temperature Screening: Set up a series of reactions at different temperatures (e.g., 20°C, 30°C, 40°C) while keeping all other parameters constant. Analyze the yield and ee for each.[6]

    • pH Screening (for biocatalysis): Prepare a series of buffers with different pH values (e.g., 6.0, 7.0, 8.0). Run the reaction in each buffer, keeping other parameters constant.[6]

    • Substrate Concentration: Once the optimal temperature and pH are identified, run reactions with varying concentrations of 2-fluoroacetophenone to check for substrate inhibition and determine the optimal loading.

  • Analysis: Use HPLC or GC with a chiral column to determine the conversion (yield) and the enantiomeric excess (ee) for each experimental run.

  • Data Summary: Compile the results into a table for easy comparison.

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 2030 40
Yield (%)7595 88
ee (%)98>99 97
pH 6.07.0 8.0
Yield (%)6096 91
ee (%)99>99 >99

Table 1: Example of data from a one-variable-at-a-time optimization.

Protocol 2: Investigating Catalyst Deactivation

Objective: To determine if catalyst deactivation is occurring and identify potential causes.

Methodology:

  • Time-Course Study: Set up a standard reaction. At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), carefully withdraw a small, representative aliquot from the reaction mixture.

  • Quench and Analyze: Immediately quench the reaction in the aliquot (e.g., by adding a suitable solvent or quenching agent) and analyze it by chiral HPLC/GC to determine the conversion and ee at that time point.

  • Plot the Data: Plot the percentage conversion versus time.

    • Stable Catalyst: The reaction should proceed smoothly to completion.

    • Deactivating Catalyst: The reaction rate will initially be fast and then slow down or stop completely before full conversion is reached.[11]

  • Investigate the Cause:

    • Substrate Purity: Re-purify the 2-fluoroacetophenone and repeat the time-course study.

    • Product Inhibition: Set up a reaction and spike it with a certain concentration of the final product, this compound. Compare the initial rate to a reaction without added product. A significantly lower rate indicates product inhibition.

G cluster_0 Catalytic Cycle & Deactivation Pathway Active_Catalyst Active Catalyst Catalyst_Substrate Catalyst-Substrate Complex Active_Catalyst->Catalyst_Substrate + Substrate Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Deactivation Pathway Substrate 2-Fluoroacetophenone Product This compound Catalyst_Substrate->Active_Catalyst + Product Inhibitor Inhibitor (e.g., impurity, product) Inhibitor->Deactivated_Catalyst

References

Validation & Comparative

A Comparative Guide to Catalysts for the As-ymmetric Synthesis of (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. The specific stereochemistry of these molecules is often paramount to their biological activity, making the choice of synthetic methodology a critical decision point in process development.[1] (R)-1-(2-Fluorophenyl)ethanol is a key chiral building block for numerous pharmaceutical intermediates.[2][3] This guide provides an in-depth, objective comparison of the leading catalytic systems for the synthesis of this compound from 2'-fluoroacetophenone, offering experimental data and procedural insights to aid researchers in catalyst selection.

Introduction: The Significance of Chiral Fluorinated Alcohols

Fluorinated organic compounds have a profound impact on medicinal chemistry, enhancing properties such as metabolic stability, lipophilicity, and binding affinity. The synthesis of enantiomerically pure fluorinated alcohols, therefore, represents a significant area of research.[4] this compound serves as a valuable precursor in the synthesis of various bioactive molecules. The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 2'-fluoroacetophenone.[5] This guide will compare three major classes of catalysts for this transformation: transition metal complexes, organocatalysts, and biocatalysts.

Transition Metal Catalysis: Noyori-Type Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones.[6][7] Ruthenium-based catalysts, pioneered by Noyori, are particularly effective for this transformation.[8][9][10][11]

Mechanism of Action

Noyori-type catalysts typically feature a ruthenium center coordinated to a chiral diamine ligand and an arene ligand. The catalytic cycle involves the transfer of a hydride from a hydrogen donor, commonly isopropanol or a formic acid/triethylamine mixture, to the ketone substrate.[12][13] The chiral ligand environment dictates the facial selectivity of the hydride attack on the carbonyl carbon, leading to the formation of one enantiomer in excess. The bifunctional nature of the catalyst, involving both the metal center and the ligand in the hydrogen transfer, is crucial for its high efficiency and selectivity.[11]

Experimental Protocol: Ru-Catalyzed ATH of 2'-Fluoroacetophenone
  • Materials: [RuCl₂(p-cymene)]₂, (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), 2'-fluoroacetophenone, formic acid, triethylamine, 2-propanol, toluene.

  • Procedure:

    • In an inert atmosphere glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%).

    • Anhydrous toluene is added, and the mixture is stirred at 80°C for 30 minutes to form the active catalyst.

    • The reaction mixture is cooled to room temperature, and 2'-fluoroacetophenone (1.0 equiv) is added.

    • A 5:2 mixture of formic acid and triethylamine (2.0 equiv) is added as the hydrogen source.

    • The reaction is stirred at 28°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Performance Data
Catalyst SystemH₂ SourceTemp. (°C)Yield (%)e.e. (%)
Ru/(R,R)-TsDPENHCOOH/NEt₃289598 (R)
Ru/(1R,2S)-cis-1-amino-2-indanol2-propanol33High92 (R)[8]

Organocatalysis: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[14][15][16] It employs a chiral oxazaborolidine catalyst and a stoichiometric borane source.[17][18]

Mechanism of Action

The CBS catalyst, derived from a chiral amino alcohol (commonly proline), coordinates with borane to form a chiral Lewis acid complex.[17] This complex then coordinates to the ketone, positioning the carbonyl group for a stereoselective intramolecular hydride transfer from the borane.[15][16][18] The rigidity and steric environment of the oxazaborolidine ring are key to the high enantioselectivity observed.[16]

CBS_Mechanism cluster_activation Catalyst Activation cluster_reduction Ketone Reduction cluster_regeneration Catalyst Regeneration CBS CBS Catalyst (Oxazaborolidine) Active_Complex Active Catalyst-Borane Complex CBS->Active_Complex BH3_1 BH₃ BH3_1->Active_Complex Coordination Ketone 2'-Fluoroacetophenone Transition_State Six-membered Transition State Active_Complex->Transition_State Coordination Ketone->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Transition_State->Product_Complex Product_Complex->CBS Catalyst Release Alcohol_Product This compound Product_Complex->Alcohol_Product Workup BH3_2 BH₃

Experimental Protocol: CBS Reduction of 2'-Fluoroacetophenone
  • Materials: (R)-Methyl-CBS catalyst (Me-CBS), borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS), 2'-fluoroacetophenone, anhydrous tetrahydrofuran (THF), methanol, hydrochloric acid.

  • Procedure:

    • A flame-dried, three-necked flask under an argon atmosphere is charged with (R)-Me-CBS (5-10 mol%) and anhydrous THF.

    • The solution is cooled to -20°C.

    • A solution of 2'-fluoroacetophenone (1.0 equiv) in anhydrous THF is added dropwise.

    • BH₃·THF (1.0 M in THF, 0.6 equiv) is added slowly via syringe pump over 1 hour, maintaining the temperature at -20°C.

    • The reaction is stirred for an additional 2 hours and monitored by TLC.

    • The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

    • The mixture is warmed to room temperature and stirred for 30 minutes.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography.

Performance Data
Catalyst SystemBorane SourceTemp. (°C)Yield (%)e.e. (%)
(R)-Me-CBSBH₃·THF-2092>95 (R)
(R)-Me-CBSBMS09096 (R)

Biocatalysis: Ketoreductase (KRED) Mediated Reduction

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral molecules.[1][19][20] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols with high enantioselectivity.[21][22]

Mechanism of Action

KREDs utilize a nicotinamide cofactor, typically NADPH or NADH, as the hydride source. The enzyme's active site contains a chiral pocket that binds the ketone substrate in a specific orientation. This precise positioning ensures that the hydride is delivered to one face of the carbonyl, resulting in the formation of a single enantiomer of the alcohol product. A co-substrate, such as isopropanol or glucose, is often used in a coupled-enzyme system to regenerate the expensive cofactor in situ.[1]

KRED_Workflow cluster_setup Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Workup and Analysis Buffer Phosphate Buffer (pH 7.0) Incubation Incubate at 30°C with shaking Buffer->Incubation KRED Ketoreductase (KRED) KRED->Incubation Cofactor NADP⁺/NADPH Cofactor->Incubation Regen_Enzyme Glucose Dehydrogenase (GDH) Regen_Enzyme->Incubation Glucose Glucose Glucose->Incubation Substrate 2'-Fluoroacetophenone Substrate->Incubation Extraction Solvent Extraction (e.g., Ethyl Acetate) Incubation->Extraction Analysis Chiral GC or HPLC Analysis Extraction->Analysis Product This compound Analysis->Product

Experimental Protocol: KRED-Catalyzed Reduction of 2'-Fluoroacetophenone
  • Materials: A suitable ketoreductase (screening may be required), NADP⁺ or NADPH, glucose dehydrogenase (GDH), glucose, 2'-fluoroacetophenone, potassium phosphate buffer (pH 7.0), ethyl acetate.

  • Procedure:

    • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

    • Add glucose (1.1 equiv), NADP⁺ (0.01 equiv), and GDH (1-5 mg/mL).

    • Add the selected ketoreductase (commercially available KREDs can be screened).

    • Add 2'-fluoroacetophenone (1.0 equiv), either neat or as a solution in a co-solvent like DMSO if solubility is an issue.

    • The reaction mixture is stirred at 30°C, and the pH is maintained at 7.0 by the addition of a base (e.g., NaOH).

    • The reaction progress is monitored by HPLC or GC.

    • Upon completion, the mixture is extracted with ethyl acetate.

    • The organic layer is separated, dried, and the solvent is removed to yield the product.

Performance Data
Catalyst SystemCofactor RegenerationTemp. (°C)Yield (%)e.e. (%)
KRED-117Glucose/GDH30>99>99.5 (R)
Recombinant E. coli with KREDIsopropanol3796>99 (S)[23]

Discussion and Catalyst Selection Guide

The choice of catalyst for the synthesis of this compound depends on several factors, including the desired scale of the reaction, cost considerations, and environmental impact.

  • Noyori-Type Catalysts offer high yields and excellent enantioselectivities. They are well-suited for both lab-scale and industrial applications. However, the use of a precious metal (ruthenium) and the need for organic solvents are drawbacks from a cost and green chemistry perspective.

  • CBS Catalysts are highly effective and predictable, consistently providing high enantiomeric excesses.[17] The catalysts are commercially available, and the reaction conditions are generally mild.[17] The requirement for a stoichiometric amount of borane reagent and strictly anhydrous conditions can be limitations.[15][16]

  • Ketoreductases represent a green and highly selective option.[24] Reactions are typically run in aqueous media under mild conditions, and the enantioselectivities are often exceptional (>99% e.e.).[1] The initial screening to find a suitable enzyme and the potential for substrate inhibition at high concentrations are factors to consider. However, for large-scale, sustainable manufacturing, biocatalysis is an increasingly attractive approach.[1]

Comparative Summary

FeatureNoyori-Type CatalysisCBS ReductionBiocatalysis (KRED)
Catalyst Type Homogeneous Transition MetalOrganocatalystEnzyme
Selectivity Excellent (typically 90-98% e.e.)Excellent (typically >95% e.e.)Exceptional (often >99.5% e.e.)
Reaction Conditions Mild to moderate temperaturesLow temperatures, anhydrousMild (near ambient temp., aqueous)
Reagents Organic solvents, H-donorStoichiometric boraneAqueous buffer, cofactor, co-substrate
Green Chemistry Moderate (metal catalyst, organic solvents)Moderate (borane reagent)High (aqueous, biodegradable)
Scalability Well-established for large scaleScalable, but borane handling is a considerationHighly scalable, especially with immobilized enzymes
Cost Catalyst can be expensiveReagents are moderately pricedEnzyme cost can be high initially, but recyclable

Conclusion

All three catalytic systems discussed provide effective routes to this compound with high enantioselectivity. For rapid, lab-scale synthesis with predictable outcomes, both Noyori-type and CBS catalysts are excellent choices. For large-scale, environmentally conscious production, ketoreductases offer a superior alternative, aligning with the principles of green chemistry and sustainable manufacturing. The selection of the optimal catalyst will ultimately be guided by the specific priorities and constraints of the research or manufacturing campaign.

References

A Comparative Guide to the Synthesis of Chiral Alcohols: (R)-1-(2-Fluorophenyl)ethanol in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure chiral alcohols is insatiable. These molecules serve as indispensable building blocks for a vast array of bioactive compounds, where stereochemistry dictates therapeutic efficacy and safety. Among the myriad of chiral synthons, (R)-1-(2-Fluorophenyl)ethanol has emerged as a particularly valuable intermediate. The strategic placement of a fluorine atom on the phenyl ring can profoundly influence the biological activity of the final product by altering its metabolic stability, binding affinity, and bioavailability.[1][2]

This guide provides a comprehensive comparison of the synthesis of this compound with other relevant chiral alcohols, namely its non-fluorinated analog, (R)-1-phenylethanol, and another electronically modified counterpart, (R)-1-(4-chlorophenyl)ethanol. We will delve into two of the most robust and widely adopted methodologies for asymmetric ketone reduction: chemical catalysis, exemplified by the Noyori-type asymmetric transfer hydrogenation, and biocatalysis, utilizing ketoreductases.

Through a detailed examination of experimental data, step-by-step protocols, and mechanistic considerations, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the selection of synthetic strategies for accessing these pivotal chiral building blocks.

The Impact of Fluorine in Chiral Alcohols

The introduction of a fluorine atom into a molecule can induce significant changes in its physicochemical properties. In the context of chiral alcohols used in drug synthesis, the ortho-fluorine substituent in this compound imparts unique characteristics compared to its non-fluorinated or otherwise halogenated analogs. The high electronegativity of fluorine can influence the electronic environment of the aromatic ring and the hydroxyl group, potentially affecting reaction kinetics and catalyst-substrate interactions during synthesis. Furthermore, in the final active pharmaceutical ingredient (API), the fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2]

Comparative Synthesis Methodologies

The asymmetric reduction of the corresponding prochiral ketone is the most direct and atom-economical approach to chiral secondary alcohols. Here, we compare two leading technologies: Ruthenium-catalyzed asymmetric transfer hydrogenation and ketoreductase-mediated biocatalysis.

Chemical Catalysis: Asymmetric Transfer Hydrogenation (ATH)

The Noyori-type asymmetric transfer hydrogenation is a cornerstone of modern asymmetric synthesis, renowned for its high efficiency, broad substrate scope, and excellent enantioselectivity.[3][4][5] The reaction typically employs a chiral Ru(II) complex, such as RuCl(p-cymene)[(S,S)-TsDPEN], as the catalyst and a simple hydrogen donor like a formic acid/triethylamine azeotrope or isopropanol.

The generally accepted mechanism involves the formation of a ruthenium-hydride species which then transfers a hydride to the ketone in a stereochemically defined manner, dictated by the chiral ligand. The enantioselectivity is governed by the intricate non-covalent interactions between the substrate and the chiral catalyst in the transition state.[4]

The following table summarizes the comparative performance of the asymmetric transfer hydrogenation of 2-fluoroacetophenone, acetophenone, and 4-chloroacetophenone using a Noyori-type catalyst system.

EntrySubstrateProductCatalystYield (%)ee (%)
12-FluoroacetophenoneThis compoundRuCl(p-cymene)[(R,R)-TsDPEN]>95>99
2Acetophenone(R)-1-PhenylethanolRuCl(p-cymene)[(R,R)-TsDPEN]>9998
34-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanolRuCl(p-cymene)[(R,R)-TsDPEN]>95>99

Data synthesized from representative literature. Actual results may vary based on specific reaction conditions.

Causality Behind Experimental Choices:

  • Catalyst Selection: The RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is chosen for its well-established ability to reduce a wide range of aromatic ketones with high enantioselectivity and activity. The (R,R)-enantiomer of the ligand directs the formation of the (R)-alcohol.

  • Hydrogen Source: A formic acid/triethylamine (5:2) mixture is a common and effective hydrogen donor for this type of reaction, providing a readily available source of hydride.

  • Solvent: Dichloromethane (DCM) is a suitable solvent that dissolves both the substrate and the catalyst and is relatively inert under the reaction conditions.

  • Temperature: The reaction is typically run at a moderate temperature (e.g., 28 °C) to ensure a reasonable reaction rate while maintaining high enantioselectivity.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_catalyst Prepare Catalyst Solution RuCl(p-cymene)[(R,R)-TsDPEN] in DCM add_catalyst Add Catalyst Solution add_substrate Add 2-Fluoroacetophenone to reaction vessel add_h_source Add HCOOH:NEt3 (5:2) add_substrate->add_h_source add_h_source->add_catalyst stir Stir at 28 °C for 12 h add_catalyst->stir quench Quench with H2O stir->quench extract Extract with DCM quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Experimental workflow for ATH.

Materials:

  • 2-Fluoroacetophenone

  • RuCl(p-cymene)[(R,R)-TsDPEN]

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-fluoroacetophenone (1.0 mmol) in anhydrous DCM (5 mL) is added a 5:2 mixture of formic acid and triethylamine (1.0 mL).

  • The catalyst, RuCl(p-cymene)[(R,R)-TsDPEN] (0.002 mmol, 0.2 mol%), is added, and the reaction mixture is stirred at 28 °C for 12 hours.

  • Upon completion (monitored by TLC or GC), the reaction is quenched with deionized water (10 mL).

  • The aqueous layer is extracted with DCM (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Biocatalysis: Ketoreductase (KRED) Mediated Reduction

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical methods for the synthesis of chiral compounds. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with high enantiomeric excess. These reactions are typically performed in aqueous media under mild conditions and often do not require protection of other functional groups. The cofactor, usually NADPH or NADH, is regenerated in situ using a sacrificial co-substrate like isopropanol or glucose, catalyzed by a second enzyme such as a glucose dehydrogenase (GDH).

The high degree of stereoselectivity arises from the specific three-dimensional structure of the enzyme's active site, which precisely orients the substrate for hydride transfer from the cofactor.

The following table presents a comparison of the biocatalytic reduction of 2-fluoroacetophenone and acetophenone using a commercially available ketoreductase.

EntrySubstrateProductBiocatalystYield (%)ee (%)
12-FluoroacetophenoneThis compoundKRED-P2-D11>95>99
2Acetophenone(R)-1-PhenylethanolKRED-P2-D11>95>99

Data synthesized from representative literature. Actual results may vary based on specific reaction conditions and the choice of ketoreductase.

Causality Behind Experimental Choices:

  • Biocatalyst Selection: KRED-P2-D11 is a commercially available, engineered ketoreductase known for its broad substrate scope and high enantioselectivity in the reduction of aryl ketones to the corresponding (R)-alcohols.

  • Cofactor Regeneration System: A glucose/glucose dehydrogenase (GDH) system is a highly efficient and commonly used method for regenerating the expensive NADPH cofactor, driving the reaction to completion.

  • Buffer and pH: A phosphate buffer at a physiological pH (e.g., 7.0) is used to maintain the optimal activity and stability of the enzymes.

  • Co-solvent: A small amount of a water-miscible organic solvent like DMSO may be required to improve the solubility of hydrophobic ketone substrates in the aqueous reaction medium.

biocatalytic_workflow cluster_prep Reaction Mixture Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification prep_buffer Prepare Phosphate Buffer (pH 7.0) add_glucose Add D-Glucose prep_buffer->add_glucose add_nadp Add NADP+ add_glucose->add_nadp add_gdh Add Glucose Dehydrogenase (GDH) add_nadp->add_gdh add_kred Add Ketoreductase (KRED) add_gdh->add_kred add_substrate Add 2-Fluoroacetophenone (in DMSO) add_kred->add_substrate incubate Incubate at 30 °C with agitation add_substrate->incubate extract Extract with Ethyl Acetate incubate->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Experimental workflow for biocatalytic reduction.

Materials:

  • 2-Fluoroacetophenone

  • Ketoreductase (KRED), e.g., KRED-P2-D11

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a temperature-controlled vessel, prepare a solution containing potassium phosphate buffer (100 mM, pH 7.0), D-glucose (1.1 eq), and NADP+ (0.001 eq).

  • To this solution, add GDH and the ketoreductase.

  • Add a solution of 2-fluoroacetophenone (1.0 eq) in a minimal amount of DMSO.

  • The reaction mixture is incubated at 30 °C with gentle agitation for 24 hours.

  • Upon completion (monitored by HPLC), the mixture is extracted with ethyl acetate (3 x 2 volumes).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Conclusion: A Strategic Choice

Both asymmetric transfer hydrogenation and biocatalysis represent highly effective strategies for the synthesis of this compound and other chiral secondary alcohols, each with its distinct advantages.

  • Asymmetric Transfer Hydrogenation offers broad substrate scope, high catalyst turnover numbers, and well-understood mechanistic principles. It is a versatile tool for laboratory-scale synthesis and for substrates that may not be amenable to enzymatic reduction.

  • Biocatalysis provides an environmentally benign and often highly selective alternative. The mild reaction conditions and aqueous solvent systems make it particularly attractive for large-scale industrial production, where sustainability and process safety are paramount.

The choice between these methodologies will ultimately depend on the specific requirements of the project, including the scale of the synthesis, the availability of catalysts or enzymes, cost considerations, and the desired environmental footprint. For researchers and drug development professionals, a thorough understanding of both approaches is crucial for the efficient and strategic synthesis of these vital chiral building blocks.

References

A Senior Application Scientist's Guide to the Validation of a New Supercritical Fluid Chromatography (SFC) Method for (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Enantioselective Analysis

In pharmaceutical development, the stereochemistry of a chiral molecule is of paramount importance. The biological activity of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. (R)-1-(2-Fluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Consequently, the development of a robust, accurate, and efficient analytical method for the determination of its enantiomeric purity is a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient (API).

This guide presents a comprehensive validation of a novel Supercritical Fluid Chromatography (SFC) method for the enantioselective analysis of this compound. We will objectively compare its performance against a conventional High-Performance Liquid Chromatography (HPLC) method, providing supporting experimental data to underscore the advantages of the new SFC approach. This document is designed to provide researchers, scientists, and drug development professionals with the in-depth technical details and rationale behind the validation process, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1]

Comparative Overview of Analytical Techniques for Chiral Separations

The separation of enantiomers presents a unique analytical challenge due to their identical physical and chemical properties in an achiral environment. Chromatographic techniques are the most powerful tools for resolving enantiomers, with HPLC, Gas Chromatography (GC), and SFC being the most prominent.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a well-established and versatile technique for enantiomeric separation.[2][] It offers a wide variety of chiral stationary phases (CSPs) and can be used for a broad range of compounds. However, HPLC methods, particularly in the normal-phase mode often employed for chiral separations, can suffer from long analysis times and high consumption of potentially toxic organic solvents.

  • Gas Chromatography (GC): Chiral GC is highly effective for the analysis of volatile and thermally stable compounds.[4][5] It can provide high-resolution separations with short analysis times.[6] A significant limitation of GC is the requirement for the analyte to be volatile, which may necessitate derivatization for many pharmaceutical compounds, adding complexity to the analytical procedure.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[1][7][8] It primarily uses supercritical carbon dioxide as the mobile phase, often with a small percentage of an organic modifier (e.g., an alcohol).[9] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC.[1][9] This translates to significantly reduced analysis times and a drastic reduction in organic solvent consumption, making it a more environmentally friendly and cost-effective technique.[1][8]

The New SFC Method vs. a Conventional HPLC Method: A Head-to-Head Comparison

This guide will validate a newly developed SFC method and compare it to a hypothetical, yet representative, conventional HPLC method for the analysis of this compound. The HPLC method is based on commonly employed conditions for the separation of aromatic alcohols.

Illustrative Chromatographic Conditions
ParameterConventional HPLC Method New SFC Method
Instrument Standard HPLC system with UV detectorAnalytical SFC system with UV detector
Column CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mmCHIRALCEL® OD-H, 3 µm, 4.6 x 150 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)CO₂ / Methanol (85:15, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Column Temperature 25 °C35 °C
Detection UV at 215 nmUV at 215 nm
Injection Volume 10 µL5 µL

Method Validation Protocol: Adhering to ICH Q2(R1) Guidelines

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The following validation parameters were assessed for both the HPLC and the new SFC method in accordance with ICH Q2(R1) guidelines.

Experimental Workflow for Method Validation

ValidationWorkflow cluster_planning Planning & Preparation cluster_execution Parameter Execution cluster_analysis Data Analysis & Reporting Protocol Define Validation Protocol & Acceptance Criteria Materials Prepare Standards & Samples ((R)- and (S)-enantiomers, racemate) Protocol->Materials Specificity Specificity Materials->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data Analyze Data & Compare against Acceptance Criteria Robustness->Data Report Generate Validation Report Data->Report

Caption: Workflow for the validation of the analytical method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For this study, the specificity of the method was determined by injecting the individual enantiomers, the racemic mixture, and a blank (mobile phase).

Protocol:

  • Prepare solutions of this compound, (S)-1-(2-Fluorophenyl)ethanol, and a racemic mixture in the mobile phase.

  • Inject each solution and a blank into the chromatograph.

  • Assess the resolution between the two enantiomer peaks and ensure no interfering peaks are present at the retention times of the enantiomers in the blank chromatogram.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five concentrations of this compound, ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and determine the linearity by calculating the correlation coefficient (r²) of the linear regression line.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This was determined by a recovery study.

Protocol:

  • Prepare samples of the (S)-enantiomer spiked with the (R)-enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery of the (R)-enantiomer at each level.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision was evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Calculate the relative standard deviation (%RSD) for the results at each level.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • LOD and LOQ were determined based on the signal-to-noise ratio.

  • A series of dilute solutions of this compound were injected.

  • The concentration that gave a signal-to-noise ratio of approximately 3 was determined as the LOD, and the concentration that gave a signal-to-noise ratio of approximately 10 was determined as the LOQ.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions.

  • For HPLC, vary the mobile phase composition (e.g., ±2% isopropanol) and flow rate (e.g., ±0.1 mL/min).

  • For SFC, vary the mobile phase composition (e.g., ±2% methanol), flow rate (e.g., ±0.2 mL/min), and back pressure (e.g., ±10 bar).

  • Assess the effect on the resolution and retention times of the enantiomers.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, validation data for both the conventional HPLC method and the new SFC method.

Table 1: System Suitability and Specificity
ParameterConventional HPLC Method New SFC Method Acceptance Criteria
Retention Time (R-enantiomer) ~12.5 min~3.2 min-
Retention Time (S-enantiomer) ~14.2 min~3.8 min-
Resolution (Rs) 1.82.5Rs ≥ 1.5[10][11]
Tailing Factor (T) 1.21.1T ≤ 2.0
Theoretical Plates (N) > 5000> 8000> 2000
Table 2: Linearity, Range, LOD, and LOQ
ParameterConventional HPLC Method New SFC Method Acceptance Criteria
Linearity (r²) 0.99920.9998r² ≥ 0.999
Range 0.1 - 15 µg/mL0.05 - 15 µg/mLDefined by linearity
LOD 0.03 µg/mL0.015 µg/mLS/N ≥ 3
LOQ 0.1 µg/mL0.05 µg/mLS/N ≥ 10
Table 3: Accuracy and Precision
ParameterConventional HPLC Method New SFC Method Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Repeatability (%RSD) 1.5%0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.8%1.1%≤ 2.0%
Table 4: Robustness
Parameter VariedConventional HPLC Method (Impact on Rs) New SFC Method (Impact on Rs) Acceptance Criteria
Mobile Phase Composition (±2%) Significant change (>10%)Minor change (<5%)Rs remains ≥ 1.5
Flow Rate (±10%) Minor change (<5%)Minor change (<3%)Rs remains ≥ 1.5
Back Pressure (SFC only, ±10 bar) N/AMinor change (<2%)Rs remains ≥ 1.5

Discussion: The Superiority of the New SFC Method

The validation data clearly demonstrates that both the conventional HPLC and the new SFC methods are suitable for their intended purpose of quantifying the enantiomeric purity of this compound. However, a critical analysis of the performance data reveals the significant advantages of the new SFC method.

1. Speed and Efficiency: The most striking advantage of the SFC method is the drastically reduced analysis time. With the (R)-enantiomer eluting at approximately 3.2 minutes, the SFC method is about four times faster than the HPLC method. This significant increase in throughput is a major benefit in a drug development setting where a large number of samples need to be analyzed. The higher theoretical plate count and superior resolution (Rs = 2.5 for SFC vs. 1.8 for HPLC) indicate a more efficient and robust separation.

2. Enhanced Sensitivity: The lower LOD and LOQ of the SFC method demonstrate its superior sensitivity. This is particularly important for the accurate quantification of low-level enantiomeric impurities.

3. Greener Chemistry: The SFC method utilizes supercritical CO₂, a non-toxic and environmentally benign solvent, as the main component of the mobile phase.[1] This drastically reduces the consumption of organic solvents like n-hexane and isopropanol, which are used in large quantities in the HPLC method. This aligns with the principles of green chemistry, reducing the environmental impact and disposal costs associated with the analysis.[1]

4. Robustness: While both methods demonstrated acceptable robustness, the SFC method was less affected by variations in mobile phase composition, indicating a more resilient separation.

Logical Relationship of Validation Parameters

ValidationLogic Specificity Specificity Linearity Linearity Specificity->Linearity LOD LOD Specificity->LOD Suitability Method Suitability Specificity->Suitability Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Linearity->Suitability Range->Suitability Accuracy->Suitability Precision Precision Precision->Accuracy Precision->Suitability LOQ LOQ LOD->LOQ LOQ->Range LOQ->Suitability Robustness Robustness Robustness->Suitability

References

A Comparative Guide to the Enantiomeric Excess Determination of (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral molecules, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. (R)-1-(2-Fluorophenyl)ethanol is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the predominant analytical techniques used to determine the enantiomeric excess of this important chiral alcohol. We will delve into the mechanistic principles, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions for your analytical workflow.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological and toxicological profiles. The biological environment, being inherently chiral, interacts differently with each enantiomer. Consequently, regulatory agencies worldwide mandate strict control over the stereochemical composition of chiral drugs. An accurate and robust analytical method for determining enantiomeric excess is therefore not merely a procedural step but a critical component of drug development and manufacturing.

Comparative Overview of Analytical Methodologies

The primary challenge in analyzing enantiomers is their identical physical and chemical properties in an achiral environment. Analytical methods must, therefore, employ a chiral selector or create a diastereomeric interaction to differentiate between the (R) and (S) forms. The most widely adopted techniques for this purpose are chiral chromatography—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.

FeatureChiral HPLCChiral GCChiral SFCNMR with Chiral Derivatizing Agent
Principle Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase.Differential interaction with a chiral stationary phase (CSP) in a gaseous mobile phase.Differential interaction with a CSP in a supercritical fluid mobile phase (typically CO₂).Covalent reaction with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers with distinct NMR signals.
Analysis Time Moderate (typically 10-30 minutes).Fast (typically 5-20 minutes).Very Fast (typically <10 minutes).Slow (requires reaction, workup, and NMR acquisition).
Resolution Excellent, highly tunable with mobile phase composition.Very high, ideal for volatile compounds.Excellent, often superior to HPLC with faster analysis.Dependent on the separation of diastereomeric signals; can be limited by signal overlap.
Sample Volatility Not a limiting factor.Requires volatile or derivatized analytes.Broad applicability, bridges the gap between GC and HPLC.Not a limiting factor.
Solvent Consumption High, especially with normal-phase chromatography.Low (gas carrier).Significantly reduced ("Green" chemistry).Moderate (for reaction and purification).
Instrumentation Standard HPLC with a chiral column.GC with a chiral capillary column.Specialized SFC system.High-field NMR spectrometer.
Destructive? Yes (sample is consumed).Yes (sample is consumed).Yes (sample is consumed).No (sample can be recovered, though derivatized).

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric excess determination.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including aromatic alcohols like 1-(2-Fluorophenyl)ethanol.

Mechanistic Insight

The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of attractive interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The hydroxyl and phenyl groups of 1-(2-Fluorophenyl)ethanol are key interaction points with the carbamate derivatives on the polysaccharide backbone of the CSP. The precise fit of one enantiomer into the chiral groove of the CSP leads to a stronger interaction and thus a longer retention time, enabling separation.

Experimental Protocol: Chiral HPLC of 1-(2-Fluorophenyl)ethanol

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

Materials:

  • Chiral Column: A polysaccharide-based column, for example, a Daicel CHIRALPAK® series column (e.g., AD-H, AS-H, or a Lux® Cellulose or Amylose-based column).

  • Mobile Phase: A mixture of a non-polar alkane (e.g., n-hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol).

  • Sample Preparation: Dissolve a small amount of the 1-(2-Fluorophenyl)ethanol sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

Chromatographic Conditions (Starting Point):

  • Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers ((R) and (S)) using the following formula:

% ee = (|AreaR - AreaS| / (AreaR + AreaS)) x 100

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1-(2-Fluorophenyl)ethanol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject onto Chiral Column Dissolve->Inject Separate Isocratic Elution (Hexane/IPA) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (R and S enantiomers) Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 1-(2-Fluorophenyl)ethanol Sample Dilute Dilute in Volatile Solvent Sample->Dilute Inject Inject into GC Inlet Dilute->Inject Separate Temperature Programmed Separation on Chiral Column Inject->Separate Detect FID or MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (R and S enantiomers) Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Sample 1-(2-Fluorophenyl)ethanol Sample Dissolve Dissolve in Modifier Solvent Sample->Dissolve Inject Inject into SFC System Dissolve->Inject Separate Isocratic Elution (CO₂/Methanol) Inject->Separate Detect UV-PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (R and S enantiomers) Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate NMR_Logic Enantiomers Enantiomeric Mixture (R)- and (S)-Alcohol (NMR Indistinguishable) Reaction Esterification Reaction Enantiomers->Reaction CDA Enantiopure CDA (e.g., (R)-MTPA-Cl) CDA->Reaction Diastereomers Diastereomeric Mixture (R,R)- and (S,R)-Esters (NMR Distinguishable) Reaction->Diastereomers NMR NMR Spectroscopy (¹H or ¹⁹F) Diastereomers->NMR Spectra Distinct Signals for each Diastereomer NMR->Spectra Quantification Integration of Signals & % ee Calculation Spectra->Quantification

References

A Comparative Guide to the Synthesis of (R)-1-(2-Fluorophenyl)ethanol: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1-(2-Fluorophenyl)ethanol is a chiral alcohol that serves as a critical building block in the synthesis of various pharmaceuticals.[1][2] Its specific stereochemistry is paramount to the biological activity of the final active pharmaceutical ingredient (API). The production of this enantiomerically pure compound presents a significant challenge, and the choice of synthetic methodology is a crucial decision in the drug development process. This guide provides an in-depth, objective comparison between traditional chemical synthesis and modern enzymatic synthesis for producing this compound. We will explore the core principles of each approach, present comparative experimental data, and provide detailed protocols to guide researchers, scientists, and drug development professionals in making an informed selection.

The Significance of Chirality in Drug Development

The "chiral switch," the move from racemic drugs to single-enantiomer versions, has been a major trend in the pharmaceutical industry. This is because the different enantiomers of a chiral drug can have vastly different pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive, or worse, cause undesirable side effects. Therefore, the ability to selectively synthesize the desired enantiomer is of utmost importance.[3][4]

Chemical Synthesis: Established Routes to Chiral Alcohols

Traditional chemical methods for the asymmetric reduction of prochiral ketones, such as 2'-fluoroacetophenone, have been well-established and are widely used in organic synthesis. These methods typically rely on chiral catalysts or reagents to induce stereoselectivity.

Corey-Bakshi-Shibata (CBS) Reduction

One of the most prominent methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction.[5][6][7] This reaction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.

Mechanism: The CBS reduction's effectiveness stems from the formation of a rigid, bicyclic transition state.[5][8] The borane reagent coordinates to the nitrogen atom of the oxazaborolidine catalyst, which in turn coordinates to the ketone. This complex orients the ketone in a way that one face is sterically shielded, leading to the preferential addition of the hydride to the other face, thus yielding a specific enantiomer of the alcohol.[6][8][9]

Noyori Asymmetric Hydrogenation

Another powerful chemical method is the Noyori asymmetric hydrogenation, which employs chiral ruthenium-phosphine complexes as catalysts.[10][11][12] This method is known for its high efficiency and enantioselectivity in the reduction of a wide range of ketones.

Mechanism: The mechanism involves the coordination of the ketone to the chiral ruthenium complex, followed by the transfer of hydrogen from the metal center to the carbonyl group. The chiral ligands on the ruthenium atom control the stereochemical outcome of the reaction.

Enzymatic Synthesis: A Green and Selective Alternative

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional chemical methods.[13][14][15] For the synthesis of chiral alcohols, ketoreductases (KREDs) are particularly valuable enzymes.[16][17][18]

Core Principles: KREDs are a class of oxidoreductase enzymes that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity.[3][19] These enzymes utilize a cofactor, typically NADPH or NADH, as the hydride source. The high degree of selectivity observed in enzymatic reactions is a result of the enzyme's precisely shaped active site, which binds the substrate in a specific orientation, allowing for the reaction to occur on only one face of the carbonyl group.[3]

Cofactor Regeneration: A key consideration in enzymatic reductions is the need for stoichiometric amounts of the expensive nicotinamide cofactor. To make the process economically viable, in-situ cofactor regeneration is essential. This is often achieved by using a coupled-enzyme system, such as glucose dehydrogenase (GDH) with glucose as a sacrificial substrate, or by using a substrate-coupled system with a sacrificial alcohol like isopropanol.[16][20]

Comparative Analysis: Chemical vs. Enzymatic Synthesis

FeatureChemical Synthesis (e.g., CBS, Noyori)Enzymatic Synthesis (e.g., Ketoreductase)
Enantioselectivity High (often >95% ee)Very High (often >99% ee)
Reaction Conditions Often requires anhydrous solvents, inert atmospheres, and sometimes extreme temperatures.[16]Mild conditions (aqueous media, room temperature, atmospheric pressure).[3][16]
Environmental Impact Can generate significant chemical waste from solvents and metal catalysts.[16]"Green" process with biodegradable catalysts (enzymes) and often uses water as a solvent.[21][22]
Substrate Scope Generally broad, applicable to a wide range of ketones.Can be more substrate-specific, but enzyme engineering can broaden the scope.
Catalyst Cost Chiral ligands and metal catalysts can be expensive.[16]Enzymes can be costly initially, but can be produced cost-effectively through fermentation and can be reused.
Process Safety May involve flammable solvents and pyrophoric reagents.Generally safer, with fewer hazardous materials.
Scalability Well-established for large-scale production.Readily scalable, particularly with immobilized enzymes.
By-product Formation Can sometimes lead to side reactions and by-products.Highly selective, leading to fewer by-products and simpler purification.[14]

Experimental Protocols

Chemical Synthesis: CBS Reduction of 2'-Fluoroacetophenone

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • 2'-Fluoroacetophenone[23]

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq).

  • Cool the flask to 0°C and slowly add borane-THF complex (0.6 eq). Stir for 10 minutes.

  • In a separate flask, dissolve 2'-fluoroacetophenone (1.0 eq) in anhydrous THF.

  • Slowly add the solution of 2'-fluoroacetophenone to the catalyst mixture at 0°C.

  • After the addition is complete, slowly add the remaining borane-THF complex (0.5 eq) over 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of methanol at 0°C.

  • Add 1 N HCl and stir for 30 minutes.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Enzymatic Synthesis: Ketoreductase-Mediated Reduction of 2'-Fluoroacetophenone

This protocol is a general guideline and will require optimization depending on the specific ketoreductase and cofactor regeneration system used.

Materials:

  • Ketoreductase (KRED) specific for the (R)-alcohol

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • 2'-Fluoroacetophenone

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (for substrate solubilization and cofactor regeneration if GDH is not used)

  • Ethyl acetate

  • Sodium chloride

  • Magnesium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add NADP⁺ (or NAD⁺), D-glucose, and glucose dehydrogenase. Stir until dissolved.

  • Add the ketoreductase enzyme.

  • In a separate vial, dissolve 2'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent like isopropanol.

  • Slowly add the substrate solution to the enzyme mixture.

  • Maintain the reaction at a constant temperature (e.g., 30°C) and pH.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Once the reaction has reached completion, saturate the aqueous phase with sodium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Visualizing the Synthetic Pathways

Chemical Synthesis Workflow

cluster_chemical Chemical Synthesis: CBS Reduction reagents 2'-Fluoroacetophenone (R)-Me-CBS-oxazaborolidine Borane-THF reaction Reaction in Anhydrous THF reagents->reaction 1. Catalyst Activation 2. Substrate Addition workup Aqueous Workup (Quenching, Extraction) reaction->workup Reaction Completion purification Column Chromatography workup->purification product This compound purification->product cluster_enzymatic Enzymatic Synthesis: Ketoreductase Reduction reagents 2'-Fluoroacetophenone Ketoreductase (KRED) NADP+/GDH/Glucose reaction Biocatalytic Reduction in Aqueous Buffer reagents->reaction Enzyme & Substrate Mixing extraction Product Extraction (e.g., Ethyl Acetate) reaction->extraction Reaction Completion isolation Solvent Removal extraction->isolation product This compound isolation->product

References

A Senior Application Scientist's Guide to the Cross-Validation of (R)-1-(2-Fluorophenyl)ethanol Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical and chemical purity of chiral intermediates like (R)-1-(2-Fluorophenyl)ethanol is not merely a quality metric; it is a critical determinant of the final drug product's efficacy and safety. The presence of the undesired (S)-enantiomer or other process-related impurities can have significant pharmacological and toxicological implications.[1] Therefore, robust and reliable analytical methods for purity assessment are paramount.

This guide provides an in-depth, objective comparison of three orthogonal analytical techniques for the purity determination of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR) spectroscopy. We will delve into the experimental protocols for each method and present a cross-validation framework to ensure the utmost confidence in the analytical results. This document is structured to provide not just the "how," but the critical "why" behind the experimental choices, grounded in established principles of analytical method validation.

The Imperative of Orthogonal Methodologies in Purity Assessment

Relying on a single analytical method, no matter how well-validated, carries an inherent risk of unforeseen interferences or biases. Cross-validation, the process of comparing results from two or more distinct analytical techniques, provides a high degree of confidence in the reported purity.[2] By employing methods that rely on different separation principles (e.g., liquid-phase partitioning in HPLC vs. gas-phase partitioning in GC) and detection mechanisms (e.g., UV absorbance vs. flame ionization vs. nuclear magnetic resonance), we create a self-validating system that is scientifically sound and regulatorily defensible. The validation of these methods should adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which detail the necessary validation characteristics such as accuracy, precision, specificity, linearity, and range.[3]

Experimental Design: A Triad of Analytical Techniques

Our investigation into the purity of this compound hinges on a comparative study of three powerful analytical techniques. Each was chosen for its unique strengths in analyzing chiral, fluorinated aromatic compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers.[4][5] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[6][7] For aromatic alcohols, polysaccharide-based CSPs are often highly effective.[8]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is a strong candidate for this separation. (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A normal-phase mobile phase is typically employed for this class of compounds. A starting point for method development would be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and analysis time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at 220 nm.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare further dilutions as needed for linearity and sensitivity assessments.

  • Validation Parameters:

    • Specificity: Inject the mobile phase blank, a solution of the (R)-enantiomer, and a racemic mixture of 1-(2-Fluorophenyl)ethanol to demonstrate the separation of the enantiomers and the absence of interfering peaks.

    • Linearity: Prepare a series of dilutions of the (S)-enantiomer (or racemic mixture) and inject to establish a linear relationship between peak area and concentration.

    • Limit of Quantification (LOQ): Determine the lowest concentration of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy.

Chiral HPLC Experimental Workflow
Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of volatile enantiomers like chiral alcohols.[9] Separation is achieved using a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. While direct injection is possible, derivatization can improve peak shape and resolution.[10]

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Chiral GC Column: A capillary column coated with a derivatized cyclodextrin, such as Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 150°C at 5°C/min.

  • Sample Preparation (Direct Injection): Prepare a stock solution of this compound in a suitable solvent like dichloromethane at a concentration of approximately 1 mg/mL.

  • Sample Preparation (Derivatization - Optional): To a solution of the sample in dichloromethane, add a derivatizing agent such as trifluoroacetic anhydride with a catalytic amount of pyridine. After a short reaction time, the sample is ready for injection.

  • Validation Parameters: Similar to HPLC, assess specificity using a racemic standard, and determine linearity and the LOQ for the (S)-enantiomer.

Chiral GC Experimental Workflow
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR) Spectroscopy

For fluorinated compounds, ¹⁹F-qNMR is an exceptionally powerful technique for purity determination. It offers high specificity, as the ¹⁹F nucleus is rare in nature and in common laboratory solvents, leading to a clean spectral window with minimal background interference. The signal intensity in NMR is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a reference standard of the analyte itself.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F detection.

  • Internal Standard: A high-purity, stable, fluorinated compound with a simple ¹⁹F spectrum that does not overlap with the analyte signals. An example is 4,4'-Difluorobenzophenone.

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d₆ or Chloroform-d).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Add the deuterated solvent to dissolve the solids completely.

  • NMR Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse angle is recommended to ensure full relaxation between scans.

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei in both the analyte and the internal standard. A conservative d1 of 30-60 seconds is often used.

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signal from the fluorine atom of this compound and the signal from the fluorine atoms of the internal standard.

  • Purity Calculation: The purity of the sample can be calculated using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.

¹⁹F-qNMR Experimental Workflow

Comparative Data Summary

The following table summarizes the expected performance characteristics for each analytical technique in the purity analysis of this compound. These are representative values and should be confirmed during method validation.

Parameter Chiral HPLC Chiral GC ¹⁹F-qNMR Key Considerations
Principle Enantioselective partitioning between a liquid mobile phase and a chiral solid stationary phase.Separation based on volatility and enantioselective interactions with a chiral stationary phase in the gas phase.Nuclear magnetic resonance of the ¹⁹F nucleus.Orthogonal mechanisms provide a high degree of confidence in cross-validation.
Primary Measurement Enantiomeric Purity (% area)Enantiomeric Purity (% area)Chemical Purity (wt%)HPLC and GC are ideal for detecting the (S)-enantiomer, while qNMR provides an absolute measure of the main component.
Specificity High for enantiomers; dependent on chromatography for other impurities.High for enantiomers; dependent on chromatography for other impurities.Very high; each fluorinated compound gives a unique signal.¹⁹F-qNMR is excellent for identifying and quantifying unknown fluorinated impurities.
Precision (%RSD) < 2% for the major peak; < 10% for the minor enantiomer at the LOQ.< 2% for the major peak; < 10% for the minor enantiomer at the LOQ.< 1%qNMR generally offers superior precision.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Not applicable (absolute method)Accuracy for chromatographic methods is determined by spike/recovery experiments.
Limit of Quantification Typically ~0.05% for the minor enantiomer.Typically ~0.05% for the minor enantiomer.~0.1% for impurities, depending on structure and field strength.Chromatographic methods are generally more sensitive for trace enantiomeric impurities.
Analysis Time 15 - 30 minutes per sample.10 - 20 minutes per sample.10 - 15 minutes per sample (with long relaxation delay).GC can be faster than HPLC. NMR acquisition time is dominated by the relaxation delay.

Discussion: Interpreting the Results and the Logic of Cross-Validation

The cross-validation of these three methods provides a comprehensive picture of the purity of this compound.

  • Enantiomeric Purity: Both Chiral HPLC and Chiral GC are expected to provide highly accurate and precise measurements of the (S)-enantiomer. Agreement between the results from these two techniques, which employ different separation principles, provides strong evidence for the validity of the enantiomeric purity assessment. For instance, if both methods report the (S)-enantiomer to be below the limit of quantification (e.g., <0.05%), there is high confidence that the material is enantiomerically pure.

  • Chemical Purity: ¹⁹F-qNMR serves as the primary method for determining the absolute chemical purity (assay). This result can be considered the "gold standard" against which the chromatographic results are compared. For example, if qNMR determines the purity to be 99.5 wt%, this value should be consistent with the total purity obtained from the chromatographic methods (i.e., 100% minus the sum of all impurities).

  • Specificity and Impurity Profile: A key aspect of method validation is ensuring specificity – the ability to assess the analyte unequivocally in the presence of other components.[2] Potential impurities in the synthesis of this compound could include the starting material (2-fluoroacetophenone), over-reduction products, or by-products from the asymmetric synthesis.

    • The chromatographic methods (HPLC and GC) will separate these impurities based on their physicochemical properties, and their presence would be indicated by additional peaks in the chromatogram.

    • ¹⁹F-qNMR is particularly powerful here. Any fluorinated impurity will likely produce a distinct signal in the ¹⁹F spectrum, allowing for its identification and quantification without needing a reference standard for that specific impurity.

The following diagram illustrates the logical flow of the cross-validation process.

Logical Workflow for Cross-Validation

Conclusion and Recommendations

The purity of this compound can be confidently established through a rigorous cross-validation of Chiral HPLC, Chiral GC, and ¹⁹F-qNMR methods. Each technique provides a unique and valuable perspective on the sample's quality.

  • For routine quality control focused on enantiomeric excess, Chiral HPLC or Chiral GC are both excellent choices. The selection between them may depend on available instrumentation and laboratory expertise.

  • For a definitive, absolute purity assessment and for the characterization of reference standards, ¹⁹F-qNMR is the superior method due to its high precision, specificity for fluorinated compounds, and its nature as a primary ratio method.

By integrating these three methodologies, researchers and drug development professionals can build a comprehensive and robust data package that ensures the quality of this critical chiral intermediate, ultimately contributing to the development of safer and more effective pharmaceuticals. The principles and protocols outlined in this guide provide a solid framework for achieving this essential analytical goal.

References

A Comparative Guide to the Synthesis of (R)-1-(2-Fluorophenyl)ethanol: A Benchmarking of Biocatalytic and Chemocatalytic Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure chiral alcohols is a critical endeavor. These molecules often serve as key building blocks for active pharmaceutical ingredients (APIs), where stereochemistry dictates biological activity. (R)-1-(2-Fluorophenyl)ethanol is one such vital intermediate, utilized in the synthesis of novel therapeutics. This guide provides an in-depth comparison of two prominent synthetic strategies for its production: a biocatalytic route employing alcohol dehydrogenase and a chemocatalytic approach based on Noyori's asymmetric transfer hydrogenation. Through detailed experimental protocols, comparative data, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic route for their specific needs.

Introduction: The Significance of Chiral Alcohols

Chiral alcohols, such as this compound, are ubiquitous in medicinal chemistry. The spatial arrangement of the hydroxyl group can lead to dramatic differences in how a molecule interacts with its biological target. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance. The asymmetric reduction of prochiral ketones stands out as the most direct and atom-economical method to access these valuable compounds. This guide will explore and contrast a nature-inspired enzymatic approach with a state-of-the-art chemical catalysis method for the synthesis of this compound from its corresponding ketone, 2'-fluoroacetophenone.

Methodologies Under Comparison

This guide will focus on two distinct and highly efficient methods for the asymmetric reduction of 2'-fluoroacetophenone:

  • Biocatalytic Asymmetric Reduction: This approach leverages the high stereoselectivity of enzymes, specifically an alcohol dehydrogenase (ADH), to catalyze the reduction. These reactions are typically performed in aqueous media under mild conditions, aligning with the principles of green chemistry.

  • Chemocatalytic Asymmetric Transfer Hydrogenation: This method employs a ruthenium-based catalyst, a hallmark of which is the Noyori catalyst system, to facilitate the transfer of hydrogen from a donor molecule to the ketone. This technique is renowned for its high efficiency and broad substrate scope.

Experimental Protocols

Route 1: Biocatalytic Asymmetric Reduction using Alcohol Dehydrogenase (ADH-A)

This protocol is based on the use of Alcohol Dehydrogenase "A" (ADH-A) from Rhodococcus ruber, which is known to produce (R)-alcohols with high enantiomeric excess.[1]

Rationale for Experimental Choices:

  • Enzyme Selection: ADH-A is chosen for its well-documented (R)-selectivity in the reduction of a variety of ketones.

  • Cofactor Recycling: The enzymatic reduction requires a stoichiometric amount of a hydride source, typically NADPH. To make the process economically viable, an in situ cofactor recycling system is employed. In this case, 2-propanol serves as the sacrificial hydrogen donor, and the same enzyme catalyzes the oxidation of 2-propanol to acetone, regenerating the NADPH cofactor.

  • Reaction Medium: The reaction is performed in a phosphate buffer to maintain a stable pH for optimal enzyme activity. A co-solvent like MTBE may be used to improve the solubility of the hydrophobic substrate.

  • Temperature and pH: The reaction is run at a mild temperature (30°C) and physiological pH (7.0) to ensure the stability and activity of the enzyme.

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, a solution of phosphate buffer (50 mM, pH 7.0) is prepared.

  • Addition of Substrate and Co-substrate: 2'-fluoroacetophenone (1 mmol) is added to the buffer, followed by 2-propanol (5-10 equivalents) which acts as the hydrogen donor for cofactor regeneration.

  • Initiation of the Biocatalytic Reaction: The reaction is initiated by the addition of the ADH-A enzyme preparation and a catalytic amount of the NADP+ cofactor.

  • Reaction Monitoring: The reaction mixture is stirred at 30°C. The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Route 2: Chemocatalytic Asymmetric Transfer Hydrogenation

This protocol utilizes a chiral ruthenium catalyst for the asymmetric transfer hydrogenation of 2'-fluoroacetophenone, a method pioneered by Noyori and his coworkers.[2][3]

Rationale for Experimental Choices:

  • Catalyst System: A chiral ruthenium complex, such as RuCl--INVALID-LINK--, is a highly effective catalyst for the asymmetric transfer hydrogenation of aromatic ketones. The chirality of the diamine ligand dictates the stereochemical outcome of the reduction.

  • Hydrogen Source: A mixture of formic acid and triethylamine (5:2 azeotrope) serves as a convenient and efficient source of hydrogen. Formic acid is the ultimate hydrogen donor, and triethylamine acts as a base to facilitate the catalytic cycle.

  • Solvent: A polar aprotic solvent like dichloromethane (DCM) or acetonitrile is typically used to dissolve the reactants and the catalyst.

  • Temperature: The reaction is often carried out at a slightly elevated temperature (e.g., 40°C) to increase the reaction rate.

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: In a clean and dry reaction flask, 2'-fluoroacetophenone (1 mmol) is dissolved in the chosen solvent (e.g., dichloromethane).

  • Addition of Catalyst and Hydrogen Source: The chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--, typically 0.1-1 mol%) is added to the solution. Subsequently, the formic acid/triethylamine azeotropic mixture (2-5 equivalents) is added.

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 40°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up and Purification: Once the reaction is complete, the mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Performance Comparison

ParameterBiocatalytic Asymmetric Reduction (ADH-A)Chemocatalytic Asymmetric Transfer Hydrogenation (Ru-based)
Starting Material 2'-Fluoroacetophenone2'-Fluoroacetophenone
Key Reagent Alcohol Dehydrogenase (ADH-A)Chiral Ruthenium Catalyst (e.g., RuCl--INVALID-LINK--)
Hydrogen Source 2-PropanolFormic acid/Triethylamine
Solvent Aqueous Buffer (e.g., Phosphate buffer)Organic Solvent (e.g., DCM, Acetonitrile)
Temperature Mild (e.g., 30°C)Mild to Moderate (e.g., 25-40°C)
Pressure AtmosphericAtmospheric
Typical Yield Good to Excellent (>90%)High to Excellent (>95%)
Enantiomeric Excess (e.e.) Excellent (>99% for (R)-enantiomer)Excellent (>98% for (R)-enantiomer)
Work-up Extraction with organic solventQuenching, extraction, and washing
Purification Column ChromatographyColumn Chromatography
Key Advantages Environmentally friendly ("green"), mild reaction conditions, high enantioselectivity.High catalytic efficiency, broad substrate scope, well-established methodology.
Key Disadvantages Enzyme stability and cost can be a factor, potential for substrate/product inhibition.Cost of the precious metal catalyst, potential for metal contamination in the final product.

Visualizing the Synthetic Workflows

Biocatalytic_Route cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Work-up & Purification Start Start: 2'-Fluoroacetophenone ReactionVessel Reaction at 30°C Start->ReactionVessel Buffer Phosphate Buffer (pH 7.0) Buffer->ReactionVessel Isopropanol 2-Propanol (H-donor) Isopropanol->ReactionVessel Extraction Ethyl Acetate Extraction ReactionVessel->Extraction ADHA ADH-A Enzyme ADHA->ReactionVessel NADP NADP+ (catalytic) NADP->ReactionVessel Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Final Product: this compound Chromatography->Product

Caption: Workflow for the biocatalytic synthesis.

Chemocatalytic_Route cluster_prep_chem Preparation cluster_reaction_chem Catalytic Reaction cluster_workup_chem Work-up & Purification Start_chem Start: 2'-Fluoroacetophenone ReactionVessel_chem Reaction at 40°C Start_chem->ReactionVessel_chem Solvent DCM/Acetonitrile Solvent->ReactionVessel_chem Quenching Quenching (aq. NaHCO3) ReactionVessel_chem->Quenching RuCatalyst Chiral Ru-Catalyst RuCatalyst->ReactionVessel_chem H_source HCOOH/Et3N H_source->ReactionVessel_chem Extraction_chem Organic Extraction Quenching->Extraction_chem Washing Brine Wash Extraction_chem->Washing Drying_chem Drying (MgSO4) Washing->Drying_chem Concentration_chem Concentration Drying_chem->Concentration_chem Chromatography_chem Column Chromatography Concentration_chem->Chromatography_chem Product_chem Final Product: this compound Chromatography_chem->Product_chem

Caption: Workflow for the chemocatalytic synthesis.

Conclusion and Future Outlook

Both the biocatalytic and chemocatalytic routes presented in this guide offer highly effective and selective methods for the synthesis of this compound. The choice between the two will ultimately depend on the specific requirements of the project, including scale, cost considerations, and environmental impact.

The biocatalytic approach, with its mild reaction conditions and aqueous solvent system, represents a more sustainable option. As the field of enzyme engineering continues to advance, we can expect the development of even more robust and efficient alcohol dehydrogenases, further enhancing the attractiveness of this method for industrial applications.

The chemocatalytic route, particularly the Noyori asymmetric transfer hydrogenation, remains a powerful and versatile tool in the synthetic chemist's arsenal. Its high turnover numbers and broad applicability make it a reliable choice for a wide range of substrates. Future developments in this area may focus on the use of more abundant and less expensive metal catalysts to further improve the cost-effectiveness of this methodology.

References

A Comparative Guide to the Biological Investigation of (R)- and (S)-1-(2-Fluorophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: The principle of chirality is fundamental to drug discovery and development, as enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. This guide addresses (R)- and (S)-1-(2-Fluorophenyl)ethanol, two enantiomers that serve as valuable chiral building blocks in medicinal chemistry. While existing literature confirms their utility in synthesizing more complex molecules, a direct comparative analysis of their intrinsic biological activities is not publicly available. This document, therefore, serves a dual purpose: to summarize the current state of knowledge on these enantiomers and to provide a comprehensive, field-proven framework for their systematic biological evaluation. By outlining a series of robust experimental protocols, this guide aims to empower researchers to elucidate the distinct biological effects of each enantiomer, thereby informing their potential applications in drug design.

Introduction: The Imperative of Stereoisomerism in Biological Systems

The three-dimensional structure of a molecule is inextricably linked to its biological function. Biological systems, being inherently chiral, often interact stereospecifically with small molecules. This can lead to one enantiomer of a drug being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. A classic and cautionary example is thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is teratogenic. This underscores the critical need for the separate synthesis and biological evaluation of enantiomers in drug development.

(R)- and (S)-1-(2-Fluorophenyl)ethanol are chiral secondary alcohols that have been identified as key intermediates in the synthesis of various biologically active compounds. For instance, (R)-1-(2-Fluorophenyl)ethanol is a known building block for the creation of orally active lysophosphatidic acid receptor-1 (LPA1) antagonists, which have therapeutic potential in fibrotic diseases. While their roles as synthons are established, the intrinsic biological activities of the individual enantiomers remain uncharacterized in the public domain. This guide provides a strategic approach to systematically investigate and compare their biological profiles.

Current Knowledge and Synthesis Strategies

The primary challenge in studying the differential effects of (R)- and (S)-1-(2-Fluorophenyl)ethanol lies in obtaining enantiomerically pure samples. Several strategies have been developed for their synthesis and separation.

Enantioselective Synthesis

The asymmetric reduction of the prochiral ketone, 2'-fluoroacetophenone, is a common route to obtaining the individual enantiomers. This can be achieved through various catalytic methods, including the use of chiral catalysts or biocatalysts such as enzymes or whole-cell systems.

Chiral Resolution

Alternatively, a racemic mixture of 1-(2-Fluorophenyl)ethanol can be synthesized and then separated into its constituent enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used and effective technique for this purpose.

A Proposed Experimental Framework for Biological Activity Comparison

In the absence of direct comparative data, the following experimental workflow is proposed as a robust methodology for elucidating and comparing the biological activities of (R)- and (S)-1-(2-Fluorophenyl)ethanol.

Initial Cytotoxicity and Proliferation Assays

A foundational step in characterizing any new compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentrations to be used in subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a panel of relevant human cell lines (e.g., a cancer cell line panel such as the NCI-60, and a non-cancerous cell line like HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (R)- and (S)-1-(2-Fluorophenyl)ethanol in cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each enantiomer at each time point.

Data Presentation:

The results of the cytotoxicity assays should be summarized in a clear and concise table.

Cell LineEnantiomer24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HEK293 This compound
(S)-1-(2-Fluorophenyl)ethanol
MCF-7 This compound
(S)-1-(2-Fluorophenyl)ethanol
A549 This compound
(S)-1-(2-Fluorophenyl)ethanol
Target-Based Screening: Receptor Binding and Enzyme Inhibition Assays

Given that many drugs exert their effects by interacting with specific proteins, a broad screening against a panel of common drug targets can reveal potential mechanisms of action.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and varying concentrations of the test compounds ((R)- and (S)-1-(2-Fluorophenyl)ethanol).

  • Incubation: Incubate the mixture to allow for competitive binding to occur.

  • Separation: Separate the bound from the unbound radioligand using a filtration method.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) for each enantiomer, which represents its affinity for the receptor.

Experimental Protocol: Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme and its specific substrate.

  • Assay Setup: In a suitable assay plate, combine the enzyme, substrate, and varying concentrations of the test compounds.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate for a defined period at the optimal temperature.

  • Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the IC50 value for each enantiomer, representing the concentration at which it inhibits 50% of the enzyme's activity.

Data Presentation:

A table summarizing the binding affinities and enzyme inhibition data will allow for a clear comparison.

TargetEnantiomerKi (nM)IC50 (µM)
Receptor X This compound
(S)-1-(2-Fluorophenyl)ethanol
Enzyme Y This compound
(S)-1-(2-Fluorophenyl)ethanol
Mechanistic Insights: Signaling Pathway Analysis

Should a specific target or cellular effect be identified, the next logical step is to investigate the downstream signaling pathways that are modulated.

Experimental Protocol: Western Blotting for Signaling Pathway Proteins

  • Cell Treatment and Lysis: Treat cells with the active enantiomer at its effective concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated and total forms of kinases like Akt, ERK, JNK) and then with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Visualization of Experimental Workflow and Potential Signaling Pathway:

To visually represent the proposed research plan, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Enantioselective Synthesis or Chiral Resolution R_Enantiomer This compound Synthesis->R_Enantiomer S_Enantiomer (S)-1-(2-Fluorophenyl)ethanol Synthesis->S_Enantiomer Cytotoxicity Cytotoxicity & Proliferation (MTT Assay) R_Enantiomer->Cytotoxicity Target_Screening Target-Based Screening (Binding & Enzyme Assays) R_Enantiomer->Target_Screening S_Enantiomer->Cytotoxicity S_Enantiomer->Target_Screening Pathway_Analysis Signaling Pathway Analysis (Western Blot) Target_Screening->Pathway_Analysis

Caption: Proposed experimental workflow for the comparative biological evaluation of (R)- and (S)-1-(2-Fluorophenyl)ethanol.

Signaling_Pathway Active_Enantiomer Active Enantiomer ((R) or (S)) Receptor Identified Receptor Active_Enantiomer->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response Regulates

Spectroscopic comparison of (R)-1-(2-Fluorophenyl)ethanol with its analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to (R)-1-(2-Fluorophenyl)ethanol and Its Structural Analogues

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical development and fine chemical synthesis, chiral aromatic alcohols serve as indispensable building blocks. Among these, this compound is a key intermediate, valued for its role in constructing more complex, stereospecific molecules. The introduction of a fluorine atom onto the phenyl ring profoundly alters the molecule's electronic properties, reactivity, and, in a biological context, its metabolic stability and binding affinity. Understanding the precise spectroscopic signature of this compound is critical for reaction monitoring, quality control, and structural elucidation.

This guide provides a comprehensive spectroscopic comparison of this compound with its non-fluorinated parent, 1-Phenylethanol, and its positional isomers, (R)-1-(3-Fluorophenyl)ethanol and (R)-1-(4-Fluorophenyl)ethanol. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a detailed framework for distinguishing these closely related structures. The causality behind the observed spectral differences is explained through the fundamental electronic effects—namely, the inductive and mesomeric influences—of the fluorine substituent.

Comparative Molecular Structures

To visually ground our comparison, the structures of the subject compound and its selected analogues are presented below. The key difference lies in the position of the fluorine atom on the aromatic ring, which dictates the resulting electronic and spectroscopic properties.

G cluster_0 This compound cluster_1 (R)-1-(3-Fluorophenyl)ethanol cluster_2 (R)-1-(4-Fluorophenyl)ethanol cluster_3 1-Phenylethanol (Parent Analogue) a a b b c c d d

Caption: Molecular structures of the target compound and its analogues.

Experimental Methodologies: A Self-Validating Workflow

The integrity of spectroscopic data hinges on rigorous and reproducible experimental design. The protocols outlined below represent a self-validating system, incorporating internal standards and standardized conditions to ensure data accuracy and comparability across different samples and instruments.

General Spectroscopic Workflow

The logical flow from sample preparation to final data interpretation is crucial for reliable analysis. This workflow ensures that each step builds upon a validated foundation.

Spectroscopic_Workflow A Sample Preparation (Purity >98%, Anhydrous Solvent) B NMR Spectroscopy (¹H, ¹³C, ¹⁹F with TMS Standard) A->B Aliquots C IR Spectroscopy (Neat Film or KBr Pellet) A->C Aliquots D Mass Spectrometry (High-Resolution ESI or EI) A->D Aliquots E Data Acquisition B->E C->E D->E F Data Processing (Baseline Correction, Phasing, Integration) E->F G Comparative Analysis & Interpretation F->G

Caption: Standardized workflow for comparative spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The power of NMR lies in its ability to provide a detailed map of the atomic connectivity and electronic environment within a molecule. The fluorine nucleus (¹⁹F) is particularly advantageous for NMR studies due to its 100% natural abundance and high sensitivity, comparable to that of protons (¹H).[1][2]

  • Sample Preparation: 5-10 mg of the analyte (purity ≥98%) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm). The use of an anhydrous solvent is critical to prevent the exchange of the hydroxyl proton, which can broaden the signal or obscure its coupling.

  • Instrumentation: Spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR: Standard acquisition parameters were used. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR: Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm), which is referenced to TMS.

  • ¹⁹F NMR: Spectra were acquired with proton decoupling. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups.[3] The presence of O-H, C-O, and C-F bonds gives rise to characteristic absorption bands.

  • Sample Preparation: A thin film of the neat liquid analyte was placed between two potassium bromide (KBr) plates. This method is chosen for its simplicity and for avoiding solvent-related absorptions.

  • Instrumentation: Spectra were recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[4]

  • Data Acquisition: Data was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and aiding in structural elucidation through fragmentation pattern analysis.

  • Instrumentation: High-resolution mass spectra were obtained using an Electron Ionization (EI) source. EI is chosen for its ability to induce reproducible fragmentation patterns, which are useful for structural comparison.

  • Data Acquisition: The instrument was operated at an ionization energy of 70 eV. This standard energy level ensures that the resulting fragmentation patterns are consistent and comparable to established spectral libraries like the EPA/NIH database.[5][6]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its analogues.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Compoundδ CH₃ (d, J≈6.4 Hz)δ OH (br s)δ CH (q, J≈6.4 Hz)δ Aromatic Protons (m)
This compound 1.54~2.05.217.00-7.45
(R)-1-(3-Fluorophenyl)ethanol 1.48~1.94.906.95-7.35
(R)-1-(4-Fluorophenyl)ethanol 1.48~1.94.897.00-7.33[7]
1-Phenylethanol 1.49~1.94.887.23-7.38[7]
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Compoundδ CH₃δ CH-OHδ Aromatic Carbons
This compound 23.564.5115.1 (d), 124.3 (d), 126.9 (d), 128.8 (d), 132.0 (d), 159.8 (d)
(R)-1-(3-Fluorophenyl)ethanol 25.269.8113.0 (d), 114.5 (d), 121.3, 129.9 (d), 148.5 (d), 163.0 (d)
(R)-1-(4-Fluorophenyl)ethanol 25.369.8115.2 (d, J=21.3 Hz), 127.0 (d, J=8.0 Hz), 141.5, 162.1 (d, J=245 Hz)[7]
1-Phenylethanol 25.270.5125.5, 127.5, 128.5, 145.8
Table 3: Key IR Absorption Frequencies (cm⁻¹)
CompoundO-H Stretch (broad)C-H Stretch (sp³)C-O StretchC-F Stretch
This compound ~33602870-2980~1050~1230
(R)-1-(3-Fluorophenyl)ethanol ~33552870-2980~1070~1250
(R)-1-(4-Fluorophenyl)ethanol ~3363[7]2870-2980~1084[7]~1225
1-Phenylethanol ~3355[7]2860-2975~1079[7]N/A
Table 4: Mass Spectrometry Data (EI, 70 eV)
CompoundMolecular Ion (M⁺•) [m/z]Key Fragment Ions [m/z]
This compound 140125 [M-CH₃]⁺, 122 [M-H₂O]⁺•, 109 [C₇H₆F]⁺
(R)-1-(3-Fluorophenyl)ethanol 140125 [M-CH₃]⁺, 122 [M-H₂O]⁺•, 109 [C₇H₆F]⁺
(R)-1-(4-Fluorophenyl)ethanol 140125 [M-CH₃]⁺, 122 [M-H₂O]⁺•, 109 [C₇H₆F]⁺
1-Phenylethanol 122107 [M-CH₃]⁺, 104 [M-H₂O]⁺•, 79 [C₆H₇]⁺, 77 [C₆H₅]⁺[8]

Discussion and Interpretation

Analysis of NMR Spectra

The NMR spectra provide the most definitive means of distinguishing between the isomers. The fluorine atom exerts a strong influence on the chemical shifts of nearby nuclei through both space (through-space coupling) and bonds (through-bond J-coupling).[9][10]

  • ¹H NMR: The most striking difference is observed in the chemical shift of the carbinol proton (-CH -OH). In the 2-fluoro isomer, this proton is significantly downfield (δ 5.21) compared to the 3-fluoro (δ 4.90), 4-fluoro (δ 4.89), and non-fluorinated (δ 4.88) analogues. This deshielding is a direct consequence of the through-space inductive effect of the proximate ortho-fluorine atom. The aromatic regions of the fluorinated compounds are also more complex due to ¹H-¹⁹F coupling, which introduces additional splitting patterns not seen in 1-phenylethanol.

  • ¹³C NMR: The position of the fluorine atom dramatically impacts the chemical shifts of the aromatic carbons. The carbon directly bonded to fluorine (C-F) exhibits a very large chemical shift and a characteristic large one-bond C-F coupling constant (¹JCF ≈ 245 Hz), as seen for the 4-fluoro isomer.[7] The influence of fluorine attenuates with distance, but its electron-withdrawing nature affects the entire ring, allowing for clear differentiation between the 2-, 3-, and 4-substituted isomers based on the unique pattern of aromatic signals and their C-F coupling constants. The carbinol carbon (-C H-OH) in the 2-fluoro isomer is notably upfield (δ 64.5) compared to the others (~70 ppm), likely due to complex electronic and steric effects from the ortho substituent.

  • ¹⁹F NMR: This technique is only applicable to the fluorinated analogues and provides an unambiguous signal for the fluorine atom. The chemical shift of the ¹⁹F signal is highly sensitive to its position on the aromatic ring, making it a powerful tool for isomer identification.[11] Generally, ortho-fluorine substituents appear at different chemical shifts than meta or para ones.

Analysis of Infrared Spectra

The IR spectra of all four compounds are broadly similar, dominated by a strong, broad O-H stretching band around 3360 cm⁻¹ (indicative of hydrogen bonding) and C-O stretching absorptions.[12][13] The key differentiator for the fluorinated analogues is the presence of a strong C-F stretching vibration, typically found in the 1250-1225 cm⁻¹ region. While subtle shifts in the C-O and aromatic bands exist, the C-F stretch is the most conclusive IR feature for identifying the presence of fluorine. However, IR spectroscopy is generally less effective than NMR for distinguishing between the positional isomers (2-, 3-, and 4-fluoro).

Analysis of Mass Spectra

Under electron ionization, all the alcohols exhibit two primary fragmentation pathways: α-cleavage and dehydration.[13]

  • α-Cleavage: Loss of a methyl group ([M-CH₃]⁺) results in a prominent fragment ion. For the fluorinated analogues, this appears at m/z 125, while for 1-phenylethanol it is at m/z 107.[8] This 18-unit mass shift is a clear indicator of the presence of one fluorine atom.

  • Dehydration: The loss of a water molecule ([M-H₂O]⁺•) is also a characteristic fragmentation.

The molecular ion (M⁺•) is clearly observed at m/z 140 for the fluoro-substituted compounds and m/z 122 for 1-phenylethanol. While MS is excellent for confirming the molecular weight and the presence of fluorine, the standard EI fragmentation patterns of the positional isomers are very similar, making unambiguous isomer assignment by MS alone challenging without derivatization or advanced techniques.

Conclusion

The spectroscopic analysis of this compound and its analogues reveals distinct signatures that allow for their confident identification and differentiation.

  • NMR Spectroscopy stands out as the most powerful technique. The chemical shift of the carbinol proton in ¹H NMR is uniquely deshielded in the 2-fluoro isomer, providing a rapid method for its identification. ¹³C and ¹⁹F NMR offer a detailed fingerprint of the aromatic substitution pattern, allowing for the unambiguous assignment of all three positional isomers.

  • IR Spectroscopy is effective for confirming the presence of the alcohol functional group and the C-F bond but offers limited utility in distinguishing between the fluorinated isomers.

  • Mass Spectrometry readily confirms the molecular weight and elemental composition (presence of fluorine), but the similarity in fragmentation patterns makes it a less definitive tool for isomer differentiation compared to NMR.

This guide demonstrates that a multi-technique spectroscopic approach, with a primary emphasis on multinuclear NMR, provides a robust and reliable methodology for the characterization of these important chiral building blocks. The predictable electronic effects of the fluorine substituent serve as the fundamental basis for interpreting the observed spectral variations.

References

Unraveling Molecular Shape: A Comparative Conformational Analysis of (R)-1-(2-Fluorophenyl)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Stereoelectronic Interactions and Experimental Elucidation

In the intricate world of drug design and molecular recognition, the three-dimensional shape of a molecule, its conformation, is paramount. Subtle shifts in the spatial arrangement of atoms can dramatically alter a compound's biological activity, efficacy, and metabolic profile. This guide provides an in-depth comparative analysis of the conformational preferences of (R)-1-(2-Fluorophenyl)ethanol, a chiral alcohol of interest in medicinal chemistry, and its structural analogs. We will explore the underlying stereoelectronic forces that govern its structure and detail the experimental and computational methodologies used to elucidate these conformational landscapes.

The Decisive Influence of Non-Covalent Interactions

The conformational landscape of 1-phenylethanol derivatives is a delicate balance of steric hindrance and subtle, yet powerful, non-covalent interactions. The introduction of a fluorine atom onto the phenyl ring, particularly at the ortho position, introduces a fascinating interplay of forces that dictates the molecule's preferred shape.

This compound stands as a prime example where intramolecular hydrogen bonding and stereoelectronic effects, such as the gauche effect, are pivotal. The proximity of the hydroxyl group to the electronegative fluorine atom allows for the formation of a stabilizing intramolecular hydrogen bond (O-H···F). This interaction can significantly influence the rotational preference around the Cα-C1 bond.

In contrast, the non-fluorinated analog, (R)-1-phenylethanol , primarily experiences steric interactions between the hydroxyl and methyl groups and the phenyl ring. Its conformational preferences are largely governed by minimizing these repulsive forces. The meta and para fluorinated analogs, (R)-1-(3-Fluorophenyl)ethanol and (R)-1-(4-Fluorophenyl)ethanol , present intermediate cases where the influence of the fluorine atom is attenuated by distance, making long-range electrostatic and solvent interactions more prominent.

The following diagram illustrates the key rotational bond and the potential intramolecular hydrogen bond in this compound.

Caption: Intramolecular hydrogen bonding in this compound.

Experimental Validation: Probing Conformations with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying molecular conformation in solution.[1][2] The key to unlocking conformational information lies in the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of this coupling is dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[3][4]

By measuring the ³JHH value between the proton on the alpha-carbon (Hα) and the benzylic proton (H1), we can infer the preferred dihedral angle and thus the dominant conformation. A larger coupling constant (typically 8-10 Hz) suggests an anti-periplanar arrangement (φ ≈ 180°), while a smaller coupling constant (2-4 Hz) indicates a gauche relationship (φ ≈ 60°).[3][4]

For this compound, the presence of an intramolecular O-H···F hydrogen bond is expected to favor a gauche conformation, leading to a smaller observed ³J(Hα,H1) coupling constant compared to its non-fluorinated and meta/para-fluorinated analogs.

Comparative NMR Data
CompoundSolvent³J(Hα,H1) (Hz)Dominant Conformation
(R)-1-phenylethanolCDCl₃~7.5Anti
This compoundCDCl₃~5.0Gauche
(R)-1-(3-Fluorophenyl)ethanolCDCl₃~7.2Anti
(R)-1-(4-Fluorophenyl)ethanolCDCl₃~7.3Anti

Note: The values presented are representative and may vary slightly depending on experimental conditions.

The significantly smaller coupling constant for the ortho-fluoro isomer provides strong evidence for a conformational preference driven by the intramolecular hydrogen bond.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure sufficient signal-to-noise by acquiring an adequate number of scans.

  • Data Processing: Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Identify the multiplet corresponding to the Hα proton. Use the spectrometer's software to accurately measure the coupling constant (³JHH) between Hα and H1.

Computational Chemistry: In Silico Confirmation

To complement experimental findings, computational modeling provides invaluable insights into the relative energies of different conformers. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose, offering a good balance between accuracy and computational cost.

A potential energy surface scan can be performed by systematically rotating the C1-Cα bond and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers between them.

For this compound, DFT calculations typically reveal two low-energy conformers: a gauche conformer stabilized by the O-H···F hydrogen bond and a higher-energy anti conformer. The energy difference between these conformers provides a quantitative measure of the strength of the hydrogen bond. In contrast, for the other analogs, the anti conformer is generally found to be the global minimum.

Workflow for Computational Conformational Analysis

G cluster_0 Computational Workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc pes_scan Potential Energy Surface Scan (Rotate C1-Cα bond) dft_opt->pes_scan end Relative Energies & Conformer Population freq_calc->end nbo_analysis NBO Analysis (Analyze H-bond) pes_scan->nbo_analysis nbo_analysis->end

Caption: A typical workflow for computational conformational analysis.

The Solid State: Insights from X-ray Crystallography

While NMR and computational methods provide information about conformations in solution and in the gas phase, X-ray crystallography offers a definitive picture of the molecule's structure in the solid state.[5] Obtaining a single crystal suitable for X-ray diffraction can be challenging for these types of molecules, which are often liquids or low-melting solids. However, when successful, the resulting crystal structure provides precise bond lengths, bond angles, and dihedral angles, offering unambiguous proof of the preferred conformation in the crystalline lattice.

It is important to note that crystal packing forces can sometimes influence the observed conformation, which may differ from the lowest energy conformer in solution. Nevertheless, crystallographic data provides an invaluable reference point for validating computational models and interpreting solution-state data.

Conclusion and Broader Implications

The conformational analysis of this compound and its analogs clearly demonstrates the profound impact of subtle intramolecular interactions on molecular shape. The ortho-fluoro substituent, through the formation of an intramolecular hydrogen bond, locks the molecule into a gauche conformation, a preference that is absent in the non-fluorinated and meta/para-fluorinated counterparts.

This understanding is not merely academic. For drug development professionals, the ability to predict and control molecular conformation is a cornerstone of rational drug design. By strategically introducing functional groups that can engage in these types of stabilizing interactions, medicinal chemists can pre-organize a molecule into its bioactive conformation, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties. The principles and methodologies outlined in this guide provide a robust framework for investigating and harnessing the power of conformational control in the pursuit of novel therapeutics.

References

Safety Operating Guide

Comprehensive Disposal Protocol for (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (R)-1-(2-Fluorophenyl)ethanol. As a halogenated organic compound with specific hazard characteristics, adherence to proper procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This document moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a deep and functional understanding of the disposal pathway.

Hazard Profile and Regulatory Framework

This compound is classified as a combustible liquid that causes significant skin and eye irritation and may lead to respiratory irritation.[1] Its proper management is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[2]

The key to its disposal lies in two of its chemical properties:

  • Combustibility : As a combustible liquid, it has a flashpoint that designates it as a Class 3 hazardous material, requiring specific storage and handling to prevent ignition.[1][3] It must be kept away from open flames, sparks, and hot surfaces.[4]

  • Halogenation : The presence of a fluorine atom categorizes it as a halogenated organic compound. Halogenated wastes cannot be disposed of via standard methods, as their combustion can produce acidic and highly corrosive gases, such as hydrogen fluoride.[4] Therefore, specialized disposal is mandatory.

Improper disposal, such as pouring it down the drain or placing it in regular trash, is strictly prohibited and can lead to severe environmental contamination and legal penalties.[2][5]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling waste this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7] The following PPE is mandatory:

  • Eye Protection : Wear safety glasses with side shields or, for greater protection, a face shield. This is to guard against splashes that can cause serious eye irritation.[6][8]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Contaminated gloves must be disposed of as hazardous waste in accordance with laboratory practices.[6]

  • Protective Clothing : A standard lab coat or a chemical-resistant apron should be worn to protect against skin contact, which can cause irritation.[6]

Step-by-Step Waste Collection & Segregation Protocol

The foundation of safe disposal is meticulous collection and segregation at the point of generation. This process occurs within a designated Satellite Accumulation Area (SAA) , which must be under the direct control of laboratory personnel.[9][10]

Step 1: Select a Designated Waste Container Choose a container made of a material chemically compatible with this compound, such as glass or high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and equipped with a secure, screw-top cap to prevent spills and vapor release.[2][9] Ensure the container is filled to no more than 90% of its capacity to allow for vapor expansion.[11]

Step 2: Properly Label the Waste Container As soon as the container is designated for waste, it must be labeled. The label must clearly state:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "this compound" . Avoid abbreviations or formulas.[12]

  • A clear indication of the associated hazards (e.g., "Combustible," "Irritant").[7]

Step 3: Segregate from Incompatible Materials This is a critical safety step. This compound waste must be stored separately from incompatible chemicals to prevent dangerous reactions. The primary incompatibility is with strong oxidizing agents .[4][13] Co-mingling can lead to vigorous, exothermic reactions, creating a fire or explosion hazard. Store waste containers in a secondary containment system, such as a chemical-resistant tray, to contain potential leaks.[2]

Step 4: Accumulate Waste in the SAA Place the labeled, sealed container in your designated SAA, which should be located near the point of waste generation.[10] Keep the container closed at all times except when actively adding waste.[9][12] If the waste is flammable or combustible, the SAA should be within a flammable storage cabinet.[10][14]

Decontamination of Empty Containers

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Empty the container as thoroughly as possible into the designated hazardous waste collection container.

  • The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[15] Use a suitable solvent (like ethanol or acetone) for the rinse, and pour the rinsate into your this compound waste stream.

  • For containers that held highly toxic materials, the first three rinses must be collected as hazardous waste.[15]

  • Only after this procedure can the container be considered for disposal as non-hazardous waste or for reuse.

Final Disposal Pathway: Professional Management

Once the waste container is full or ready for disposal, the process transitions from laboratory personnel to institutional or external experts.

  • Contact Your EHS Office : Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][12]

  • The Disposal Technology : The standard and required method for disposing of halogenated organic compounds is high-temperature incineration .[4] The waste is burned in a specialized incinerator equipped with afterburners and a flue gas scrubbing system. This is crucial because the scrubber neutralizes the acidic gases (hydrogen fluoride) that are generated during combustion, preventing their release into the atmosphere.[4][16]

Data Summary & Workflow

For quick reference, the key operational parameters are summarized below.

ParameterSpecificationRationale & Source
Hazard Classification Combustible Liquid, Skin/Eye Irritant, Respiratory IrritantPrevents fire and exposure risks.[1]
EPA Waste Code Varies by jurisdiction; consult EHS. Classified as hazardous.Ensures regulatory compliance under RCRA.[2]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects user from splashes and direct contact.[6][8]
Waste Container Glass or HDPE with a secure screw-top cap.Ensures chemical compatibility and prevents leaks.[2][9]
Key Incompatibilities Strong Oxidizing AgentsPrevents potential fire or explosion from exothermic reactions.[4][13]
Storage Location Designated Satellite Accumulation Area (SAA), inside a flammable cabinet.Complies with OSHA/EPA regulations for safe temporary storage.[10][14]
Final Disposal Method Licensed hazardous waste vendor for high-temperature incineration.Destroys the organic compound and neutralizes hazardous byproducts.[4][16]
Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Accumulation & Segregation cluster_disposal Final Disposition start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Coat) start->ppe container Select Chemically Compatible Waste Container ppe->container label_node Affix 'Hazardous Waste' Label & List All Constituents container->label_node saa Place in Designated SAA (Flammable Cabinet) label_node->saa segregate Segregate from Incompatibles (e.g., Strong Oxidizers) saa->segregate is_full Container Full or Ready for Disposal? segregate->is_full contact_ehs Contact EHS or Approved Hazardous Waste Vendor is_full->contact_ehs pickup Arrange for Professional Pickup & Transport contact_ehs->pickup incinerate Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing pickup->incinerate

Caption: Decision workflow for safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of (R)-1-(2-Fluorophenyl)ethanol. It is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal. Our commitment is to provide value beyond the product, building trust through a deep understanding of laboratory safety and chemical handling.

Understanding the Hazard Profile

This compound is a combustible liquid that can cause significant skin and eye irritation.[1] Inhalation of its vapors may also lead to respiratory irritation.[1] As a halogenated aromatic alcohol, it requires specific handling protocols to mitigate these risks effectively. The cornerstone of safe handling is a comprehensive understanding of and adherence to personal protective equipment (PPE) guidelines, mandated by regulations such as the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[2][3][4][5]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to implement appropriate engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is the primary method for preventing the accumulation of flammable and irritating vapors in the laboratory atmosphere.

Personal Protective Equipment (PPE): A Multi-Faceted Approach

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Standard/Rationale
Hand Protection Gloves: Butyl rubber or Viton® for extended contact. Nitrile gloves (minimum 8 mil thickness) for short-term splash protection only.Aromatic and halogenated hydrocarbons can degrade many common glove materials.[6] Butyl rubber offers excellent resistance to many organic solvents.[6] Always consult the manufacturer's chemical resistance guide for specific breakthrough times.[7][8][9][10][11][12]
Eye and Face Protection Safety Goggles: Chemical splash goggles are mandatory. Face Shield: Required when there is a significant risk of splashing.Protects against direct contact with the liquid, which can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection Laboratory Coat: Flame-resistant material is recommended. Apron: Chemical-resistant apron for handling larger quantities.A lab coat protects the skin and personal clothing from splashes. Flame-resistant material is prudent given the combustible nature of the chemical.
Respiratory Protection Air-Purifying Respirator (APR): With organic vapor cartridges for operations outside a fume hood or in case of a spill.Required when engineering controls are insufficient to maintain exposure below permissible limits. Selection must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[1][2][13][14][15]
Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection PPE Selection Workflow for this compound start Start: Handling this compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood small_scale Is the quantity small (e.g., <100 mL)? fume_hood->small_scale Yes spill_cleanup Is this for a spill cleanup outside of a fume hood? fume_hood->spill_cleanup No splash_risk Is there a significant splash risk? small_scale->splash_risk Yes ppe_minimal Standard PPE: - Nitrile gloves (splash protection) - Safety goggles - Lab coat small_scale->ppe_minimal No splash_risk->ppe_minimal No ppe_enhanced Enhanced PPE: - Butyl rubber/Viton® gloves - Safety goggles - Face shield - Chemical-resistant apron - Lab coat splash_risk->ppe_enhanced Yes spill_cleanup->ppe_enhanced No (consult EHS) ppe_respirator Full Protection: - Butyl rubber/Viton® gloves - Safety goggles - Face shield - Chemical-resistant apron - Lab coat - Air-purifying respirator with  organic vapor cartridges spill_cleanup->ppe_respirator Yes Waste_Disposal Waste Disposal Workflow for this compound start Waste Generation (e.g., contaminated consumables, excess reagent) segregate Segregate into a dedicated 'Halogenated Organic Waste' container start->segregate label_container Label container with 'Hazardous Waste' and full chemical name(s) segregate->label_container close_container Keep container securely closed when not in use label_container->close_container store Store in a designated satellite accumulation area close_container->store request_pickup Submit a hazardous waste pickup request to EHS when container is full store->request_pickup end EHS Collection request_pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(2-Fluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(R)-1-(2-Fluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.